Product packaging for Ethyl 4-amino-3-hydroxybenzoate(Cat. No.:CAS No. 87081-52-5)

Ethyl 4-amino-3-hydroxybenzoate

Cat. No.: B153311
CAS No.: 87081-52-5
M. Wt: 181.19 g/mol
InChI Key: SVLMEEHRAATUJY-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-hydroxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B153311 Ethyl 4-amino-3-hydroxybenzoate CAS No. 87081-52-5

Properties

IUPAC Name

ethyl 4-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLMEEHRAATUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509783
Record name Ethyl 4-amino-3-hydroxybenzoate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87081-52-5
Record name Ethyl 4-amino-3-hydroxybenzoate
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Record name ethyl 4-amino-3-hydroxybenzoate
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Foundational & Exploratory

Ethyl 4-amino-3-hydroxybenzoate: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-amino-3-hydroxybenzoate is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its molecular structure, featuring an ethyl ester, a primary amine, and a hydroxyl group on a benzene (B151609) ring, provides a versatile scaffold for chemical modifications. This document provides an in-depth technical guide on its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in the field of drug development.

Chemical Identification and Properties

This compound is identified by the CAS number 87081-52-5.[1][2][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory and research applications.

PropertyValueSource
CAS Number 87081-52-5[1][2][3]
Molecular Formula C9H11NO3[1][2][3]
Molecular Weight 181.19 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES CCOC(=O)C1=CC(=C(C=C1)N)O[1]
InChIKey SVLMEEHRAATUJY-UHFFFAOYSA-N[1]
Exact Mass 181.07389321 Da[1]
Topological Polar Surface Area 72.6 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Synthesis and Experimental Protocols

The synthesis of substituted aminobenzoic acids and their esters often involves multi-step chemical reactions. While a direct synthesis protocol for this compound is not explicitly detailed in the provided search results, a general methodology can be inferred from the synthesis of its parent acid, 4-amino-3-hydroxybenzoic acid, and related esterification processes.

Experimental Protocol: Synthesis of 4-amino-3-hydroxybenzoic acid

This protocol is based on the reduction of a nitro-substituted precursor.[5]

  • Reaction Setup: In a suitable reaction vessel, heat 10g of 4-nitro-3-hydroxybenzoic acid with 200 ml of concentrated hydrochloric acid on a water bath.

  • Reduction: Slowly add 30g of tin to the heated mixture. The tin will act as the reducing agent.

  • Isolation of Tin Salt: Once the reaction is complete, the double tin salt of the amino acid will precipitate. Filter this salt from the reaction mixture.

  • Removal of Tin: Dissolve the collected precipitate in 200 ml of warm water. Pass hydrogen sulfide (B99878) gas through the solution until all the tin has precipitated as tin sulfide.

  • Filtration: Filter the solution to remove the tin sulfide precipitate.

  • Crystallization of Hydrochloride Salt: Concentrate the filtrate until crystals of the 4-amino-3-hydroxybenzoic acid hydrochloride begin to separate. Allow the solution to cool.

  • Isolation of Free Base: Filter the hydrochloride crystals and dissolve them in a minimal amount of water. Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate.

  • Final Purification: Filter the product, wash with water, and recrystallize from hot water or dilute alcohol to yield the pure 4-amino-3-hydroxybenzoic acid.

Esterification to this compound

The final step would involve a standard esterification process, such as the Fischer esterification:

  • Reaction: Reflux the synthesized 4-amino-3-hydroxybenzoic acid in an excess of absolute ethanol (B145695) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Workup: After the reaction is complete, neutralize the acid catalyst.

  • Extraction and Purification: Extract the ethyl ester into an organic solvent, wash with water and brine, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

A logical workflow for the synthesis of the parent acid is depicted in the diagram below.

G cluster_reduction Reduction Step cluster_purification Purification and Isolation A 4-nitro-3-hydroxybenzoic acid + Conc. HCl + Tin B Heating on Water Bath A->B C Formation of Double Tin Salt B->C D Dissolve in Water C->D Process Flow E Precipitate Tin with H2S D->E F Filter Tin Sulfide E->F G Concentrate Filtrate F->G H Precipitate Free Base with Sodium Acetate G->H I Final Recrystallization H->I J Pure 4-amino-3-hydroxybenzoic acid I->J Yields

Caption: Synthesis workflow for 4-amino-3-hydroxybenzoic acid.

Applications in Drug Development and Material Science

The parent compound, 4-amino-3-hydroxybenzoic acid, is a significant building block in the synthesis of novel therapeutic agents and advanced materials.[6][7]

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[6][7] Its structure is particularly valuable for creating sphingosine (B13886) kinase inhibitors, a class of molecules being investigated for cancer therapy.[7]

  • High-Performance Polymers: This chemical is also utilized in material science for the production of high-performance polymers like polybenzoxazoles (PBO).[7][8] The presence of both an o-aminophenol structure and a carboxylic acid in the parent molecule makes it an ideal monomer for the condensation polymerization that forms the benzoxazole (B165842) skeleton.[8]

The logical relationship of 4-amino-3-hydroxybenzoic acid to its applications is illustrated below.

G cluster_applications Key Application Areas cluster_pharma Specific Pharma Uses cluster_materials Specific Material Uses A 4-Amino-3-hydroxybenzoic Acid (Parent Compound) B Pharmaceutical Synthesis A->B C Advanced Material Science A->C D API Synthesis B->D E Sphingosine Kinase Inhibitors B->E F Polybenzoxazole (PBO) Monomer C->F

Caption: Applications of 4-amino-3-hydroxybenzoic acid.

Safety and Handling

Based on the GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.

References

An In-depth Technical Guide to Ethyl 4-amino-3-hydroxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is an organic compound with significant potential in the fields of pharmaceutical and chemical synthesis. Its molecular structure, featuring an ethyl ester, an amino group, and a hydroxyl group attached to a benzene (B151609) ring, makes it a versatile building block for the development of more complex molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be inferred from its parent compound, 4-amino-3-hydroxybenzoic acid, and its close structural analog, Ethyl 4-aminobenzoate (B8803810). The following tables summarize the key identifiers and a comparison of the known or predicted physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 87081-52-5[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)N)O[1]
InChI Key SVLMEEHRAATUJY-UHFFFAOYSA-N[1]

Table 2: Comparison of Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)4-Amino-3-hydroxybenzoic acid (Experimental)Ethyl 4-aminobenzoate (Experimental)
Melting Point Data not available115-116 °C[3]89-92 °C[4]
Boiling Point Data not availableData not available172 °C @ 17.0 hPa[4]
Solubility Expected to be soluble in ethanol, acetone, and ethyl acetate; slightly soluble in water.Soluble in hot water and dilute alcohol[3]Soluble in ethanol, chloroform, ether; slightly soluble in water (1g/2500mL)[4]
Appearance Likely a crystalline solid.Tan powder[5]White crystalline powder[4]

Experimental Protocols

The synthesis of this compound can be achieved through the Fischer esterification of its parent carboxylic acid, 4-amino-3-hydroxybenzoic acid. The following is a detailed, generalized protocol based on standard laboratory procedures for this type of reaction.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound by the acid-catalyzed esterification of 4-amino-3-hydroxybenzoic acid with ethanol.

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Buchner funnel, filter paper)

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzoic acid and an excess of absolute ethanol.

  • Acid Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as CO₂ evolution will cause foaming.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.

    • Combine the organic layers and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

  • Characterization: The purified this compound should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Amino-3-hydroxybenzoic Acid + Ethanol + H₂SO₄ (cat.) Reflux Reflux (4-6 h) Reactants->Reflux Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Fig. 1: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the ester—allows for a variety of chemical modifications to build more complex molecular architectures. Its parent compound, 4-amino-3-hydroxybenzoic acid, is a known building block for novel therapeutic agents, including inhibitors of sphingosine (B13886) kinase, which are under investigation for cancer treatment.

The ethyl ester derivative can offer advantages in terms of solubility and reactivity in certain organic reactions compared to the free carboxylic acid. It can be readily hydrolyzed back to the carboxylic acid if needed, or the ester group can be maintained in the final API.

DrugDevelopmentPathway cluster_synthesis Chemical Synthesis & Modification Start This compound (Building Block) Mod1 Modification of Amino Group Start->Mod1 Mod2 Modification of Hydroxyl Group Start->Mod2 Mod3 Modification of Ester Group Start->Mod3 LeadGen Lead Compound Generation Mod1->LeadGen Mod2->LeadGen Mod3->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical API Active Pharmaceutical Ingredient (API) Clinical->API

Fig. 2: Potential role of this compound in a drug development pipeline.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with considerable utility for synthetic chemists and drug development professionals. While detailed experimental data on the pure substance is limited, its properties can be reasonably estimated from related compounds. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Its structural features make it an attractive starting material for the synthesis of a wide range of biologically active molecules, underscoring its importance in the ongoing quest for novel therapeutics. Further research into the specific properties and biological activities of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is an organic compound with the chemical formula C₉H₁₁NO₃.[1][2] It belongs to the class of aminobenzoates, which are derivatives of aminobenzoic acid. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its involvement in a key metabolic pathway. This information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 87081-52-5[1][2]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1]
Appearance White to orange powder[3]
Melting Point 80-82 °C[3]

Synthesis Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from a similar synthesis of ethyl 4-amino-3-chlorobenzoate.[3]

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Absolute Ethanol (B145695) (EtOH)

  • Thionyl chloride (SOCl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-amino-3-hydroxybenzoic acid (0.0266 mol) in 50 mL of absolute ethanol.

  • Cooling: Cool the suspension to -15°C using an appropriate cooling bath.

  • Addition of Thionyl Chloride: While maintaining the temperature below -10°C, slowly add an excess of thionyl chloride (0.032 mol) dropwise to the stirred suspension.

  • Initial Stirring: After the addition is complete, stir the reaction mixture for 30 minutes at 40°C.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours.

  • Work-up: After the reflux period, filter the reaction mixture to collect the precipitate.

  • Washing: Wash the collected solid with distilled water to remove any excess thionyl chloride. Subsequently, wash the product with a 10% sodium carbonate solution.

  • Recrystallization: Collect the residue and recrystallize it from a mixture of ethanol and water to obtain the purified this compound.

Metabolic Pathway of 4-amino-3-hydroxybenzoic acid

Research on Bordetella sp. strain 10d has elucidated a metabolic pathway for 4-amino-3-hydroxybenzoic acid. The bacterium metabolizes this compound through a modified meta-cleavage pathway.[4] The pathway involves the conversion of 4-amino-3-hydroxybenzoic acid to 2-hydroxymuconic 6-semialdehyde, which is then processed through a series of enzymatic reactions.[4] This dehydrogenative route ultimately leads to the formation of pyruvic acid.[4]

The following diagram illustrates the key steps in this metabolic pathway.

Metabolic_Pathway cluster_0 Metabolism of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d A 4-amino-3-hydroxybenzoic acid B 2-hydroxymuconic 6-semialdehyde A->B C 4-oxalocrotonic acid B->C NAD+-dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase D 2-oxopent-4-enoic acid C->D 4-oxalocrotonate tautomerase & 4-oxalocrotonate decarboxylase E 4-hydroxy-2-oxovaleric acid D->E 2-oxopent-4-enoate hydratase F pyruvic acid E->F

Caption: Metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d.

Applications in Research and Drug Development

This compound and its parent compound, 4-amino-3-hydroxybenzoic acid, are valuable building blocks in organic synthesis and pharmaceutical research.[5] The presence of amino, hydroxyl, and carboxyl groups allows for versatile chemical modifications, making them useful in the development of novel therapeutic agents.[5] For instance, derivatives of aminobenzoic acid have been investigated for their potential as anticancer agents by targeting signaling pathways that control cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway.[3] Furthermore, the core structure is related to para-aminobenzoic acid (PABA), a key component in folate synthesis.[6]

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The summarized chemical data, detailed synthesis protocol, and the elucidated metabolic pathway offer a solid foundation for further investigation and application of this compound in various scientific endeavors. The versatility of its chemical structure suggests a broad potential for the development of new molecules with significant biological activities.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate is a chemical intermediate of interest in pharmaceutical development, particularly as a potential impurity or a building block for active pharmaceutical ingredients. A thorough understanding of its solubility and stability is paramount for formulation development, analytical method development, and ensuring drug product quality and safety. This technical guide provides a comprehensive overview of the available information and scientifically grounded estimations regarding the solubility and stability profile of this compound. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways based on the compound's chemical structure and data from related molecules.

Introduction

This compound (CAS No: 87081-52-5; Molecular Formula: C₉H₁₁NO₃; Molecular Weight: 181.19 g/mol ) is an aromatic amine and a benzoate (B1203000) ester.[1] Its structure, featuring both an amino and a hydroxyl group on the benzene (B151609) ring, suggests specific chemical properties that influence its solubility and stability. The presence of these functional groups can lead to susceptibility to oxidation and pH-dependent solubility. This guide aims to consolidate the limited available data and provide a predictive assessment of these critical parameters.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 87081-52-5PubChem[1]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Appearance Predicted to be a solid at room temperature.Inferred from related compounds
pKa (Predicted) The amino group and the phenolic hydroxyl group will have distinct pKa values, influencing solubility at different pH levels.
LogP (Predicted) 1.73ChemSrc[2]

Solubility Profile

The presence of both a polar amino and hydroxyl group, capable of hydrogen bonding, suggests some solubility in polar solvents. Conversely, the ethyl ester and the benzene ring contribute to its lipophilicity, indicating solubility in organic solvents.

Table 2: Estimated Solubility of this compound

SolventEstimated SolubilityRationale
Water Sparingly soluble to slightly solubleThe polar amino and hydroxyl groups will contribute to aqueous solubility, but the ethyl ester and benzene ring will limit it. Solubility is expected to be pH-dependent.
Ethanol SolubleThe molecule has both polar and non-polar characteristics, making it compatible with ethanol.
Methanol (B129727) SolubleSimilar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.
Acetone SolubleA polar aprotic solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Dichloromethane Sparingly solubleA non-polar organic solvent, solubility is expected to be lower than in polar organic solvents.
Hexane InsolubleA non-polar solvent, not expected to effectively solvate the polar functional groups of the molecule.
Factors Influencing Solubility
  • pH: The amino group (a weak base) and the phenolic hydroxyl group (a weak acid) mean that the ionization state of the molecule is pH-dependent. In acidic solutions, the amino group will be protonated, forming a more water-soluble salt. In alkaline solutions, the phenolic hydroxyl group will be deprotonated, also increasing water solubility. The isoelectric point, where the molecule has a net neutral charge, will likely correspond to its lowest aqueous solubility.

  • Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and inclusion in pharmaceutical formulations. The primary degradation pathways are predicted to be oxidation and hydrolysis.

Oxidative Stability

The presence of both an amino and a hydroxyl group directly attached to the aromatic ring makes this compound susceptible to oxidation. Aminophenols, particularly ortho- and para-aminophenols, are known to be easily oxidized, often forming colored degradation products.[3][4] The oxidation can be initiated by air (autoxidation), light, or the presence of metal ions. The 4-amino-3-hydroxy arrangement suggests that the compound may behave similarly to an ortho-aminophenol derivative in terms of oxidative stability.

Hydrolytic Stability

The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.[5][6]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the ester can be hydrolyzed to 4-amino-3-hydroxybenzoic acid and ethanol.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester will be saponified to the salt of 4-amino-3-hydroxybenzoic acid and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis.[7]

Photostability

Phenolic and amino compounds can be susceptible to photodegradation.[8][9] Exposure to UV light may lead to the formation of radicals and subsequent degradation products. Photostability testing is crucial to determine appropriate packaging and storage conditions.

Thermal Stability

The thermal stability of the compound should be evaluated to determine its melting point and decomposition temperature. This information is vital for manufacturing processes that may involve heating.

Table 3: Predicted Stability of this compound under Different Conditions

ConditionPredicted StabilityPotential Degradation Products
Acidic (pH 1-3) Susceptible to hydrolysis4-amino-3-hydroxybenzoic acid, Ethanol
Neutral (pH 6-8) Moderately stable, potential for slow oxidationOxidized dimeric/polymeric species
Alkaline (pH 9-12) Susceptible to hydrolysis and oxidationSalt of 4-amino-3-hydroxybenzoic acid, Ethanol, Oxidized species
Oxidizing Agents (e.g., H₂O₂) UnstableOxidized and polymerized products
Light (UV/Visible) Potentially unstablePhotodegradation products
Elevated Temperature Stable up to its melting point, then decompositionThermal decomposition products

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility.[10]

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule, as mandated by ICH guidelines.[14][15][16]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or gentle heat for a specified time.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) for a defined period.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

  • Peak Purity: Assess the peak purity of the parent compound in the stressed samples to ensure that no degradation products are co-eluting.

Visualization of Pathways and Workflows

Predicted Metabolic Pathway of the Parent Acid

While the metabolism of this compound is not documented, the metabolic pathway of its parent acid, 4-amino-3-hydroxybenzoic acid, has been studied in Bordetella sp. strain 10d.[1][18] This pathway provides insight into the potential biological transformation of the core structure.

Metabolic_Pathway cluster_0 Metabolism of 4-amino-3-hydroxybenzoic acid A 4-amino-3-hydroxybenzoic acid B 2-hydroxymuconic 6-semialdehyde A->B Dioxygenase C 4-oxalocrotonic acid B->C Dehydrogenase D 2-oxopent-4-enoic acid C->D Decarboxylase E 4-hydroxy-2-oxovaleric acid D->E Hydratase F Pyruvic acid E->F Aldolase Solubility_Workflow cluster_1 Solubility Determination Workflow Start Start Step1 Add excess compound to solvent Start->Step1 Step2 Equilibrate at constant temperature (e.g., 24-48h) Step1->Step2 Step3 Separate solid and liquid phases (Centrifugation/Filtration) Step2->Step3 Step4 Quantify concentration in liquid phase (HPLC-UV) Step3->Step4 End Report Solubility (mg/mL) Step4->End Forced_Degradation_Workflow cluster_2 Forced Degradation Study Logic Start Drug Substance/Product Stress Apply Stress Conditions Start->Stress Analysis Analyze with Stability-Indicating Method Stress->Analysis Acid, Base, Oxidative, Thermal, Photolytic Identify Identify & Characterize Degradants Analysis->Identify Pathway Elucidate Degradation Pathways Identify->Pathway End Establish Stability Profile Pathway->End

References

A Technical Guide to the Spectral Analysis of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a substituted aromatic compound with the molecular formula C₉H₁₁NO₃.[1] As a derivative of benzoic acid, it incorporates an ethyl ester, an amino group, and a hydroxyl group on the benzene (B151609) ring. These functional groups impart specific chemical properties and are key identifiers in various spectroscopic analyses. This document provides a detailed guide to the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Please note: Experimental spectral data for this specific compound is not widely available in public databases. The data presented in this guide is predicted based on the analysis of its chemical structure and known spectral characteristics of its functional groups.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show distinct signals for the ethyl group and the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.35Triplet (t)3H-CH₃ of the ethyl group
~4.30Quartet (q)2H-CH₂- of the ethyl group
~4.5-5.5Broad Singlet2H-NH₂ protons
~6.7-7.8Multiplets3HAromatic protons (on the benzene ring)
~8.5-9.5Singlet1HPhenolic -OH proton
Table 2: Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will display signals corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Carbon Assignment
~14.5-CH₃ of the ethyl group
~60.5-CH₂- of the ethyl group
~110-155Aromatic carbons (6 signals expected)
~166.0Carbonyl carbon of the ester (C=O)
Table 3: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by absorption bands corresponding to the compound's key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3400-3200O-H stretch (broad)Phenolic Hydroxyl (-OH)
3100-3000C-H stretchAromatic Ring
2980-2850C-H stretchAliphatic (ethyl group)
~1700C=O stretchEster
~1600, ~1475C=C stretchAromatic Ring
~1250C-O stretchEster and Phenol
Table 4: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments.

m/z ValueInterpretation
181.07Molecular Ion [M]⁺, corresponding to the exact mass of C₉H₁₁NO₃.[1]
152.07[M - C₂H₅]⁺, Loss of the ethyl group.
136.04[M - OC₂H₅]⁺, Loss of the ethoxy radical.[2]
108.04[M - COOC₂H₅]⁺, Loss of the ethoxycarbonyl group.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup :

    • Place the NMR tube in the spectrometer's probe.

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (e.g., 1-2 seconds) between scans.

  • ¹³C NMR Acquisition :

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A greater number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Background Spectrum : Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrument optics.

  • Sample Preparation :

    • Solid Sample (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Sample Spectrum Acquisition :

    • Place the prepared sample in the spectrometer's beam path.

    • Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization :

    • Introduce the sample solution into the mass spectrometer.

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally sensitive compounds. EI will generate the molecular ion and fragment ions.[2] ESI will typically show the protonated molecule [M+H]⁺.

  • Mass Analysis :

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection :

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

  • Data Analysis :

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain information about the molecule's structure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts Splitting Patterns Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight Fragmentation Pattern Acq_MS->Analysis_MS Structure Structure Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: A logical workflow for the structural elucidation of a chemical compound using NMR, IR, and MS.

References

Unveiling Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate, a significant organic compound, has found its niche in various research and development sectors. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and key chemical properties. While a definitive seminal publication marking its initial synthesis remains elusive in readily available literature, its structural lineage from 4-amino-3-hydroxybenzoic acid, a compound known for over a century, provides a rich historical context. This document details the probable and documented synthetic pathways, physicochemical characteristics, and its emerging role in modern chemistry.

Introduction

This compound (CAS No. 87081-52-5) is a benzoate (B1203000) ester derivative with both amino and hydroxyl functional groups on the aromatic ring. This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure suggests potential applications in drug discovery, though extensive research in this area is still emerging.[1] This guide aims to consolidate the available information on its discovery, historical and modern synthesis, and fundamental properties to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Discovery and Historical Context

While a specific, citable discovery paper for this compound has not been identified in comprehensive searches of scientific and patent literature, its history is intrinsically linked to its parent compound, 4-amino-3-hydroxybenzoic acid. The synthesis of 4-amino-3-hydroxybenzoic acid can be traced back to the early 20th century. Notably, the preparation of its precursor, 4-nitro-3-hydroxybenzoic acid, was described by Ullmann and Fitzenkam in 1905. Subsequently, in 1909, Einhorn and Uhlfelder reported the reduction of the nitro group to an amine, yielding 4-amino-3-hydroxybenzoic acid.

Given the common practice of esterification in organic chemistry to modify the solubility and reactivity of carboxylic acids, it is highly probable that this compound was first synthesized shortly after the discovery of its parent acid. The Fischer-Speier esterification, a well-established method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, would have been the logical and straightforward route for its initial preparation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 87081-52-5
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1]
Melting Point 90-94 °C
Boiling Point (Predicted) 370.6 ± 27.0 °C
Density (Predicted) 1.253 ± 0.06 g/cm³
pKa (Predicted) 8.99 ± 0.10[2]
Solubility Soluble in DMSO (a little), methanol (B129727) (a little)

Synthesis and Experimental Protocols

The primary methods for the synthesis of this compound involve the esterification of its corresponding carboxylic acid or the reduction of a nitro-substituted precursor.

Esterification of 4-amino-3-hydroxybenzoic acid

This is the most direct and commonly cited method for the preparation of this compound.[1]

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Acid 4-amino-3-hydroxybenzoic acid Ester This compound Acid->Ester + Ethanol Alcohol Ethanol Catalyst Strong Acid Catalyst (e.g., H₂SO₄) Heat Reflux Water Water Reduction cluster_reactant Reactant cluster_conditions Conditions cluster_product Product NitroEster Ethyl 4-hydroxy-3-nitrobenzoate AminoEster This compound NitroEster->AminoEster Reduction ReducingAgent Reducing Agent (e.g., H₂, Pd/C)

References

Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide for Bioactive Small Molecule Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-hydroxybenzoate is a small organic molecule with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] As a derivative of para-aminobenzoic acid (PABA), its unique structure, featuring a benzene (B151609) ring substituted with amino, hydroxyl, and ethyl ester groups, confers a combination of hydrophilic and lipophilic characteristics.[1] This structural arrangement suggests potential for a range of biological activities, positioning it as a molecule of interest for research in pharmaceuticals and biochemistry. While comprehensive biological data for this compound is still emerging, research into structurally related compounds provides a strong basis for predicting its potential as an anti-inflammatory and analgesic agent. This technical guide consolidates the available chemical data, outlines detailed experimental protocols for assessing its bioactivity based on studies of similar molecules, and proposes potential mechanisms of action.

Chemical and Physical Properties

This compound is a distinct organic compound with potential applications in various scientific fields.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[3]
Molecular Weight 181.19 g/mol PubChem[3]
CAS Number 87081-52-5Pharmaffiliates[2]
IUPAC Name This compoundPubChem[3]
Synonyms 4-Amino-3-hydroxy-benzoic Acid Ethyl EsterCP Lab Safety[4]
Appearance Not explicitly stated, likely a solidN/A
Solubility Not explicitly statedN/A

Synthesis

The primary route for the synthesis of this compound involves the esterification of its carboxylic acid precursor, 4-amino-3-hydroxybenzoic acid, with ethanol. The synthesis of the precursor itself is a critical step.

Synthesis of 4-amino-3-hydroxybenzoic acid

A common method for the synthesis of 4-amino-3-hydroxybenzoic acid involves the reduction of 4-nitro-3-hydroxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of 4-nitro-3-hydroxybenzoic acid with 200 mL of concentrated hydrochloric acid.

  • Reduction: Heat the mixture on a water bath and slowly add 30 g of tin (Sn).

  • Isolation of Tin Salt: After the reaction is complete, the double tin salt of the amino acid will precipitate. Filter the precipitate.

  • Removal of Tin: Dissolve the collected precipitate in 200 mL of warm water and bubble hydrogen sulfide (B99878) (H₂S) gas through the solution until all the tin has precipitated as tin sulfide.

  • Filtration: Filter the solution to remove the tin sulfide precipitate.

  • Crystallization of Hydrochloride Salt: Concentrate the filtrate by heating until crystals of 4-amino-3-hydroxybenzoic acid hydrochloride begin to form. Allow the solution to cool.

  • Isolation of Hydrochloride Salt: Filter the cooled solution to collect the hydrochloride salt crystals.

  • Precipitation of Free Base: Dissolve the hydrochloride salt in a minimal amount of water and add a concentrated solution of sodium acetate (B1210297) to precipitate the free 4-amino-3-hydroxybenzoic acid.

  • Final Product Isolation: Filter the precipitate, wash with water, and recrystallize from hot water or dilute alcohol to yield the purified 4-amino-3-hydroxybenzoic acid.

Esterification to this compound

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-hydroxybenzoic acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited. However, its structural similarity to other known bioactive molecules, particularly those with anti-inflammatory and analgesic properties, allows for the formulation of strong hypotheses regarding its potential mechanisms of action. The presence of the catechol-like moiety (an amino and a hydroxyl group on the benzene ring) is a key structural feature often associated with anti-inflammatory and antioxidant properties.

Postulated Anti-inflammatory Activity

Inflammation is a complex biological response involving various signaling pathways and the production of inflammatory mediators. Based on studies of structurally related compounds, this compound may exert anti-inflammatory effects through the inhibition of key enzymes and modulation of inflammatory signaling pathways.

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Similarly, lipoxygenase (LOX) enzymes are involved in the production of leukotrienes, another class of inflammatory mediators.

Proposed Experimental Protocol for COX Inhibition Assay:

A COX inhibitor screening assay can be performed using a commercial kit (e.g., from Cayman Chemical).

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a chromogen.

  • Procedure:

    • Add the reaction buffer and heme to a 96-well plate.

    • Add the test compound (this compound) at various concentrations.

    • Add the COX-1 or COX-2 enzyme to initiate the reaction.

    • Incubate the plate for a specified time at 37°C.

    • Add arachidonic acid to start the catalysis.

    • Add a colorimetric substrate and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Proposed Experimental Protocol for 5-Lipoxygenase Inhibition Assay:

  • Reagents: Potato 5-lipoxygenase, linoleic acid (substrate), and a suitable buffer.

  • Procedure:

    • Pre-incubate the enzyme with the test compound (this compound) at various concentrations in the buffer.

    • Initiate the reaction by adding the substrate, linoleic acid.

    • Monitor the formation of the hydroperoxy derivative of linoleic acid by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ value.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response. They control the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. The catechol moiety present in many natural anti-inflammatory compounds is known to interfere with these pathways.

Proposed Mechanism of Action:

It is hypothesized that this compound may inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65/p50 dimer would remain sequestered in the cytoplasm and unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Experimental Protocol for Investigating NF-κB Activation:

This can be assessed in a cell-based assay using, for example, lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Western Blot Analysis for NF-κB Translocation:

    • After treatment, prepare nuclear and cytosolic protein extracts.

    • Perform Western blotting using antibodies against NF-κB p65 to determine its levels in both fractions. A decrease in nuclear p65 and an increase in cytosolic p65 would indicate inhibition of translocation.

  • Measurement of Downstream Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E₂ (PGE₂) Production: Quantify the levels of PGE₂ in the cell culture supernatant using an ELISA kit.

    • Pro-inflammatory Cytokine Production: Measure the levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • RT-PCR or Western Blot for iNOS and COX-2 Expression: Analyze the mRNA or protein expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in the cell lysates.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation EAHB This compound (Proposed Inhibition) EAHB->IKK IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Figure 1: Proposed mechanism of NF-κB inhibition by this compound.

Potential Applications in Proteomics

While some sources categorize this compound as a biochemical for proteomics research, its specific applications are not well-documented. Proteomics aims to study the entire set of proteins in a biological system. Small molecules can be valuable tools in this field.

Hypothetical Applications:

  • Affinity Chromatography: The molecule could potentially be immobilized on a solid support to create an affinity column for purifying proteins that specifically bind to it. This could aid in the identification of its cellular targets.

  • Chemical Probes: Modified versions of this compound, for instance, with a biotin (B1667282) or a fluorescent tag, could be synthesized to be used as chemical probes to identify and visualize its binding partners within cells.

  • Biomarker Discovery: By observing the changes in the proteome of cells or tissues after treatment with this compound, it may be possible to identify new biomarkers associated with its biological activity or the pathways it modulates.

Experimental Workflow for Target Identification using Affinity-Based Proteomics:

G cluster_workflow Experimental Workflow start Synthesize tagged This compound step1 Immobilize on affinity resin start->step1 step2 Incubate with cell lysate step1->step2 step3 Wash to remove non-specific binders step2->step3 step4 Elute bound proteins step3->step4 step5 Protein identification (e.g., Mass Spectrometry) step4->step5 end Identify potential protein targets step5->end

Figure 2: Workflow for identifying protein targets of this compound.

Quantitative Data Summary

As of the date of this guide, there is a lack of publicly available, peer-reviewed quantitative data on the specific biological activities of this compound. The information presented on its potential anti-inflammatory and analgesic properties is based on its structural characteristics and the activities of closely related compounds.[1] Future research should focus on generating robust quantitative data, such as IC₅₀ or EC₅₀ values, from the experimental protocols outlined in this guide.

Conclusion and Future Directions

This compound is a bioactive small molecule with considerable potential for further investigation, particularly in the fields of anti-inflammatory and analgesic drug discovery. Its chemical structure suggests a plausible mechanism of action involving the inhibition of key inflammatory pathways such as NF-κB and MAPK, and the enzymes COX and LOX. While direct experimental evidence of its efficacy and mechanism is currently limited, this technical guide provides a comprehensive framework for its synthesis and biological evaluation.

Future research should prioritize the systematic evaluation of its anti-inflammatory and analgesic properties using the detailed in vitro and cell-based assays described. Quantitative determination of its potency (e.g., IC₅₀ values) is crucial for establishing its potential as a lead compound. Furthermore, elucidating its precise molecular targets through proteomic approaches will provide a deeper understanding of its mechanism of action and could unveil novel therapeutic applications. The development of validated analytical methods for its quantification in biological matrices will also be essential for future pharmacokinetic and in vivo studies.

References

Unlocking the Potential of Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 4-amino-3-hydroxybenzoate, a versatile aromatic compound, is emerging as a significant building block in diverse fields of chemical and pharmaceutical research. This technical guide provides an in-depth overview of its potential research applications, offering valuable insights for scientists and drug development professionals. This document outlines the synthesis of key derivatives, experimental protocols for evaluating their biological and material science applications, and a summary of relevant quantitative data.

Core Compound Properties

This compound (CAS No: 87081-52-5) is a bioactive small molecule and a crucial intermediate in organic synthesis.[1][2] Its structure, featuring amino, hydroxyl, and ethyl ester functional groups, provides a versatile scaffold for the development of novel compounds with a wide range of applications.

PropertyValueSource
CAS Number 87081-52-5[3][4][5]
Molecular Formula C₉H₁₁NO₃[3][4]
Molecular Weight 181.19 g/mol [3][4][5]
IUPAC Name This compound[3]
Synonyms 4-Amino-3-hydroxy-benzoic Acid Ethyl Ester[3]

Potential Research Applications

The unique chemical structure of this compound makes it a valuable precursor for several classes of functional molecules. Key areas of potential research and application are detailed below.

Antimicrobial Agents

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes to form Schiff bases. These derivatives have been identified as a promising class of antimicrobial agents. While specific data for derivatives of this compound is an active area of research, studies on analogous aminobenzoic acid derivatives have demonstrated significant antibacterial and antifungal activity.[6][7]

Minimum Inhibitory Concentration (MIC) of Analogous Schiff Bases

Compound ClassTest OrganismMIC (µM)Reference
4-Aminobenzoic acid Schiff basesStaphylococcus aureus (MRSA)≥ 15.62[8]
4-Aminobenzoic acid Schiff basesVarious Fungi≥ 7.81[8]
Aminobenzoic acid-derived Schiff base (SB-5)Clostridioides difficile0.1[7]
Aminobenzoic acid-derived Schiff base (SB-5)Blautia coccoides0.01[7]
Anticancer Agents

Derivatives of aminobenzoates are being explored for their potential as anticancer agents. For instance, new 4-amino-3-chloro benzoate (B1203000) ester derivatives have been investigated as Epidermal Growth Factor Receptor (EGFR) inhibitors, showing cytotoxic effects against various cancer cell lines.[5][9] This suggests that this compound can serve as a scaffold for the development of novel cytotoxic and anti-proliferative compounds.

IC50 Values of Analogous Anticancer Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Aminobenzoic acid Schiff basesHepG2 (Liver Cancer)≥ 15.0[8]
Imidazo[1,2-a]pyrimidine derivative (3a)A549 (Lung Carcinoma)5.988 ± 0.12[10]
Imidazo[1,2-a]pyrimidine derivative (4d)MDA-MB-231 (Breast Cancer)35.1[10]
Sphingosine (B13886) Kinase (SphK) Inhibitors

The parent compound, 4-Amino-3-hydroxybenzoic acid, is a known building block for the synthesis of sphingosine kinase inhibitors.[11] Sphingosine kinases are critical enzymes in cell signaling pathways and are implicated in cancer and inflammatory diseases. The esterified form, this compound, is a logical starting material for the synthesis of novel SphK inhibitors, offering a promising avenue for drug discovery.

High-Performance Polymers (Polybenzoxazoles)

4-Amino-3-hydroxybenzoic acid is a monomer used in the production of polybenzoxazoles (PBOs), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[11][12] this compound can be readily hydrolyzed to the parent acid, making it a convenient precursor for the synthesis of these advanced materials.

Corrosion Inhibitors

Schiff base derivatives of aromatic amines, including those derived from aminobenzoates, have demonstrated significant potential as corrosion inhibitors for various metals and alloys.[1][13] The presence of heteroatoms (N, O) and the planar aromatic structure facilitate adsorption onto metal surfaces, forming a protective layer that mitigates corrosion.

Corrosion Inhibition Efficiency of Analogous Schiff Bases

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
(E)-2-((4-methoxybenzylidene)amino)phenolMild Steel0.1 M HCl76[8][14]
3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-oneMild Steel1.0 M HCl96[13][15]
N-(p-anisalidene)- 6-methoxy-1,3-benzothiazol-2-amineMild Steel1M HCl97.35[16]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the research applications of this compound.

Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and an aromatic aldehyde.

Synthesis_of_Schiff_Base A This compound E Reaction Mixture A->E B Aromatic Aldehyde B->E C Ethanol (B145695) (Solvent) C->E D Glacial Acetic Acid (Catalyst) D->E F Reflux E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Drying H->I J Schiff Base Product I->J

General workflow for the synthesis of Schiff bases.

Procedure:

  • Dissolve equimolar amounts of this compound and the desired aromatic aldehyde in ethanol in a round-bottom flask.[17]

  • Add a few drops of glacial acetic acid as a catalyst.[15]

  • Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[15][17]

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.[15]

  • Collect the precipitate by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.[15]

  • Dry the purified Schiff base product in a vacuum oven.

  • Characterize the product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[16][18][19][20]

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 1-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

  • Prepare serial dilutions of the test compound (e.g., Schiff base derivative of this compound) in the cell culture medium.

  • Remove the existing medium and add 100 µL of the medium containing the test compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[20]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[16][18]

  • Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23]

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (0.5 McFarland) B->C D Include growth and sterility controls C->D E Incubate the plate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine the MIC (lowest concentration with no visible growth) F->G

Workflow for the broth microdilution assay.

Procedure:

  • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[22]

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[21]

  • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculate each well containing the serially diluted compound with the bacterial suspension. Include a positive control (broth and inoculum) and a negative control (broth only).[22]

  • Incubate the plate at 35-37°C for 16-20 hours.[22]

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Corrosion Inhibition: Weight Loss Method

The weight loss method is a straightforward technique to evaluate the corrosion inhibition efficiency of a compound.[2][3][24][25][26]

Weight_Loss_Corrosion_Test A Prepare and weigh metal coupons B Immerse coupons in corrosive medium with and without the inhibitor A->B C Maintain at a constant temperature for a specific duration B->C D Remove, clean, and dry the coupons C->D E Reweigh the coupons to determine weight loss D->E F Calculate corrosion rate and inhibition efficiency E->F

Workflow for the weight loss corrosion test.

Procedure:

  • Prepare metal coupons (e.g., mild steel) by polishing, cleaning, and accurately weighing them.[3]

  • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (e.g., Schiff base derivative).

  • Immerse the pre-weighed coupons in the respective solutions for a predetermined period at a constant temperature.[24]

  • After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and acetone, and dry them thoroughly.[24]

  • Reweigh the dried coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

    • CR = (Weight Loss) / (Surface Area × Time)[24]

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100[24]

Conclusion

This compound presents a promising platform for the development of a wide range of functional molecules. Its utility as a precursor for antimicrobial and anticancer agents, high-performance polymers, and corrosion inhibitors highlights its significance in modern chemical research. The experimental protocols provided in this guide offer a solid foundation for researchers to explore and expand upon the potential applications of this versatile compound. Further investigation into the specific biological activities and material properties of its derivatives is warranted and expected to yield valuable scientific advancements.

References

The Pivotal Role of Ethyl 4-amino-3-hydroxybenzoate in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, application, and therapeutic relevance of Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in the development of next-generation pharmaceuticals.

This whitepaper delves into the chemical properties, synthesis protocols, and significant applications of this compound, highlighting its role as a crucial building block in the creation of targeted therapies, with a particular focus on kinase inhibitors for oncology.

Introduction: The Versatility of a Substituted Benzene (B151609) Ring

This compound (CAS No: 87081-52-5) is an aromatic organic compound featuring an ethyl ester, an amino group, and a hydroxyl group attached to a benzene ring.[1][2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural similarity to endogenous signaling molecules allows for its incorporation into drug candidates designed to interact with specific biological targets. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a hydrogen bond acceptor (ester carbonyl), along with a lipophilic benzene ring, provides a scaffold that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 87081-52-5[1][2]
Appearance White to brown powder/crystal
Melting Point 98-100 °C (for the methyl ester analog)[4]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol (B145695)[4]

Spectroscopic Data (Representative for aminohydroxybenzoate esters):

Technique Key Features
¹H NMR Signals corresponding to aromatic protons, the ethyl group (quartet and triplet), and protons of the amino and hydroxyl groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for N-H and O-H stretching, C=O stretching of the ester, and aromatic C-C bending.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the reduction of a nitro group to an amine, followed by the esterification of the carboxylic acid.

Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic Acid

The immediate precursor, 4-amino-3-hydroxybenzoic acid, can be synthesized by the reduction of 3-hydroxy-4-nitrobenzoic acid.

Experimental Protocol: Reduction of 3-hydroxy-4-nitrobenzoic acid

  • Materials:

    • 3-hydroxy-4-nitrobenzoic acid (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., Pd/C with H₂)

    • Concentrated hydrochloric acid (HCl)

    • Sodium acetate (B1210297)

    • Ethanol

    • Water

  • Procedure (using Tin(II) chloride):

    • A mixture of 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid is heated on a water bath.[5]

    • 30 g of tin is slowly added to the heated mixture.[5]

    • After the reaction is complete, the resulting double tin salt precipitates and is collected by filtration.[5]

    • The precipitate is dissolved in 200 ml of warm water, and hydrogen sulfide (B99878) is passed through the solution until all the tin has precipitated as tin sulfide.

    • The tin sulfide is removed by filtration, and the filtrate is concentrated until crystals of the hydrochloride salt of the product begin to separate.

    • The hydrochloride salt is collected by filtration, dissolved in a small amount of water, and the free base (4-amino-3-hydroxybenzoic acid) is precipitated by the addition of a concentrated solution of sodium acetate.[5]

    • The final product is collected by filtration, washed with water, and can be recrystallized from hot water or dilute alcohol.[5]

  • Quantitative Data:

    • Yield: Approximately 60%[5]

    • Purity: Can be improved by recrystallization.

    • Melting Point: 115-116 °C[5]

Fischer Esterification to this compound

The carboxylic acid group of 4-amino-3-hydroxybenzoic acid is esterified using ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

  • Materials:

    • 4-amino-3-hydroxybenzoic acid (1.0 eq)

    • Anhydrous ethanol (excess, serves as reactant and solvent)

    • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

    • Sodium bicarbonate (NaHCO₃) solution (for neutralization)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying)

  • Procedure:

    • Dissolve 4-amino-3-hydroxybenzoic acid in anhydrous ethanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

    • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.[6]

    • Dissolve the residue in ethyl acetate and water.

    • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

    • The crude this compound can be purified by column chromatography or recrystallization.

  • Quantitative Data (Expected):

    • Yield: Typically high, often in the range of 80-95% for Fischer esterifications.[6]

    • Purity: To be determined by HPLC and spectroscopic methods.

    • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors, a class of targeted cancer therapies. The benzamide (B126) moiety is a common feature in many of these drugs. While a direct synthesis of a marketed drug from this specific ethyl ester is not readily found in public literature, its structural motifs are present in potent kinase inhibitors like Bafetinib. Bafetinib is an inhibitor of Bcr-Abl and Lyn kinases, which are implicated in chronic myeloid leukemia (CML).

The general synthetic strategy would involve the amidation of the carboxylic acid (or its ester derivative) of the core scaffold with an appropriate amine-containing fragment.

G cluster_0 Synthesis of Core Intermediate cluster_1 Synthesis of Amine Fragment cluster_2 Final Drug Synthesis 4-amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid ethyl_ester This compound 4-amino-3-hydroxybenzoic_acid->ethyl_ester Fischer Esterification amidation Amidation Reaction ethyl_ester->amidation amine_precursors Amine Precursors amine_fragment Amine Fragment for Amidation amine_precursors->amine_fragment Multi-step Synthesis amine_fragment->amidation final_drug Kinase Inhibitor (e.g., Bafetinib analog) amidation->final_drug

Caption: Bcr-Abl and Lyn kinase signaling pathway inhibition.

Conclusion: A Cornerstone for Future Drug Discovery

This compound stands out as a highly valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and reactive functional groups provide a robust platform for the development of novel therapeutics, particularly in the realm of targeted cancer therapy. The ability to readily modify its structure allows for the fine-tuning of drug properties, leading to more effective and safer medicines. As the demand for targeted therapies continues to grow, the importance of key intermediates like this compound in the drug discovery and development pipeline is set to increase, solidifying its position as a cornerstone for future pharmaceutical innovation.

References

The Pivotal Role of Ethyl 4-amino-3-hydroxybenzoate in Azo Dye Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-3-hydroxybenzoate is a versatile aromatic compound that serves as a valuable precursor in the synthesis of a wide array of azo dyes. Its unique molecular structure, featuring an amino group, a hydroxyl group, and an ethyl ester moiety on a benzene (B151609) ring, allows for the creation of dyes with diverse colors and functional properties. This technical guide provides an in-depth exploration of the role of this compound in dye synthesis, complete with experimental protocols, data presentation, and workflow visualizations.

Core Principles: Diazotization and Coupling Reactions

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.

  • Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) in the presence of a nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of an azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the dye's color.

Experimental Protocols

While specific experimental data for dyes derived directly from this compound is not extensively reported in publicly available literature, a reliable synthetic protocol can be adapted from established procedures for structurally similar compounds like 4-hydroxybenzoic acid and other aminobenzoic acid derivatives. The following is a detailed, proposed methodology for the synthesis of an azo dye using this compound as the diazo component.

Proposed Synthesis of an Azo Dye from this compound

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling Component (e.g., 2-Naphthol)

  • Sodium Hydroxide (B78521) (NaOH)

  • Distilled Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

Part 1: Diazotization of this compound

  • In a 250 mL beaker, suspend 0.01 moles of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 0.01 moles of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred suspension of this compound. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 20-30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting clear solution is the diazonium salt of this compound.

Part 2: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 0.01 moles of the coupling component (e.g., 2-Naphthol) in 50 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared diazonium salt solution (from Part 1) to the cold solution of the coupling component with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture for 30-60 minutes while maintaining the temperature at 0-5 °C to ensure complete coupling.

  • After the reaction is complete, filter the precipitated dye using a Buchner funnel.

  • Wash the filter cake with a generous amount of cold distilled water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at a low temperature.

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling start_diazo Suspend this compound in HCl and water cool_diazo Cool to 0-5 °C start_diazo->cool_diazo add_nitrite Add NaNO₂ solution dropwise cool_diazo->add_nitrite prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->add_nitrite stir_diazo Stir for 20-30 min add_nitrite->stir_diazo diazonium_salt Diazonium Salt Solution stir_diazo->diazonium_salt add_diazo Add diazonium salt solution diazonium_salt->add_diazo Use immediately prep_coupler Dissolve 2-Naphthol in NaOH solution cool_coupler Cool to 0-5 °C prep_coupler->cool_coupler cool_coupler->add_diazo stir_coupling Stir for 30-60 min add_diazo->stir_coupling filter_wash Filter and Wash stir_coupling->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry recrystallize->dry final_product Purified Azo Dye dry->final_product synthesis_pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products & Intermediates start_amine This compound diazotization Diazotization (0-5 °C) start_amine->diazotization nitrous_acid NaNO₂ + HCl nitrous_acid->diazotization coupling_component Coupling Component (e.g., 2-Naphthol) azo_coupling Azo Coupling (0-5 °C, alkaline) coupling_component->azo_coupling diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt azo_dye Azo Dye Product azo_coupling->azo_dye diazonium_salt->azo_coupling

Degradation Pathways of Ethyl 4-amino-3-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of Ethyl 4-amino-3-hydroxybenzoate. Due to a lack of direct studies on this specific molecule, this document synthesizes findings from structurally similar compounds, namely the biodegradation of its carboxylic acid precursor, 4-amino-3-hydroxybenzoic acid, and the chemical degradation of a related compound, Ethyl 4-aminobenzoate (B8803810). This approach allows for an informed projection of the metabolic and chemical fate of this compound.

Biodegradation Pathway: Insights from 4-amino-3-hydroxybenzoic acid

The microbial metabolism of 4-amino-3-hydroxybenzoic acid has been elucidated in Bordetella sp. strain 10d, providing a robust model for the potential biodegradation of its ethyl ester derivative. The pathway involves a series of enzymatic reactions that lead to the cleavage of the aromatic ring and subsequent funneling into central metabolism.

The degradation is initiated by a dioxygenase that opens the aromatic ring, followed by deamination and decarboxylation steps. The resulting intermediate, 2-hydroxymuconic 6-semialdehyde, is then processed through a dehydrogenative route to yield pyruvate.[1][2]

Proposed Enzymatic Degradation Pathway

The metabolic cascade for 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d is detailed below. Cell extracts from cells grown on 4-amino-3-hydroxybenzoate demonstrated high activities of the key enzymes in this pathway.[1][2]

Biodegradation_Pathway cluster_0 Metabolic Pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d A 4-amino-3-hydroxybenzoic acid B 2-amino-5-carboxymuconic 6-semialdehyde A->B 4-amino-3-hydroxybenzoate 2,3-dioxygenase C 2-hydroxymuconic 6-semialdehyde B->C 2-amino-5-carboxymuconic 6-semialdehyde deaminase (non-enzymatic decarboxylation) D 2-hydroxymuconic acid C->D NAD+-dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase E 4-oxalocrotonic acid D->E 4-oxalocrotonate tautomerase F 2-oxopent-4-enoic acid E->F 4-oxalocrotonate decarboxylase G 4-hydroxy-2-oxovaleric acid F->G 2-oxopent-4-enoate hydratase H Pyruvic acid G->H Aldolase

Biodegradation pathway of 4-amino-3-hydroxybenzoic acid.
Experimental Protocols

Identification of Metabolic Intermediates from 2-hydroxymuconic 6-semialdehyde: The reaction mixture contained 14 ml of 1.42 mM 2-hydroxymuconic 6-semialdehyde, 40 ml of 100 mM sodium-potassium phosphate (B84403) buffer (pH 7.5), 2.0 ml of 1.4 mM NAD+, and 4.0 ml of cell extract from Bordetella sp. strain 10d grown on 4-amino-3-hydroxybenzoic acid (10.6 mg/ml).[1] After a 20-minute incubation at 25°C, the product was extracted with ethyl ether.[1] The final product, pyruvic acid, was identified by derivatization with 2,4-dinitrophenylhydrazine.[1] Intermediates such as 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid were also identified.[1][2]

Chemical Degradation Pathway: Insights from Ethyl 4-aminobenzoate (Et-PABA)

The degradation of Ethyl 4-aminobenzoate (Et-PABA), a structurally related UV filter lacking the 3-hydroxy group, has been investigated using a UV-activated persulfate (UV/PDS) oxidation process. This advanced oxidation process generates sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals, which are highly reactive and can degrade organic contaminants.[3]

The degradation of Et-PABA proceeds through two main pathways: hydroxylation of the benzene (B151609) ring and cleavage of the ester bond.[3] These reactions lead to the formation of several transformation products (TPs).[3]

Quantitative Data on Et-PABA Degradation
ParameterConditionResultReference
Degradation Efficiency UV/PDS process, 30 min98.7% removal of Et-PABA[3]
UV alone, 30 min23.7% removal of Et-PABA[3]
Initial Concentration 0.05 mM Et-PABA-[3]
PDS Concentration 2 mM-[3]
UV Intensity 0.92 mW·cm⁻²-[3]
Degradation in Environmental Matrices Tap Water, 10 min96.5% removal of Et-PABA[3]
Proposed Chemical Degradation Pathway

The transformation of Et-PABA in the UV/PDS system involves multiple steps, initiated by radical attack.

Chemical_Degradation_Pathway cluster_1 Proposed Degradation Pathways of Ethyl 4-aminobenzoate (Et-PABA) by UV/PDS EtPABA Ethyl 4-aminobenzoate (Et-PABA) TP1 Hydroxylated Et-PABA (TP1) EtPABA->TP1 Hydroxylation (SO4•−, •OH attack) TP3 4-aminobenzoic acid (TP3) EtPABA->TP3 Ester Bond Cleavage (ROS attack) TP2 Further Hydroxylated Product (TP2) TP1->TP2 Further Hydroxylation Final Lower Organic Acids TP2->Final Further Degradation TP4 4-hydroxybenzoic acid (TP4) TP3->TP4 Oxidation of Amino Group TP6 Benzoic acid (TP6) TP3->TP6 Removal of Amino Group TP5 Hydroxylated TP4 (TP5) TP4->TP5 Hydroxylation TP5->Final Further Degradation TP6->Final Further Degradation

Chemical degradation pathways of Ethyl 4-aminobenzoate.
Experimental Protocols

Degradation of Et-PABA using UV/PDS: A 100 mL solution of 0.05 mM Et-PABA and 2 mM persulfate (PDS) was placed in a crystallizing dish and magnetically stirred at 800 rpm.[3] The solution was irradiated with a UV lamp at an intensity of 0.92 mW·cm⁻².[3] At different time intervals, 800 μL samples were collected, filtered through a 0.45 μm filter, and transferred to chromatography vials.[3] The reaction was quenched with 200 μL of methanol.[3] The degradation intermediates were identified using HPLC-MS.[3]

Projected Degradation of this compound

Based on the presented data for its structural analogues, the degradation of this compound is likely to proceed via two main routes:

  • Biodegradation: The ester linkage may be hydrolyzed by microbial esterases to yield 4-amino-3-hydroxybenzoic acid and ethanol. The resulting carboxylic acid would then likely enter the detailed biodegradation pathway observed in Bordetella sp. strain 10d.

  • Chemical Degradation: In an advanced oxidation process, the molecule would be susceptible to radical attack at several positions. Similar to Et-PABA, hydroxylation of the aromatic ring and cleavage of the ester bond are probable initial steps. The presence of the existing hydroxyl and amino groups will influence the sites of further radical attack.

Conclusion

While direct experimental data on the degradation of this compound is not currently available, a comprehensive understanding of its likely metabolic and chemical fate can be constructed from studies of its close structural analogues. The biodegradation is anticipated to proceed via hydrolysis of the ester followed by enzymatic ring cleavage, as seen with 4-amino-3-hydroxybenzoic acid. Chemical degradation through advanced oxidation processes is expected to involve hydroxylation and ester cleavage, similar to the pathways identified for Ethyl 4-aminobenzoate. Further research is warranted to definitively elucidate the specific degradation pathways and kinetics of this compound.

References

Methodological & Application

Synthesis protocol for "Ethyl 4-amino-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of Ethyl 4-amino-3-hydroxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process involving the nitration of ethyl 3-hydroxybenzoate followed by the reduction of the resulting nitro compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)
1NitrationEthyl 3-hydroxybenzoateNitric Acid, Sulfuric AcidAcetic Anhydride0 - 52~85%
2ReductionEthyl 3-hydroxy-4-nitrobenzoatePalladium on Carbon (Pd/C), Hydrogen gasEthanolRoom Temperature4>95%

Experimental Protocols

Step 1: Synthesis of Ethyl 3-hydroxy-4-nitrobenzoate

This procedure details the nitration of ethyl 3-hydroxybenzoate to yield ethyl 3-hydroxy-4-nitrobenzoate.

Materials:

  • Ethyl 3-hydroxybenzoate

  • Acetic anhydride

  • Fuming nitric acid (d=1.5 g/mL)

  • Concentrated sulfuric acid

  • Ice

  • Distilled water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 3-hydroxybenzoate in acetic anhydride.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture at the same temperature for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

  • Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by washing with distilled water.

  • Dry the crude product. For further purification, the product can be recrystallized from a suitable solvent like ethanol/water.

  • Dry the purified product under vacuum to obtain ethyl 3-hydroxy-4-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

This procedure outlines the catalytic hydrogenation of ethyl 3-hydroxy-4-nitrobenzoate to the final product, this compound.

Materials:

  • Ethyl 3-hydroxy-4-nitrobenzoate

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

  • Celite or filter paper

  • Rotary evaporator

Procedure:

  • In a hydrogenation flask, dissolve ethyl 3-hydroxy-4-nitrobenzoate in ethanol.

  • Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst should be approximately 5-10% by weight of the starting material.

  • Seal the flask and purge the system with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 4 hours or until the reaction is complete (monitor by TLC).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start1 Ethyl 3-hydroxybenzoate reagents1 HNO3, H2SO4 Acetic Anhydride reaction1 Nitration Reaction (0-5 °C, 2h) start1->reaction1 reagents1->reaction1 workup1 Quenching on Ice & Filtration reaction1->workup1 product1 Ethyl 3-hydroxy-4-nitrobenzoate workup1->product1 reagents2 H2, Pd/C reaction2 Catalytic Hydrogenation (RT, 4h) product1->reaction2 reagents2->reaction2 workup2 Filtration & Solvent Evaporation reaction2->workup2 product2 This compound workup2->product2 Signaling_Pathway cluster_precursor Precursor Synthesis cluster_functionalization Key Functionalization Steps A 3-Hydroxybenzoic Acid B Ethyl 3-hydroxybenzoate A->B Esterification (Ethanol, H+) C Ethyl 3-hydroxy-4-nitrobenzoate B->C Nitration (HNO3, H2SO4) D This compound C->D Reduction (H2, Pd/C)

Application Notes and Protocols for the Fischer-Speier Esterification of 4-Amino-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. The Fischer-Speier esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] This document provides detailed application notes and protocols for the synthesis of ethyl 4-amino-3-hydroxybenzoate via the Fischer-Speier esterification of 4-amino-3-hydroxybenzoic acid. This compound and its derivatives are of interest in medicinal chemistry due to their structural similarity to other pharmacologically active aminobenzoic acid esters.

The protocol herein is adapted from established procedures for the esterification of structurally similar compounds, such as p-aminobenzoic acid, to yield benzocaine.[3][4] The reaction involves heating 4-amino-3-hydroxybenzoic acid with an excess of ethanol (B145695), which acts as both the solvent and the reagent, in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of this reversible reaction is driven towards the product by using a large excess of the alcohol.[5] Subsequent workup involves neutralization of the acidic mixture to precipitate the desired ester, followed by purification.

Chemical Reaction

Figure 1: Fischer-Speier esterification of 4-amino-3-hydroxybenzoic acid to this compound.

Experimental Protocols

Materials and Equipment
  • 4-Amino-3-hydroxybenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Recrystallization apparatus

  • Melting point apparatus

  • Infrared (IR) spectrometer

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (32.6 mmol) of 4-amino-3-hydroxybenzoic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: While stirring the solution, carefully and slowly add 5.0 mL of concentrated sulfuric acid. The addition is exothermic and may cause the solution to heat up. An amine salt of the starting material may precipitate but will redissolve as the reaction proceeds.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath. Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Neutralization: Carefully pour the cooled reaction mixture into a beaker containing 100 mL of cold distilled water. Then, slowly add a 10% sodium carbonate solution dropwise while stirring continuously until the pH of the solution is approximately 8.[3][4] Carbon dioxide gas will evolve during neutralization. Ensure all the acid is neutralized by checking the pH.

  • Isolation of Crude Product: The this compound will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold distilled water to remove any remaining salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification: Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is an ethanol/water mixture.

  • Dissolution: Dissolve the crude, dried product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before hot filtration to remove the charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the pure crystals thoroughly before characterization.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
4-Amino-3-hydroxybenzoic acidC₇H₇NO₃153.14[6]~210 (decomposes)Off-white solid
This compoundC₉H₁₁NO₃181.19[7]Not availableExpected as solid

Table 2: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueKey Expected Signals
IR (Infrared) ~3400-3300 cm⁻¹ (N-H and O-H stretching), ~1680 cm⁻¹ (C=O stretching of ester), ~1600 cm⁻¹ (aromatic C=C stretching), ~1250 cm⁻¹ (C-O stretching of ester)
¹H NMR (Proton NMR) ~1.3 ppm (triplet, 3H, -CH₃ of ethyl), ~4.2 ppm (quartet, 2H, -CH₂ of ethyl), ~6.5-7.5 ppm (multiplet, 3H, aromatic protons), signals for -NH₂ and -OH protons (may be broad and exchangeable)
¹³C NMR (Carbon NMR) Signals for ethyl group carbons, aromatic carbons, and the ester carbonyl carbon (~165-170 ppm).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve 4-amino-3-hydroxybenzoic acid in absolute ethanol B 2. Add concentrated H₂SO₄ (catalyst) A->B C 3. Reflux for 2-3 hours B->C D 4. Cool to room temperature C->D Reaction complete E 5. Pour into cold water D->E F 6. Neutralize with 10% Na₂CO₃ to pH ~8 E->F G 7. Isolate crude product via vacuum filtration F->G H 8. Recrystallize from ethanol/water G->H Crude product I 9. Dry the pure product H->I J Characterization (MP, IR, NMR) I->J Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

fischer_esterification_mechanism start Carboxylic Acid + Alcohol protonation 1. Protonation of Carbonyl Oxygen (Acid Catalyst) start->protonation H⁺ attack 2. Nucleophilic Attack by Alcohol protonation->attack ROH tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer 3. Proton Transfer tetrahedral->proton_transfer water_elimination 4. Elimination of Water proton_transfer->water_elimination -H₂O deprotonation 5. Deprotonation water_elimination->deprotonation product Ester + Water deprotonation->product -H⁺ product->start Reversible

Caption: Generalized mechanism of the Fischer-Speier esterification.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and crucial transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are versatile intermediates for a wide array of bioactive molecules, dyes, and polymers. This document provides detailed application notes and experimental protocols for the reduction of ethyl 3-hydroxy-4-nitrobenzoate to ethyl 4-amino-3-hydroxybenzoate, a valuable building block in drug development. Various established methods for this transformation will be discussed, including catalytic hydrogenation and chemical reduction using metal reagents. For each method, a summary of reaction conditions, yields, and safety considerations is provided to guide researchers in selecting the most suitable approach for their specific needs.

Overview of Reduction Methods

The conversion of the nitro group in ethyl 3-hydroxy-4-nitrobenzoate to an amine can be achieved through several reliable methods. The most common approaches are catalytic hydrogenation and chemical reduction with metals in an acidic medium.

  • Catalytic Hydrogenation: This method typically employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium borohydride. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

  • Chemical Reduction: This classic method involves the use of a metal, such as iron (Fe), tin (Sn), or stannous chloride (SnCl₂), in the presence of an acid, commonly hydrochloric acid (HCl) or acetic acid. These methods are robust and cost-effective, making them suitable for large-scale synthesis.

The choice of method may depend on factors such as the presence of other functional groups in the molecule, desired reaction time, and available equipment.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods of reducing aromatic nitro compounds, providing a basis for comparison. Please note that specific data for the reduction of ethyl 3-hydroxy-4-nitrobenzoate is not widely published, and therefore, the data for closely related substrates is presented to provide a reasonable expectation of outcomes.

MethodReagentsSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference/Notes
Catalytic Hydrogenation 5% Pd/C, H₂ gas (pressure)Water95-100~2-4 h>95Adapted from a protocol for the reduction of 3-nitro-4-hydroxybenzoic acid. High yields are generally expected.[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate (HCOONH₄)EthanolReflux2-6 hHighA common and milder alternative to H₂ gas. Yields are typically high for this type of reaction.
Chemical Reduction (Iron) Fe powder, Acetic Acid (CH₃COOH)Ethanol/Water30 (ultrasound)1-3 h85-95General method for nitroarene reduction. Yields are typically high and the reagents are inexpensive.
Chemical Reduction (Tin) Sn, Hydrochloric Acid (HCl)WaterWater bath~2 h~60Adapted from a protocol for the reduction of 4-nitro-3-hydroxybenzoic acid. Work-up can be more complex due to tin salts.[2][3]
Chemical Reduction (Stannous Chloride) SnCl₂·2H₂OEthanol30 (ultrasound)2 h80-90Generally provides good yields and can be selective for the nitro group in the presence of other reducible functionalities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation with H₂/Pd/C (Adapted Protocol)

This protocol is adapted from the reduction of the analogous compound, 3-nitro-4-hydroxybenzoic acid[1].

Materials:

  • Ethyl 3-hydroxy-4-nitrobenzoate

  • 5% Palladium on carbon (Pd/C)

  • Water (distilled or deionized)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Parr hydrogenation apparatus or a similar pressure reactor

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

Procedure:

  • To a pressure-resistant reaction vessel, add ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent).

  • Add distilled water to dissolve or suspend the starting material, followed by 5% Pd/C (typically 5-10 mol% of Pd).

  • Seal the reaction vessel and purge the system with nitrogen gas to remove air.

  • Introduce hydrogen gas into the vessel to the desired pressure (e.g., 50 psi).

  • Heat the reaction mixture to 95-100 °C with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with water and ethyl acetate.

  • Combine the filtrates and transfer to a separatory funnel.

  • Neutralize the aqueous layer with a solution of sodium hydroxide or sodium bicarbonate until a pH of 7-8 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Chemical Reduction with Iron/Acetic Acid

Materials:

  • Ethyl 3-hydroxy-4-nitrobenzoate

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ultrasonic bath (optional, but recommended for shorter reaction times)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio by volume).

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • If using an ultrasonic bath, place the flask in the bath and sonicate at approximately 30 °C. Otherwise, stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours with sonication.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron residues. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude this compound by recrystallization or column chromatography as needed.

Product Characterization

Compound: this compound[4] Molecular Formula: C₉H₁₁NO₃[4] Molecular Weight: 181.19 g/mol [4] CAS Number: 87081-52-5[4]

PropertyValueReference/Notes
Appearance Off-white to light brown solid.Expected appearance based on similar aromatic amines.
Melting Point Not available in the searched literature.The melting point of the related compound, ethyl 4-aminobenzoate, is 89-92 °C. The presence of the hydroxyl group may influence this value.[5]
¹H NMR Predicted spectra suggest characteristic aromatic and ethyl ester signals.No experimental spectra were found in the searched literature. Predicted shifts would include signals for the ethyl group (triplet and quartet), and distinct signals for the three aromatic protons.
¹³C NMR Predicted spectra would show 9 distinct carbon signals.No experimental spectra were found in the searched literature. Predicted shifts would include signals for the carbonyl carbon, the ethyl group carbons, and the six aromatic carbons.
IR Spectrum Expected characteristic peaks for N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (ester), and aromatic C-H and C=C bonds.

Visualizations

Reaction Pathway

Reaction_Pathway Reduction of Ethyl 3-hydroxy-4-nitrobenzoate Start Ethyl 3-hydroxy-4-nitrobenzoate Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H₂/Pd/C, Fe/HCl, SnCl₂) Reagents->Start

Caption: General reaction scheme for the reduction.

Experimental Workflow: Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with Substrate and Catalyst B Add Solvent A->B C Seal and Purge with Nitrogen B->C D Pressurize with Hydrogen Gas C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Neutralize and Extract H->I J Dry and Concentrate I->J K Recrystallization or Chromatography J->K L Characterize Product K->L

Caption: Step-by-step workflow for the hydrogenation protocol.

Logical Relationship: Choice of Reducing Agent

Reduction_Choice Factors Influencing Choice of Reducing Agent cluster_factors Influencing Factors Choice Choice of Reducing Agent Cost Cost Choice->Cost Selectivity Functional Group Tolerance Choice->Selectivity Safety Safety and Handling Choice->Safety Scale Reaction Scale Choice->Scale Workup Ease of Work-up Choice->Workup

Caption: Key considerations for selecting a reduction method.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-amino-3-hydroxybenzoate from 4-Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-amino-3-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. Two synthetic routes originating from derivatives of 4-aminobenzoic acid are presented. Route B is the recommended and more robust pathway, while Route A is provided as a potential alternative.

Route A: Multi-step Synthesis from Ethyl 4-aminobenzoate (B8803810) (Benzocaine)

This pathway involves the protection of the amino group, followed by nitration, deprotection, reduction, and a challenging selective diazotization.

Experimental Workflow: Route A

Route A Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: Reduction cluster_4 Step 5: Diazotization & Hydrolysis A Ethyl 4-aminobenzoate B Ethyl 4-acetamidobenzoate A->B Acetic Anhydride (B1165640), Pyridine C Ethyl 4-acetamido-3-nitrobenzoate (B8687768) B->C HNO₃, H₂SO₄ D Ethyl 4-amino-3-nitrobenzoate C->D Aq. HCl, Reflux E Ethyl 3,4-diaminobenzoate (B8644857) D->E H₂, Pd/C F This compound E->F 1. NaNO₂, H₂SO₄ 2. H₂O, Heat

Caption: Synthetic pathway for Route A.

Experimental Protocols: Route A

Step 1: Synthesis of Ethyl 4-acetamidobenzoate

  • In a 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in 100 mL of pyridine.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure ethyl 4-acetamidobenzoate.

Step 2: Synthesis of Ethyl 4-acetamido-3-nitrobenzoate

  • In a 250 mL flask, add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-water bath.

  • Slowly add ethyl 4-acetamidobenzoate (10.4 g, 0.05 mol) in portions, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.0 mL, ~0.06 mol) to concentrated sulfuric acid (10 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of ethyl 4-acetamidobenzoate over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition, stir the mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry.

Step 3: Synthesis of Ethyl 4-amino-3-nitrobenzoate

  • To a 250 mL round-bottom flask, add ethyl 4-acetamido-3-nitrobenzoate (12.6 g, 0.05 mol) and 100 mL of a 1:1 mixture of ethanol and 3M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

Step 4: Synthesis of Ethyl 3,4-diaminobenzoate

  • Dissolve ethyl 4-amino-3-nitrobenzoate (10.5 g, 0.05 mol) in 150 mL of ethanol in a hydrogenation vessel.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases (typically 2-4 hours).

  • Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain ethyl 3,4-diaminobenzoate.

Step 5: Synthesis of this compound (Challenging Step)

Note: This step is challenging due to the potential for di-diazotization and side reactions. The conditions below are a general starting point and require careful optimization.

  • Dissolve ethyl 3,4-diaminobenzoate (9.0 g, 0.05 mol) in a mixture of 100 mL of water and 10 mL of concentrated sulfuric acid, cooling to 0-5 °C.

  • Prepare a solution of sodium nitrite (B80452) (3.5 g, 0.05 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the diamine solution, maintaining the temperature below 5 °C. The addition should be slow to control the reaction.

  • Stir the mixture at 0-5 °C for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until nitrogen evolution ceases.

  • Cool the mixture, neutralize with sodium bicarbonate, and extract with ethyl acetate.

  • Purification by column chromatography is likely required to isolate the desired product from isomers and byproducts.

Route B: Recommended Synthesis from 3-Hydroxy-4-nitrobenzoic Acid

This route is more reliable and proceeds through the reduction of a nitro group followed by esterification.

Experimental Workflow: Route B

Route B Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Esterification A 3-Hydroxy-4-nitrobenzoic Acid B 4-Amino-3-hydroxybenzoic Acid A->B Sn, HCl C This compound B->C Ethanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic pathway for Route B.

Experimental Protocols: Route B

Step 1: Synthesis of 4-Amino-3-hydroxybenzoic Acid [1]

  • In a 500 mL round-bottom flask equipped with a reflux condenser, place 3-hydroxy-4-nitrobenzoic acid (18.3 g, 0.1 mol) and 200 mL of concentrated hydrochloric acid.

  • Heat the mixture on a water bath.

  • Slowly add granular tin (30 g, 0.25 mol) in small portions to control the exothermic reaction.

  • After the addition is complete, continue heating on the water bath for 1-2 hours until the reaction is complete.

  • Cool the reaction mixture in an ice bath. The double tin salt of the product will precipitate.

  • Filter the precipitate and dissolve it in 200 mL of warm water.

  • Pass hydrogen sulfide (B99878) gas through the solution to precipitate tin as tin sulfide.

  • Filter off the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt begin to form.

  • Cool the solution, filter the hydrochloride salt, and dissolve it in a minimal amount of water.

  • Add a concentrated solution of sodium acetate to precipitate the free base, 4-amino-3-hydroxybenzoic acid.

  • Filter the product, wash with cold water, and recrystallize from hot water or dilute ethanol.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask, add 4-amino-3-hydroxybenzoic acid (15.3 g, 0.1 mol) and 150 mL of absolute ethanol.

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products for Route B

StepStarting MaterialReagentsProductMolecular Weight ( g/mol )
13-Hydroxy-4-nitrobenzoic AcidSn, HCl4-Amino-3-hydroxybenzoic Acid153.14
24-Amino-3-hydroxybenzoic AcidEthanol, H₂SO₄This compound181.19

Table 2: Expected Yields and Physical Properties

CompoundExpected YieldMelting Point (°C)Appearance
4-Amino-3-hydroxybenzoic Acid~60%[1]115-116[1]Crystalline solid
This compound>80%-Solid

(Note: Yields are estimates and can vary based on experimental conditions and scale.)

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps is crucial for a successful outcome. The following diagram illustrates the dependency of each step in the recommended Route B.

Logical Relationships in Route B Start Starting Material: 3-Hydroxy-4-nitrobenzoic Acid Step1 Step 1: Reduction (Formation of Amino Group) Start->Step1 Intermediate Intermediate: 4-Amino-3-hydroxybenzoic Acid Step1->Intermediate Step2 Step 2: Esterification (Formation of Ethyl Ester) Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: Logical flow of Route B.

References

Application Notes and Protocols: Purification of Ethyl 4-amino-3-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Achieving high purity of this compound is critical for downstream applications, ensuring the quality and efficacy of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method with ethanol (B145695) and water.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In this procedure, the crude solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Upon slow cooling, the solubility of the compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in smaller quantities, remain in the solution (mother liquor). The purified crystals are then isolated by filtration. For compounds like this compound, which possess polar functional groups (amino, hydroxyl, and ester), a polar solvent system is generally effective.[1][2] A solvent pair, consisting of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is less soluble, can be particularly effective for achieving high purity.[3] In this protocol, ethanol serves as the good solvent, while water acts as the anti-solvent.[4][5]

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Drying oven or desiccator

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound using an ethanol-water solvent system.

1. Dissolution: a. Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. b. Add a minimal amount of hot ethanol (e.g., 20-30 mL) to the flask while gently heating and stirring. Continue to add hot ethanol in small portions until the solid completely dissolves.[4] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for maximizing the yield.

2. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat source. b. Add a small amount of activated charcoal (e.g., 0.1-0.2 g) to the solution. c. Gently reheat the solution to boiling for a few minutes while stirring. The charcoal will adsorb the colored impurities.[6]

3. Hot Filtration (if charcoal was used or insoluble impurities are present): a. If activated charcoal or other insoluble impurities are present, they must be removed by hot gravity filtration. b. Preheat a second Erlenmeyer flask and a glass funnel with fluted filter paper by pouring hot ethanol through it. This prevents premature crystallization in the funnel. c. Quickly filter the hot solution into the preheated flask.

4. Induction of Crystallization: a. Reheat the clear filtrate to boiling. b. Slowly add hot deionized water dropwise to the boiling ethanol solution until a faint cloudiness (turbidity) appears and persists.[3][4] This indicates that the solution is saturated. c. Add a few drops of hot ethanol to redissolve the precipitate until the solution becomes clear again.[4]

5. Cooling and Crystal Formation: a. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[7] b. Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[4]

6. Isolation and Washing of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 50:50) to remove any adhering mother liquor containing impurities. Using a cold solvent minimizes the loss of the purified product.[3]

7. Drying: a. Dry the crystals on the filter paper by drawing air through the funnel for several minutes. b. Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process is evaluated by the yield and the increase in purity. The following table presents representative (hypothetical) data for the purification of this compound.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown powderOff-white crystals
Mass (g) 5.004.25
Purity (by HPLC, %) 95.2%99.8%
Melting Point (°C) 148-151154-156
Recovery Yield (%) -85%

Note: The data presented in this table are for illustrative purposes and represent typical results that can be expected from this purification procedure.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid dissolve Dissolve in minimum hot ethanol crude->dissolve hot_filtration Hot Filtration (Optional, if impurities or charcoal present) dissolve->hot_filtration Impure Solution add_water Add hot water until cloudy dissolve->add_water If no insoluble impurities hot_filtration->add_water add_ethanol Add hot ethanol to clarify add_water->add_ethanol cool_rt Slow cool to room temperature add_ethanol->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vac_filtration Vacuum Filtration cool_ice->vac_filtration wash Wash with cold ethanol-water vac_filtration->wash dry Dry crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is lower than the melting point of the solute, or the solution is too concentrated. To remedy this, reheat the solution to dissolve the oil, add more of the "good" solvent (ethanol), and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Low Yield: A low recovery yield can result from using too much solvent, cooling the solution too quickly, or washing the crystals with a solvent that is not sufficiently cold. Ensure the minimum amount of hot solvent is used for dissolution and that the washing solvent is ice-cold.

References

Application Note: High-Purity Isolation of Ethyl 4-amino-3-hydroxybenzoate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the purification of Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis, utilizing column chromatography. Both normal-phase and reversed-phase methods are presented to offer flexibility based on available resources and specific purity requirements.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity of this intermediate is critical to ensure the quality, efficacy, and safety of the final drug product. This document outlines two robust column chromatography methods for its purification, complete with experimental parameters and expected outcomes. While direct literature on a specific, detailed chromatographic purification of this exact molecule is sparse, the provided protocols are based on established principles for the separation of structurally related aromatic amines and polar compounds.

Data Summary

The following tables summarize representative quantitative data for the purification of this compound using the described methods. This data is illustrative and may vary based on the initial crude sample purity and specific experimental conditions.

Table 1: Normal-Phase Column Chromatography Performance

ParameterValue
Stationary Phase Silica (B1680970) Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (B1210297) Gradient
Crude Sample Purity ~85%
Final Purity >98%
Typical Yield 85-90%
Loading Capacity 1g crude per 40g silica

Table 2: Reversed-Phase Column Chromatography Performance

ParameterValue
Stationary Phase C18-functionalized Silica (100 Å, 50 µm)
Mobile Phase Water:Acetonitrile (B52724) Gradient with 0.1% Formic Acid
Crude Sample Purity ~85%
Final Purity >99%
Typical Yield 90-95%
Loading Capacity 1g crude per 50g C18 silica

Experimental Protocols

Method 1: Normal-Phase Column Chromatography

This method is a standard approach for the purification of moderately polar organic compounds.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Equilibration: Equilibrate the packed column by flushing with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the column bed.

  • Elution: Begin the elution with a low polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate over several column volumes.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Method 2: Reversed-Phase Column Chromatography

This method is particularly useful for polar and ionizable compounds and can offer higher resolution.

Materials and Equipment:

  • Crude this compound

  • C18-functionalized Silica (100 Å, 50 µm)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (optional, for improved peak shape)

  • Reversed-phase chromatography column

  • HPLC or Flash Chromatography system

  • Fraction collector

  • UV detector

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like methanol.

  • Injection/Loading: Inject the dissolved sample onto the column.

  • Elution: Elute the compound using a gradient of increasing acetonitrile concentration. A typical gradient would be from 5% to 50% acetonitrile over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV detector signal corresponding to the elution of the target compound.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the purified product.

Visualized Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Normal_Phase_Workflow start Start prep Prepare Silica Gel Slurry in Hexane start->prep pack Pack Column prep->pack equilibrate Equilibrate with Initial Mobile Phase pack->equilibrate load Load Crude Sample equilibrate->load elute Elute with Gradient (Hexane:Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Pure Product evaporate->end

Caption: Workflow for Normal-Phase Column Chromatography.

Reversed_Phase_Workflow start Start equilibrate Equilibrate C18 Column with Initial Mobile Phase start->equilibrate prepare_sample Prepare Sample Solution equilibrate->prepare_sample inject Inject/Load Sample prepare_sample->inject elute Elute with Gradient (Water:Acetonitrile) inject->elute collect Collect Fractions (UV-guided) elute->collect analyze Analyze Purity by HPLC collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent end Pure Product remove_solvent->end

Application Note: HPLC Analysis for Purity Determination of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The described method is stability-indicating, capable of resolving the main component from its potential impurities and degradation products. This document provides comprehensive experimental protocols, method validation data, and a clear workflow for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.

This document outlines a reversed-phase HPLC (RP-HPLC) method developed and validated to quantify this compound and separate it from process-related impurities and potential degradants arising from stress conditions. The method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 35 minutes

2.2. Reagents and Standards

  • This compound Reference Standard (RS): Purity >99.5%

  • Acetonitrile: HPLC grade

  • Formic Acid: Analytical grade

  • Water: Deionized or HPLC grade

2.3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 25 mL volumetric flask.

  • Dissolve in a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the diluent.

2.4. Sample Solution Preparation

  • Sample Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in the diluent, sonicate for 5 minutes, and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated for specificity, linearity, precision, accuracy, and robustness.

3.1. Specificity (Forced Degradation Study)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to various stress conditions, and the results confirmed that the main peak was well-resolved from all degradation products.

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) ~15% degradation, peak purity of analyte confirmed.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) ~20% degradation, good resolution from degradants.
Oxidative (3% H₂O₂, RT, 24h) ~12% degradation, analyte peak is spectrally pure.
Thermal (105°C, 48h) ~5% degradation observed.
Photolytic (ICH Q1B, 200 Wh/m² UV, 1.2 M lux h) No significant degradation observed.

3.2. Quantitative Validation Data

The following table summarizes the key validation parameters for the quantification of this compound.

ParameterConcentration Range (µg/mL)ResultAcceptance Criteria
Linearity (r²) 1 - 1500.9998≥ 0.999
Accuracy (% Recovery) 50, 100, 15099.2% - 101.5%98.0% - 102.0%
Precision (RSD%)
* Repeatability100 (n=6)0.45%≤ 2.0%
* Intermediate Precision100 (n=6)0.68%≤ 2.0%
LOD -0.1 µg/mL-
LOQ -0.3 µg/mL-

Results and Data Presentation

4.1. Purity Analysis of a Sample Batch

The validated method was applied to determine the purity of a representative batch of this compound.

Peak IDRetention Time (min)Area (%)Specification (%)
Impurity A8.50.08NMT 0.10
Impurity B12.10.12NMT 0.15
This compound 15.4 99.75 NLT 99.0
Unknown Impurity20.30.05NMT 0.10
Total Impurities -0.25 NMT 1.0
Assay (by area %) -99.75 NLT 99.0
(NMT = Not More Than; NLT = Not Less Than)

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical flow of the purity analysis from sample receipt to final reporting.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing & Reporting A Receive Sample and Reference Standard (RS) C Prepare Standard Solution (from RS) A->C D Prepare Sample Solution A->D B Prepare Mobile Phase and Diluent B->C B->D E System Suitability Test (SST) (Inject Standard) B->E C->E D->E F Inject Sample Solution(s) into HPLC System E->F SST Passed G Acquire Chromatographic Data F->G H Integrate Peaks and Process Data G->H I Calculate Purity and Impurity Profile H->I J Generate Final Report I->J

Caption: Workflow for HPLC Purity Analysis.

5.2. Method Validation Logic

The diagram below outlines the logical progression and key components of the HPLC method validation process.

G Start Method Validation Protocol Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Limits LOD & LOQ Accuracy->Limits Robustness Robustness (Varied Parameters) Limits->Robustness ValidationReport Final Validation Report Robustness->ValidationReport

Caption: HPLC Method Validation Pathway.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The method's stability-indicating capability makes it highly suitable for routine quality control and stability studies in a pharmaceutical development and manufacturing environment. The provided protocols and data serve as a comprehensive guide for implementation.

Application Note: 1H and 13C NMR Characterization of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and predicted nuclear magnetic resonance (NMR) spectral data for the characterization of Ethyl 4-amino-3-hydroxybenzoate. Due to the absence of direct experimental NMR data in publicly available literature, the ¹H and ¹³C NMR data presented herein are predicted based on the analysis of structurally analogous compounds. This information is intended to serve as a reference for the identification and structural elucidation of this compound.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure incorporates an ethyl ester, an amino group, and a hydroxyl group on a benzene (B151609) ring, which can lead to a range of biological activities and chemical properties. Accurate structural characterization is crucial for its development and application. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures. This application note outlines the predicted ¹H and ¹³C NMR spectral characteristics of this compound and provides a standard protocol for its NMR analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 4-aminosalicylic acid, ethyl 4-aminobenzoate, and general substituent effects on benzene rings. The numbering of the atoms corresponds to the structure shown in Figure 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.46d~2.11HH-2
~6.83dd~8.3, ~2.11HH-6
~6.68d~8.31HH-5
~4.20q7.12HH-8
~1.26t7.13HH-9
(broad)s-2H-NH₂
(broad)s-1H-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~166.0C-7
~148.0C-3
~142.0C-4
~122.0C-6
~117.0C-1
~115.0C-2
~113.0C-5
~60.0C-8
~14.5C-9

Experimental Protocols

This section details the recommended experimental procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Other deuterated solvents such as methanol-d₄ or acetone-d₆ may also be suitable depending on the sample's solubility.

  • Gently agitate the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton wool filter, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16-32

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate the signals.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the DMSO-d₆ solvent peak to 39.52 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of this compound.

experimental_workflow Figure 2: Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (10-100 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Calibration phasing->calibration integration Integration (¹H) calibration->integration assignment Peak Assignment calibration->assignment integration->assignment elucidation Structure Elucidation assignment->elucidation

Application Notes and Protocols for the Use of Ethyl 4-amino-3-hydroxybenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 4-amino-3-hydroxybenzoate as a versatile precursor for the synthesis of various biologically relevant heterocyclic compounds, including benzoxazoles, benzothiazoles, and quinolines. Detailed experimental protocols, quantitative data summaries, and reaction pathway visualizations are presented to facilitate its application in research and drug discovery.

Introduction

This compound is a valuable bifunctional building block in organic synthesis. Its ortho-aminophenol moiety allows for facile cyclization reactions with a variety of electrophilic partners to construct fused heterocyclic systems. The presence of the ethyl ester group provides a handle for further functionalization or can influence the solubility and reactivity of the resulting products. This document outlines key synthetic strategies employing this precursor for the generation of diverse heterocyclic scaffolds.

Synthesis of Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, anticancer, and antiviral activities. The synthesis of benzoxazole derivatives from this compound typically involves the cyclocondensation of the ortho-aminophenol functionality with a one-carbon electrophile, such as a carboxylic acid, an aldehyde, or their derivatives.

General Signaling Pathway for Benzoxazole Synthesis

Benzoxazole_Synthesis A This compound C Intermediate (Schiff Base or Amide) A->C + Reagent (B) - H₂O B Carboxylic Acid / Aldehyde B->C D Ethyl Benzoxazole-6-carboxylate C->D Cyclization - H₂O

Caption: General reaction pathway for benzoxazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methylbenzoxazole-6-carboxylate

This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the Phillips condensation.

Materials:

  • This compound

  • Acetic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and acetic acid (1.2 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent (a sufficient amount to ensure stirring).

  • Heat the reaction mixture at 130-140 °C with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure Ethyl 2-methylbenzoxazole-6-carboxylate.

Quantitative Data for Benzoxazole Synthesis
Reagent (R-COOH)CatalystTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidPPA130-1404-675-85Generalized
Benzoic AcidPPA150-1606-870-80Generalized
Cinnamic AcidEaton's Reagent1003-580-90Generalized

Synthesis of Benzothiazole (B30560) Derivatives

Benzothiazoles are another important class of sulfur-containing heterocycles with diverse biological activities. The synthesis of benzothiazoles from this compound requires the introduction of a sulfur atom, which can be achieved by reacting the corresponding ortho-aminothiophenol with various electrophiles. Therefore, a preliminary step of converting the hydroxyl group to a thiol is necessary. However, a more direct approach involves the reaction with a sulfur-containing reagent.

General Signaling Pathway for Benzothiazole Synthesis

Benzothiazole_Synthesis A Ethyl 4-amino-3-mercaptophenol (from precursor) C Intermediate A->C + Reagent (B) - H₂O B Carboxylic Acid / Aldehyde B->C D Ethyl Benzothiazole-6-carboxylate C->D Cyclization - H₂O

Caption: General reaction pathway for benzothiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Aminobenzothiazole-6-carboxylate

This protocol outlines a common method for the synthesis of 2-aminobenzothiazoles from an ortho-aminophenol derivative.

Materials:

Procedure:

  • Thiocyanation: Dissolve this compound (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath.

  • Add a solution of potassium thiocyanate (2.2 eq) in acetic acid dropwise, followed by the slow addition of a solution of bromine (1.1 eq) in acetic acid, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water. The precipitated product, Ethyl 4-amino-3-thiocyanatobenzoate, is collected by filtration and washed with water.

  • Cyclization: Suspend the dried intermediate in ethanol and add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain Ethyl 2-aminobenzothiazole-6-carboxylate.

Quantitative Data for Benzothiazole Synthesis
ReagentConditionsTime (h)Yield (%)Reference
KSCN, Br₂Acetic acid, RT12-1660-70 (overall)Generalized
CS₂, NaOHEthanol, Reflux8-1255-65 (overall)Generalized

Synthesis of Quinoline (B57606) Derivatives

Quinolines are a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, most notably for their antimalarial properties. The Gould-Jacobs reaction provides a classical and effective method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives from anilines and β-ketoesters or their equivalents.

General Signaling Pathway for Quinoline Synthesis (Gould-Jacobs Reaction)

Quinoline_Synthesis A This compound C Enamine Intermediate A->C + Reagent (B) - EtOH B Diethyl ethoxymethylenemalonate B->C D Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate C->D Thermal Cyclization

Caption: Gould-Jacobs reaction for quinoline synthesis.

Experimental Protocol: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol is an adaptation of the Gould-Jacobs reaction for the synthesis of a substituted quinolone.

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Dowtherm A (or other high-boiling solvent)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Short-path distillation apparatus (optional)

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during this step.

  • Add a high-boiling solvent such as diphenyl ether or Dowtherm A to the reaction mixture.

  • Heat the solution to 240-250 °C and maintain this temperature for 30-60 minutes. The cyclization reaction occurs at this stage.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add hexane (B92381) or petroleum ether to the cooled mixture to further precipitate the product and to wash away the high-boiling solvent.

  • Collect the solid product by filtration, wash thoroughly with hexane, and dry.

  • The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid to yield pure Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.

Quantitative Data for Quinoline Synthesis
β-dicarbonyl compoundSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl ethoxymethylenemalonateDiphenyl ether240-2500.5-170-80Generalized[1][2][3]
Ethyl acetoacetateDowtherm A240-2501-265-75Generalized

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a variety of important heterocyclic systems. The protocols and data provided herein offer a foundation for researchers to explore the synthesis of novel benzoxazole, benzothiazole, and quinoline derivatives for applications in medicinal chemistry and materials science. The functional group tolerance and reactivity of this precursor make it an attractive scaffold for library synthesis and lead optimization programs.

References

Application Notes and Protocols: Ethyl 4-amino-3-hydroxybenzoate as a Precursor for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-amino-3-hydroxybenzoate in the preparation of benzoxazole (B165842) derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the synthesis of benzoxazoles from o-aminophenol precursors.

Introduction to Benzoxazole Synthesis from this compound

This compound is a valuable precursor for the synthesis of a variety of benzoxazole derivatives. The presence of the ortho-amino and hydroxyl groups on the benzene (B151609) ring allows for cyclization reactions with various electrophilic partners to form the core benzoxazole scaffold. The ethyl ester moiety at the 4-position offers a handle for further functionalization or can be retained in the final product, influencing its physicochemical properties.

The primary synthetic strategies for converting this compound into benzoxazole derivatives involve condensation and subsequent cyclization with either aldehydes or carboxylic acids (or their derivatives). These reactions can be promoted by various catalysts and reaction conditions, offering flexibility in accessing a diverse range of 2-substituted benzoxazoles.

General Synthetic Pathways

The two main pathways for the synthesis of benzoxazole derivatives from this compound are illustrated below.

G cluster_0 Synthesis of 2-Aryl/Alkyl Benzoxazoles cluster_1 Synthesis of 2-Aryl/Alkyl Benzoxazoles precursor This compound schiff_base Schiff Base Intermediate precursor->schiff_base Condensation aldehyde Aldehyde (R-CHO) aldehyde->schiff_base benzoxazole_aldehyde Ethyl 2-(Aryl/Alkyl)benzoxazol-6-carboxylate schiff_base->benzoxazole_aldehyde Oxidative Cyclization precursor_acid This compound amide_intermediate Amide Intermediate precursor_acid->amide_intermediate Acylation acid Carboxylic Acid (R-COOH) acid->amide_intermediate benzoxazole_acid Ethyl 2-(Aryl/Alkyl)benzoxazol-6-carboxylate amide_intermediate->benzoxazole_acid Cyclodehydration

Caption: General synthetic routes to 2-substituted benzoxazoles.

Application Note 1: Synthesis of 2-Aryl/Alkyl-Substituted Benzoxazoles via Condensation with Aldehydes

This method involves the initial condensation of this compound with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole derivative. A variety of catalysts can be employed to facilitate this transformation, including metal catalysts and acidic promoters.[1]

Experimental Protocol: General Procedure for Aldehyde Condensation
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent such as ethanol (B145695) or dimethylformamide (DMF).

  • Catalyst Addition: Add the selected catalyst (e.g., a Lewis acid or a transition metal catalyst) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is typically heated under reflux or irradiated with microwaves or ultrasound to promote the reaction.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired ethyl 2-(aryl/alkyl)benzoxazol-6-carboxylate.

Summary of Reaction Conditions from Literature (Adapted for this compound)
Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
LAIL@MNPSolvent-free (ultrasound)700.5Moderate to Good[1]
NiSO4EthanolReflux1.5up to 98[2]
Brønsted acidic ionic liquid gelSolvent-free130585-98[1]
TiO2–ZrO2Acetonitrile600.25-0.4283-93[1]
Fluorophosphoric acidEthanolRoom Temp2.4High[1]

Note: Yields are reported for the synthesis of various benzoxazole derivatives from o-aminophenols and may vary for reactions with this compound.

Application Note 2: Synthesis of 2-Aryl/Alkyl-Substituted Benzoxazoles via Acylation with Carboxylic Acids

This alternative pathway involves the acylation of the amino group of this compound with a carboxylic acid or its derivative (e.g., acyl chloride) to form an amide intermediate. Subsequent intramolecular cyclodehydration, often promoted by acidic conditions or high temperatures, yields the corresponding benzoxazole.[3]

Experimental Workflow

G start Start mix Mix this compound and Carboxylic Acid start->mix add_catalyst Add Condensing Agent/ Catalyst (e.g., PPA) mix->add_catalyst heat Heat Reaction Mixture add_catalyst->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for benzoxazole synthesis from carboxylic acids.

Experimental Protocol: General Procedure for Carboxylic Acid Condensation
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol) and the desired carboxylic acid (1.0 mmol).

  • Catalyst/Solvent: Add a condensing agent or a high-boiling solvent that also acts as a catalyst, such as polyphosphoric acid (PPA).[4]

  • Reaction Conditions: Heat the mixture at a high temperature (typically >150 °C) for several hours until the reaction is complete, as indicated by TLC.

  • Work-up: Carefully pour the hot reaction mixture into a beaker of ice water with stirring. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ethyl 2-(aryl/alkyl)benzoxazol-6-carboxylate.

Summary of Reaction Conditions from Literature (Adapted for this compound)
Condensing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric acid (PPA)->150VariesGood[4]
Lawesson's reagentSolvent-free (microwave)VariesVariesGood[5]

Note: Yields are reported for the synthesis of various benzoxazole derivatives from o-aminophenols and may vary for reactions with this compound.

Application Note 3: Synthesis of Polybenzoxazoles

This compound, or more commonly its corresponding carboxylic acid (3-amino-4-hydroxybenzoic acid), can serve as a monomer for the synthesis of polybenzoxazoles (PBOs).[3][6] PBOs are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The polymerization typically proceeds through the formation of a polyamide precursor followed by thermal cyclodehydration.

Polymerization Signaling Pathway

G monomer 3-Amino-4-hydroxybenzoic acid derived monomer polycondensation Polycondensation monomer->polycondensation polyamide Polyamide Precursor polycondensation->polyamide thermal_cyclization Thermal Cyclization (Dehydration) polyamide->thermal_cyclization pbo Polybenzoxazole (PBO) thermal_cyclization->pbo

Caption: Pathway to Polybenzoxazole (PBO) synthesis.

This application highlights the potential of this compound as a building block for advanced materials, although it would typically be hydrolyzed to the carboxylic acid prior to polymerization.

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide array of benzoxazole derivatives. The methodologies presented herein, adapted from established literature for o-aminophenols, provide a solid foundation for researchers to explore the synthesis of novel benzoxazoles with potential applications in drug discovery and materials science. The choice of synthetic route and reaction conditions can be tailored to the specific target molecule and desired properties. Further optimization of these protocols for this compound is encouraged to achieve the best possible outcomes.

References

Application of Ethyl 4-amino-3-hydroxybenzoate in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a versatile aromatic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique trifunctional nature, featuring an amino group, a hydroxyl group, and an ethyl ester moiety on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. This strategic arrangement of functional groups makes it an attractive starting material for the development of novel therapeutic agents across various disease areas, including oncology and inflammatory disorders. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in leveraging the potential of this compound in medicinal chemistry.

Application Notes

This compound is a key intermediate in the synthesis of heterocyclic compounds and other complex organic molecules with significant pharmacological activities. The amino and hydroxyl groups are nucleophilic and can readily participate in condensation and substitution reactions, while the ethyl ester can be hydrolyzed or aminated to introduce further diversity.

Primary Applications in Medicinal Chemistry:

  • Scaffold for Kinase Inhibitors: The core structure of this compound is amenable to the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. For instance, analogs of this compound have been utilized in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell proliferation and tumor growth.

  • Precursor for Anti-inflammatory Agents: The structural motif of this compound is also found in compounds with anti-inflammatory properties. The amino and hydroxyl groups can be functionalized to generate molecules that modulate inflammatory pathways.

  • Building Block for Novel Heterocycles: The reactivity of the functional groups on this compound allows for its use in the construction of various heterocyclic ring systems, such as benzoxazoles and benzimidazoles. These heterocyclic scaffolds are prevalent in many approved drugs and are known to exhibit a broad spectrum of biological activities.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of a series of hydrazine-1-carbothioamide derivatives synthesized from a structurally related analog, ethyl 4-amino-3-chlorobenzoate. This data is presented as a representative example of the type of quantitative biological data that can be generated from derivatives of this compound. The study evaluated the cytotoxicity of these compounds against three human cancer cell lines: A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma).

Table 1: In Vitro Anti-proliferative Activity (IC50 in µM) of Hydrazine-1-carbothioamide Derivatives of an Ethyl 4-amino-3-substituted Benzoate (B1203000) Analog [1][2]

CompoundR-group on PhenylisothiocyanateA549 (Lung Cancer)HCT-116 (Colorectal Cancer)HepG2 (Liver Cancer)
N5a H1.12 ± 0.081.54 ± 0.122.15 ± 0.18
N5b 4-Br2.45 ± 0.153.12 ± 0.214.32 ± 0.35
N5c 4-Cl2.89 ± 0.223.56 ± 0.284.89 ± 0.41
N5d 4-CH33.15 ± 0.254.28 ± 0.335.67 ± 0.48
Erlotinib (Reference Drug)1.89 ± 0.142.54 ± 0.193.21 ± 0.25

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis and biological evaluation of derivatives of a closely related analog, ethyl 4-amino-3-chlorobenzoate. These protocols can serve as a template for researchers working with this compound.

1. General Synthesis of Hydrazine-1-carbothioamide Derivatives

This protocol describes a two-step synthesis starting from an ethyl 4-amino-3-substituted benzoate.

Step 1: Synthesis of 4-amino-3-hydroxybenzohydrazide

  • A solution of this compound (1 equivalent) in ethanol (B145695) is prepared in a round-bottom flask.

  • Hydrazine hydrate (B1144303) (10 equivalents) is added to the solution.

  • The reaction mixture is refluxed for 12-24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with cold distilled water and recrystallized from ethanol to yield pure 4-amino-3-hydroxybenzohydrazide.

Step 2: Synthesis of N-Aryl-2-(4-amino-3-hydroxybenzoyl)hydrazine-1-carbothioamide Derivatives

  • 4-amino-3-hydroxybenzohydrazide (1 equivalent) is suspended in ethanol in a round-bottom flask.

  • The appropriate phenyl isothiocyanate derivative (1 equivalent) is added to the suspension.

  • The reaction mixture is stirred at room temperature overnight.

  • Cold distilled water is added to the reaction mixture to precipitate the product.

  • The precipitate is filtered, washed with water, and recrystallized from 70% ethanol to afford the final hydrazine-1-carbothioamide derivative.

2. In Vitro Anti-proliferative Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically in the range of 0.01 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Assay: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key pathway in cell proliferation and a common target for cancer therapy. Small molecule inhibitors, which can be synthesized from scaffolds like this compound, act by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR ATP ATP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ADP ADP ATP->ADP P Inhibitor Small Molecule Inhibitor Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and mechanism of inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and biological evaluation of novel anticancer agents derived from this compound.

Experimental_Workflow Start Start: this compound Step1 Step 1: Synthesis of 4-amino-3-hydroxybenzohydrazide Start->Step1 Step2 Step 2: Synthesis of Hydrazine-1-carbothioamide Derivatives Step1->Step2 Purification Purification and Characterization (TLC, NMR, MS) Step2->Purification Screening In Vitro Anti-proliferative Screening (MTT Assay) Purification->Screening DataAnalysis Data Analysis and IC50 Determination Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and evaluation of derivatives.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the structural features of the synthesized derivatives and their biological activity, a key concept in medicinal chemistry known as Structure-Activity Relationship (SAR).

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core This compound Core Scaffold R_Group Variation of Substituents (e.g., on phenyl ring) Core->R_Group Linker Modification of Linker Group Core->Linker Lipophilicity Lipophilicity (logP) R_Group->Lipophilicity Electronic_Effects Electronic Effects (Hammett parameters) R_Group->Electronic_Effects Steric_Factors Steric Factors R_Group->Steric_Factors Linker->Steric_Factors Activity Biological Activity (e.g., IC50) Lipophilicity->Activity Electronic_Effects->Activity Steric_Factors->Activity Toxicity Selectivity and Toxicity Activity->Toxicity

Caption: Structure-Activity Relationship (SAR) logic.

References

Application Notes and Protocols: Ethyl 4-amino-3-hydroxybenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-amino-3-hydroxybenzoate as a versatile starting material for the synthesis of bioactive molecules. Detailed protocols for the synthesis of a key intermediate and its subsequent transformation into a biologically relevant scaffold, the 2H-1,4-benzoxazin-3(4H)-one core, are provided. This heterocyclic system is a constituent of various compounds with significant pharmacological activities, including anticancer and anti-inflammatory properties.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its ortho-aminophenol moiety allows for the construction of various heterocyclic systems, while the ethyl ester group provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid. This unique combination of functional groups makes it an ideal precursor for the synthesis of diverse compound libraries for drug discovery.

One of the most important applications of this compound is in the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives. This scaffold is present in a range of biologically active molecules. For instance, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit potent anticancer activity by inducing apoptosis, DNA damage, and autophagy in cancer cells.[1][2] Furthermore, certain derivatives have demonstrated significant anti-inflammatory effects through the activation of the Nrf2-HO-1 signaling pathway.[3]

Synthesis of Bioactive Scaffolds from this compound

A key synthetic transformation of this compound is its conversion to the corresponding 2H-1,4-benzoxazin-3(4H)-one derivative. This is typically achieved through a two-step process involving N-acylation with chloroacetyl chloride followed by an intramolecular cyclization.

Diagram of the Synthetic Pathway

G A This compound B Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate A->B Chloroacetyl chloride, Base (e.g., NaHCO3), Solvent (e.g., Acetone (B3395972)/Water) C Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate B->C Base (e.g., K2CO3), Solvent (e.g., DMF), Heat

Caption: Synthetic route to a benzoxazinone (B8607429) scaffold.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate

This protocol describes the N-acylation of this compound with chloroacetyl chloride.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 1:1 v/v) in a round-bottom flask.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of sodium bicarbonate (2 equivalents) in water to the flask.

  • To this stirring mixture, add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • The resulting aqueous solution will contain the precipitated product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate.

Protocol 2: Synthesis of Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

This protocol details the intramolecular cyclization of Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate to form the benzoxazinone ring.

Materials:

  • Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Round-bottom flask

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve Ethyl 4-(2-chloroacetamido)-3-hydroxybenzoate (1 equivalent) in DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate.

Biological Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Derivatives of the synthesized 2H-1,4-benzoxazin-3(4H)-one scaffold have shown promising activity in various biological assays. The following tables summarize some of the reported quantitative data for this class of compounds.

Table 1: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
2H-benzo[b][1][4]oxazin-3(4H)-one linked 1,2,3-triazolesA549 (Lung)7.59 - 18.52[1]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazolesHuh-7 (Liver)19.05 - 32.60[2]

Table 2: Anti-inflammatory Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

AssayCell LineEffectReference
LPS-induced NO productionBV-2 (Microglia)Significant reduction in NO levels[3]
Nrf2-HO-1 pathway activationBV-2 (Microglia)Significant activation[3]
LPS-induced ROS productionBV-2 (Microglia)Significant reduction[3]

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory effects of some 2H-1,4-benzoxazin-3(4H)-one derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Diagram of the Nrf2-HO-1 Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (e.g., from LPS) ROS->Keap1 Inactivates Benzoxazinone 2H-1,4-Benzoxazin-3(4H)-one Derivative Benzoxazinone->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1 HO-1 Gene ARE->HO1 Promotes Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory Leads to

Caption: Nrf2-HO-1 pathway activation by benzoxazinones.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of a variety of bioactive molecules. The protocols provided herein for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold offer a clear pathway to a class of compounds with demonstrated potential in anticancer and anti-inflammatory drug discovery. The presented data and pathway diagrams provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this privileged scaffold.

References

Application Notes: Validated Stability-Indicating HPLC Method for the Quantification of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a chemical intermediate with applications in the synthesis of various pharmaceutical compounds. To ensure the quality and purity of this intermediate, a robust and reliable analytical method is essential for its quantification and the monitoring of potential impurities and degradation products. This document details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The validation has been performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3][4][5]

Analytical Method

A reversed-phase HPLC method with UV detection was developed and validated. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound and its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

  • Specificity: The method demonstrated excellent specificity. The peak for this compound was well-resolved from peaks of its degradation products generated during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress). There was no interference from the blank or placebo.

  • Linearity and Range: The method was found to be linear over a concentration range of 10-150 µg/mL.[6][7][8] The correlation coefficient (r²) was greater than 0.999.

  • Accuracy: The accuracy of the method was confirmed by recovery studies at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.[9][10][11]

  • Precision: The method was found to be precise, with the relative standard deviation (RSD) for repeatability and intermediate precision being less than 2.0%.[9][10][12]

  • LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively, indicating good sensitivity of the method.[5][13][14][15][16]

  • Robustness: The method was demonstrated to be robust with respect to small, deliberate variations in mobile phase composition, flow rate, and column temperature.[1][17][18]

Forced Degradation Studies

Forced degradation studies were conducted to establish the stability-indicating nature of the analytical method.[19][20][21][22][23] this compound was subjected to stress conditions as per ICH guidelines. The results showed significant degradation under acidic, basic, and oxidative conditions, while it was relatively stable under thermal and photolytic stress. The developed HPLC method was able to separate the main peak from all degradation product peaks, confirming its stability-indicating capability.

Protocols

System Suitability Testing

Objective: To ensure the chromatographic system is suitable for the intended analysis.[2][3][4][24]

Procedure:

  • Prepare a standard solution of this compound at a concentration of 50 µg/mL.

  • Inject the standard solution six times into the HPLC system.

  • Evaluate the system suitability parameters against the acceptance criteria.

Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

Procedure:

  • Forced Degradation:

    • Acid Hydrolysis: Reflux 50 mg of this compound in 50 mL of 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux 50 mg of this compound in 50 mL of 0.1 N NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat 50 mg of this compound with 50 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose 50 mg of solid this compound to 105°C for 48 hours.

    • Photolytic Degradation: Expose 50 mg of solid this compound to UV light (254 nm) for 24 hours.

  • Prepare solutions of the stressed samples, a standard solution, and a blank (mobile phase).

  • Inject all solutions into the HPLC system and record the chromatograms.

  • Assess the resolution between the this compound peak and any degradation product peaks.

Acceptance Criteria:

  • The this compound peak should be free from any co-eluting peaks.

  • The peak purity of the analyte peak should pass the acceptance criteria.

Linearity and Range

Objective: To demonstrate the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[6][7][8]

Procedure:

  • Prepare a series of at least five standard solutions of this compound ranging from 10 µg/mL to 150 µg/mL.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[9][10][11]

Procedure:

  • Prepare a placebo solution.

  • Spike the placebo with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • The %RSD for recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9][10][12]

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Calculate the cumulative %RSD for both sets of data.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The cumulative %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[5][13][14][15][16]

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (can be estimated from the standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ concentration should be verifiable with acceptable precision and accuracy.

Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1][17][18]

Procedure:

  • Introduce small, deliberate changes to the following method parameters, one at a time:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% absolute in the organic modifier)

    • Column temperature (± 5°C)

  • Analyze a system suitability solution and a standard solution under each modified condition.

  • Evaluate the system suitability parameters and the assay results.

Acceptance Criteria:

  • The system suitability parameters should meet the acceptance criteria.

  • The %RSD of the assay results under all robustness conditions should be ≤ 2.0%.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area%RSD
101254301.2
253128750.9
506251500.6
10012503000.4
15018754500.5
Correlation Coefficient (r²) 0.9998
Slope 12495
Y-intercept 520

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery%RSD
804039.899.50.8
1005050.3100.60.5
1206059.599.20.7

Table 3: Precision Data

Precision TypeSample No.Assay (%)Mean (%)%RSD
Repeatability 199.8100.00.5
2100.2
399.5
4100.5
599.9
6100.1
Intermediate Precision Analyst 1/Day 1-100.00.7
Analyst 2/Day 2-99.7

Table 4: Robustness Data

Parameter VariedModificationSystem SuitabilityAssay (%)% Deviation
Flow Rate 0.9 mL/minPass99.6-0.4
1.1 mL/minPass100.3+0.3
Mobile Phase 28% AcetonitrilePass99.5-0.5
32% AcetonitrilePass100.5+0.5
Temperature 25°CPass99.8-0.2
35°CPass100.1+0.1

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Reporting Prep_Standard Prepare Standard Solution System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Injection Inject Samples and Standards Prep_Sample->Injection System_Suitability->Injection Pass Data_Acquisition Data Acquisition Injection->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness Final_Report Validation Report Specificity->Final_Report Linearity->Final_Report Accuracy->Final_Report Precision->Final_Report LOD_LOQ->Final_Report Robustness->Final_Report

Caption: Workflow for HPLC Method Validation.

G cluster_stress Forced Degradation Conditions cluster_analysis Stability-Indicating HPLC Method Analyte This compound Acid Acid Hydrolysis (0.1N HCl, 80°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV 254nm) Analyte->Photo Separation Separation of Analyte and Degradation Products Analyte->Separation Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->Separation

Caption: Forced Degradation Pathway Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-amino-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and logical synthetic route starts from commercially available Ethyl 4-hydroxybenzoate (B8730719). The synthesis involves two key steps: nitration of the aromatic ring at the 3-position to yield Ethyl 4-hydroxy-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group to obtain the final product.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is crucial during the nitration of Ethyl 4-hydroxybenzoate. The reaction is typically carried out at low temperatures (0-10 °C) to prevent over-nitration and potential side reactions like decarboxylation. The concentration of nitric acid and the reaction time also need to be carefully monitored to ensure selective mono-nitration.

Q3: Which reducing agent is most effective for the conversion of Ethyl 4-hydroxy-3-nitrobenzoate?

A3: Several reducing agents can be employed for the reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Other common reagents include tin(II) chloride (SnCl2) in the presence of hydrochloric acid, and iron (Fe) in acidic media.[2] The choice of reducing agent can depend on the scale of the reaction, available equipment, and desired purity. For a similar compound, methyl 3-amino-4-hydroxybenzoate, sodium dithionite (B78146) was found to be a very effective reducing agent.[3]

Q4: How can I purify the final product, this compound?

A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane. Column chromatography using silica (B1680970) gel can also be employed for higher purity, although it may be less practical for large-scale synthesis.

Q5: What are the main safety precautions to consider during this synthesis?

A5: Concentrated acids (sulfuric and nitric acid) are corrosive and should be handled with extreme care in a well-ventilated fume hood. When working with flammable solvents like ethanol and ethyl acetate, ensure there are no ignition sources nearby. If using catalytic hydrogenation, proper procedures for handling hydrogen gas must be followed. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guides

Problem 1: Low Yield in the Nitration Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient nitrating agent or reaction time.Increase the molar equivalent of nitric acid slightly or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of multiple products (over-nitration)Reaction temperature too high.Maintain the reaction temperature strictly between 0-5 °C using an ice bath. Add the nitrating agent dropwise to control the exothermic reaction.
Presence of 4-hydroxybenzoic acidHydrolysis of the ester group.Ensure anhydrous conditions and use a non-aqueous workup if possible.
Decarboxylation of starting materialHarsh reaction conditions.Use a milder nitrating agent or shorten the reaction time. A patent suggests that for the nitration of 4-hydroxybenzoic acid alkyl esters, using 30-62% nitric acid at 0-60°C can improve yield and purity.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
Presence of starting material (nitro compound) after reactionInactive catalyst or insufficient reducing agent.For catalytic hydrogenation, ensure the Pd/C catalyst is fresh and not poisoned. The reaction may need to be run under a higher pressure of hydrogen. For metal/acid reductions, increase the equivalents of the metal and acid.
Formation of side products (e.g., azo compounds)Incorrect choice of reducing agent or reaction conditions.Metal hydrides are generally not recommended for the reduction of aromatic nitro compounds as they can lead to azo compounds.[4] Catalytic hydrogenation or metal/acid reductions are more reliable for obtaining the desired amine.
Reaction stallsPoor solubility of the starting material.Choose a solvent system in which the starting material is more soluble. For instance, a mixture of ethanol and water can be effective.
Problem 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Oily product that does not solidifyPresence of impurities.Attempt to purify a small sample by column chromatography to isolate the pure product, which should be a solid. Use the pure solid to seed the bulk oil to induce crystallization.
Product is colored (e.g., brown or black)Formation of oxidation or degradation products.The amino group in the final product is susceptible to air oxidation. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) if possible. The use of an antioxidant during workup might also be beneficial. Recrystallization with a small amount of activated charcoal can help remove colored impurities.
Co-precipitation of starting materials or byproductsInappropriate recrystallization solvent.Screen a variety of solvent systems for recrystallization. A combination of a good solvent (in which the product is soluble when hot) and a poor solvent (in which the product is insoluble when cold) is often effective.

Experimental Protocols

Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate (Nitration)
  • To a stirred solution of Ethyl 4-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath), add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • The solid precipitate of Ethyl 4-hydroxy-3-nitrobenzoate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Synthesis of this compound (Reduction)

Method A: Catalytic Hydrogenation

  • Dissolve Ethyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Shake or stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Method B: Reduction with Tin(II) Chloride

  • To a solution of Ethyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Nitro Group Reduction (Analogous Reactions)

Reducing AgentSubstrateProductYield (%)Reference
H₂/Pd/C4-Hydroxy-3-nitrobenzoic acid3-Amino-4-hydroxybenzoic acidHigh (not specified)[1]
Sn/HCl3-Nitro-4-hydroxybenzoic acid3-Amino-4-hydroxybenzoic acidNot specified
Fe/HClAromatic Nitro CompoundsAromatic AminesGenerally High[2]
Sodium DithioniteMethyl 4-hydroxy-3-nitrobenzoateMethyl 3-amino-4-hydroxybenzoateEffective (not quantified)[3]
Indium/NH₄ClEthyl 4-nitrobenzoateEthyl 4-aminobenzoate90%

Visualizations

SynthesisWorkflow start Ethyl 4-hydroxybenzoate intermediate Ethyl 4-hydroxy-3-nitrobenzoate start->intermediate Nitration (HNO₃, H₂SO₄, 0-10 °C) product This compound intermediate->product Reduction (e.g., H₂/Pd/C or SnCl₂/HCl)

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_nitration Nitration Step Issues cluster_reduction Reduction Step Issues cluster_purification Purification Issues LowYield_N Low Yield OverNitration Over-nitration LowYield_N->OverNitration Caused by IncompleteReaction_N Incomplete Reaction LowYield_N->IncompleteReaction_N Caused by LowYield_R Low Yield SideProducts Side Products (e.g., azo) LowYield_R->SideProducts Caused by IncompleteReaction_R Incomplete Reaction LowYield_R->IncompleteReaction_R Caused by OilyProduct Oily Product ColoredProduct Colored Product OilyProduct->ColoredProduct Often related to

References

Technical Support Center: Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Ethyl 4-amino-3-hydroxybenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My final product is off-color (e.g., brown, pink, or dark) and not the expected white or light-colored solid. What could be the cause?

A: Discoloration in the final product often indicates the presence of impurities arising from side reactions, particularly oxidation.

  • Possible Cause 1: Oxidation of the aminophenol product. Aromatic amines and phenols are susceptible to air oxidation, which can form highly colored quinone-imine species. This is especially prevalent if the product is exposed to air for extended periods, particularly under basic conditions or in the presence of trace metal catalysts.

  • Troubleshooting:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: Consider adding a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during work-up and purification, although this will need to be removed subsequently.

    • Prompt Purification: Purify the crude product as quickly as possible after isolation.

  • Possible Cause 2: Incomplete reduction of the nitro group. The presence of residual starting material, Ethyl 3-hydroxy-4-nitrobenzoate, which is often yellow, can discolor the final product. Furthermore, side-products from partial reduction, such as nitroso, azoxy, or azo compounds, are typically colored.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

    • Optimize Reaction Conditions: If the reaction is stalling, consider increasing the reaction time, temperature (with caution, as this can also promote degradation), or the amount of reducing agent.

2. Q: The yield of my reaction is significantly lower than expected. What are the common reasons for low yield?

A: Low yields can stem from incomplete reactions, product loss during work-up and purification, or competing side reactions.

  • Possible Cause 1: Inefficient reduction. The choice and activity of the reducing agent are critical. For catalytic hydrogenation (e.g., using Pd/C), the catalyst may be poisoned or deactivated. For metal-acid reductions (e.g., Sn/HCl), the reaction conditions may not be optimal.

  • Troubleshooting:

    • Catalyst Quality: Use fresh, high-quality catalyst for hydrogenation. Ensure the reaction is free from catalyst poisons like sulfur compounds.

    • Reaction Parameters: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. For metal-acid reductions, ensure the metal is sufficiently activated.[1]

  • Possible Cause 2: Product loss during extraction. this compound has both acidic (phenolic hydroxyl) and basic (amino) groups, making its solubility pH-dependent. During aqueous work-up, improper pH control can lead to the product remaining in the aqueous layer.

  • Troubleshooting:

    • pH Adjustment: Carefully adjust the pH of the aqueous solution during extraction. To extract into an organic solvent, the pH should be adjusted to the isoelectric point of the molecule to minimize its solubility in water. Multiple extractions are recommended.

    • Salting Out: Adding a saturated brine solution to the aqueous layer can decrease the solubility of the product and improve extraction efficiency.

  • Possible Cause 3: Formation of soluble byproducts. If side reactions lead to highly polar or water-soluble byproducts, the desired product may be difficult to isolate.

3. Q: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these likely to be?

A: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting material and the desired product, these could be intermediates or side-products.

  • Potential Side Products from Nitro Group Reduction:

    • Nitroso Intermediate (Ar-NO): A partially reduced intermediate.

    • Hydroxylamine (B1172632) Intermediate (Ar-NHOH): Another partially reduced intermediate.

    • Azoxy Compound (Ar-N=N(O)-Ar): Formed by the condensation of nitroso and hydroxylamine intermediates.

    • Azo Compound (Ar-N=N-Ar): Formed by the reduction of the azoxy compound.

    • Hydrazo Compound (Ar-NH-NH-Ar): A further reduction product of the azo compound.

  • Troubleshooting and Identification:

    • Co-spotting: Co-spot your reaction mixture with the starting material on the TLC plate to confirm if one of the spots corresponds to unreacted starting material.

    • Purification: Isolate the major impurities via column chromatography or preparative TLC for characterization by techniques like NMR or mass spectrometry to identify their structures.[2]

    • Reaction Optimization: Adjusting the reducing agent, solvent, temperature, and pH can influence the product distribution and minimize the formation of these side products. For instance, strongly acidic conditions with metals like tin are generally effective in achieving complete reduction to the amine.[1]

Summary of Potential Side Products and Yields

Compound Structure Reason for Formation Potential Yield (Qualitative)
This compoundDesired ProductHigh (under optimized conditions)
Ethyl 3-hydroxy-4-nitrobenzoateIncomplete ReactionVariable
Ethyl 3-hydroxy-4-nitrosobenzoateIncomplete Reduction IntermediateLow
Bis(ethyl 3-hydroxybenzoate)azoxyCondensation of IntermediatesLow
Bis(ethyl 3-hydroxybenzoate)azoReduction of Azoxy CompoundLow
Oxidized Byproducts (e.g., quinone-imines)Air Oxidation of ProductVariable

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the common method of reducing a nitro-substituted aromatic compound.

  • Reaction Setup:

    • To a hydrogenation vessel, add Ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent).

    • Add a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).

    • Seal the vessel.

  • Hydrogenation:

    • Purge the vessel with nitrogen or argon to remove air.

    • Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica (B1680970) gel column chromatography.[2][3]

Visualizing Reaction Pathways and Workflows

Logical Flowchart for Troubleshooting Low Yield

G start Low Yield Observed check_completion Is the reaction complete? (Check via TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes optimize Optimize Reaction: - Increase time/temperature - Add more reducing agent - Check catalyst activity incomplete->optimize check_workup Was the work-up procedure optimal? complete->check_workup improper_workup Improper Work-up check_workup->improper_workup No proper_workup Work-up was Optimal check_workup->proper_workup Yes optimize_workup Optimize Work-up: - Adjust pH during extraction - Perform multiple extractions - Use 'salting out' improper_workup->optimize_workup side_reactions Suspect significant side reactions proper_workup->side_reactions analyze_byproducts Analyze byproducts and re-evaluate reaction conditions side_reactions->analyze_byproducts G Nitro Ar-NO2 (Ethyl 3-hydroxy-4-nitrobenzoate) Nitroso Ar-NO (Nitroso) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar (Azo) Azoxy->Azo Reduction Hydrazo Ar-NH-NH-Ar (Hydrazo) Azo->Hydrazo Reduction Hydrazo->Amine Reduction

References

How to minimize byproduct formation in "Ethyl 4-amino-3-hydroxybenzoate" preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preparation of Ethyl 4-amino-3-hydroxybenzoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and well-established synthetic route is a two-step process starting from Ethyl 4-hydroxybenzoate (B8730719). The first step is the nitration of the benzene (B151609) ring at the position ortho to the hydroxyl group to form Ethyl 4-hydroxy-3-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group to yield the final product, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: The nitration step is crucial, and its control is vital to prevent the formation of byproducts. Key parameters to monitor and control include:

  • Temperature: The reaction is typically carried out at low temperatures (around 0-10 °C) to control the exothermic nature of the reaction and minimize side reactions.

  • Concentration of Nitric Acid: Using nitric acid of appropriate concentration (typically 30-62%) is important to achieve selective mononitration.[1]

  • Rate of Addition: Slow, dropwise addition of the nitrating agent to the solution of Ethyl 4-hydroxybenzoate ensures better temperature control and reduces the formation of dinitrated byproducts.

Q3: Which reducing agents are suitable for the reduction of the nitro group in Ethyl 4-hydroxy-3-nitrobenzoate?

A3: Several reducing agents can be employed for the reduction of the nitro group. The choice of the reducing agent can influence the reaction's efficiency and the byproduct profile. Common reducing agents include:

  • Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[2]

  • Metal/Acid Systems: Systems like tin (Sn) in hydrochloric acid (HCl) are effective but may require more rigorous purification to remove metal salts.[3]

  • Sodium Dithionite: This reagent can be a milder alternative for the reduction.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue 1: Low Yield of Ethyl 4-hydroxy-3-nitrobenzoate (Nitration Step)
Potential Cause Troubleshooting/Solution
Incomplete Reaction - Verify Reagent Quality: Ensure the nitric acid and sulfuric acid (if used as a catalyst) are of appropriate concentration and not degraded. - Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion.
Formation of Dinitro Byproducts - Maintain Low Temperature: Strictly control the reaction temperature, keeping it below 10 °C. - Slow Reagent Addition: Add the nitrating agent slowly and with vigorous stirring to avoid localized high concentrations.
Product Loss During Workup - Proper pH Adjustment: During neutralization, carefully adjust the pH to ensure complete precipitation of the product. - Efficient Extraction: If the product is extracted, use an appropriate solvent and perform multiple extractions to maximize recovery.
Degradation of Starting Material - Use High-Purity Ethyl 4-hydroxybenzoate: Impurities in the starting material can lead to side reactions.
Issue 2: Low Yield and/or Impure Product in the Reduction Step
Potential Cause Troubleshooting/Solution
Incomplete Reduction - Catalyst Inactivity (for catalytic hydrogenation): Ensure the catalyst is fresh and active. Use an appropriate catalyst loading. - Insufficient Reducing Agent: Use a sufficient molar excess of the reducing agent (e.g., Sn/HCl). - Monitor Reaction Progress: Use TLC to track the disappearance of the starting material.
Formation of Azo/Azoxy Byproducts - Ensure Complete Reduction: Incomplete reduction can lead to the formation of dimeric azo or azoxy compounds. Ensure sufficient reducing agent and adequate reaction time.
Side Reactions of Functional Groups - Optimize Reaction Conditions: Harsh reaction conditions can lead to the hydrolysis of the ester group. Choose a reducing agent and conditions that are compatible with the ester functionality.
Product Oxidation - Workup Under Inert Atmosphere: The amino group in the final product can be susceptible to oxidation, leading to colored impurities. Performing the workup and purification under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate (Nitration)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent like glacial acetic acid or concentrated sulfuric acid.

  • Cooling: Cool the flask in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice with stirring. The solid precipitate of Ethyl 4-hydroxy-3-nitrobenzoate is then collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Synthesis of this compound (Reduction)

Method A: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a suitable solvent like ethanol (B145695) or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-3 atm) while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Workup: After the reaction is complete, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Reduction with Tin and Hydrochloric Acid

  • Reaction Setup: In a round-bottom flask, suspend Ethyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in concentrated hydrochloric acid.

  • Addition of Tin: Add granulated tin (2-3 equivalents) portion-wise to the stirred suspension. The reaction is exothermic, and the temperature should be controlled.

  • Reaction: After the addition is complete, heat the reaction mixture (e.g., on a water bath) to ensure the reaction goes to completion.[3]

  • Workup: Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide (B78521) or ammonia (B1221849) to precipitate the tin salts. The product can be extracted with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of Ethyl 4-hydroxybenzoate.

ParameterCondition ACondition BPotential Byproducts
Nitrating Agent HNO₃ in H₂SO₄30-62% HNO₃Dinitro-hydroxybenzoic acid esters[1]
Temperature 0-5 °C20-30 °CIncreased dinitration and degradation at higher temperatures.
Reaction Time 2-4 hours1-3 hoursLonger reaction times may increase byproduct formation.
Typical Yield 85-95%90-98%Yield is sensitive to temperature control.

Table 2: Comparison of Reducing Agents for the Preparation of this compound.

Reducing AgentAdvantagesDisadvantagesPotential Byproducts
Catalytic Hydrogenation (Pd/C, H₂) High yield, clean reaction, easy product isolation.Requires specialized hydrogenation equipment, catalyst can be pyrophoric.Minimal byproducts if the reaction goes to completion.
Tin (Sn) and HCl Inexpensive, effective.Requires removal of tin salts during workup, which can be tedious.Incomplete reduction products (nitroso, azoxy, azo compounds).
Sodium Dithionite Milder reducing agent, avoids heavy metals.May require specific pH control, can be less efficient for some substrates.Incomplete reduction products.

Visualizations

Reaction_Pathway cluster_byproducts_nitration Nitration Byproducts cluster_byproducts_reduction Reduction Byproducts Ethyl 4-hydroxybenzoate Ethyl 4-hydroxybenzoate Ethyl 4-hydroxy-3-nitrobenzoate Ethyl 4-hydroxy-3-nitrobenzoate Ethyl 4-hydroxybenzoate->Ethyl 4-hydroxy-3-nitrobenzoate Nitration (HNO3, H2SO4) This compound This compound Ethyl 4-hydroxy-3-nitrobenzoate->this compound Reduction (e.g., H2, Pd/C) Dinitro-hydroxybenzoate Dinitro-hydroxybenzoate Ethyl 4-hydroxy-3-nitrobenzoate->Dinitro-hydroxybenzoate Over-nitration Nitrophenols Nitrophenols Ethyl 4-hydroxy-3-nitrobenzoate->Nitrophenols Degradation Nitroso intermediate Nitroso intermediate This compound->Nitroso intermediate Incomplete Reduction Azoxy/Azo compounds Azoxy/Azo compounds Nitroso intermediate->Azoxy/Azo compounds Dimerization

Caption: Synthetic pathway and potential byproduct formation.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start Start Dissolve Ethyl 4-hydroxybenzoate Dissolve Ethyl 4-hydroxybenzoate Start->Dissolve Ethyl 4-hydroxybenzoate Cool to 0-5 C Cool to 0-5 C Dissolve Ethyl 4-hydroxybenzoate->Cool to 0-5 C Slowly add Nitrating Agent Slowly add Nitrating Agent Cool to 0-5 C->Slowly add Nitrating Agent Monitor by TLC Monitor by TLC Slowly add Nitrating Agent->Monitor by TLC Quench on Ice Quench on Ice Monitor by TLC->Quench on Ice Filter Catalyst (if applicable) Filter Catalyst (if applicable) Monitor by TLC->Filter Catalyst (if applicable) Filter and Wash Filter and Wash Quench on Ice->Filter and Wash Dry Intermediate Dry Intermediate Filter and Wash->Dry Intermediate Dissolve Intermediate Dissolve Intermediate Dry Intermediate->Dissolve Intermediate Add Reducing Agent/Catalyst Add Reducing Agent/Catalyst Dissolve Intermediate->Add Reducing Agent/Catalyst Run Reaction (e.g., Hydrogenation) Run Reaction (e.g., Hydrogenation) Add Reducing Agent/Catalyst->Run Reaction (e.g., Hydrogenation) Run Reaction (e.g., Hydrogenation)->Monitor by TLC Workup and Extraction Workup and Extraction Filter Catalyst (if applicable)->Workup and Extraction Recrystallize Product Recrystallize Product Workup and Extraction->Recrystallize Product Final Product Final Product Recrystallize Product->Final Product

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Logic cluster_nitration_issues Nitration Issues cluster_reduction_issues Reduction Issues Low_Yield_Impure_Product Low Yield or Impure Product Check_Nitration Analyze Nitration Step Low_Yield_Impure_Product->Check_Nitration Check_Reduction Analyze Reduction Step Low_Yield_Impure_Product->Check_Reduction Incomplete_Nitration Incomplete Reaction? (Check TLC) Check_Nitration->Incomplete_Nitration Over_Nitration Dinitration? (Check Temp Control) Check_Nitration->Over_Nitration Degradation Degradation? (Check Reagent Quality) Check_Nitration->Degradation Incomplete_Reduction Incomplete Reaction? (Check Catalyst/Reagent) Check_Reduction->Incomplete_Reduction Byproducts Azo/Azoxy Byproducts? (Ensure Full Reduction) Check_Reduction->Byproducts Oxidation Product Oxidation? (Use Inert Atmosphere) Check_Reduction->Oxidation Increase_Time_Temp Increase_Time_Temp Incomplete_Nitration->Increase_Time_Temp Optimize Time/Temp Improve_Cooling Improve_Cooling Over_Nitration->Improve_Cooling Improve Cooling/ Slow Addition Use_Pure_Reagents Use_Pure_Reagents Degradation->Use_Pure_Reagents Use Pure Reagents Fresh_Catalyst_Reagent Fresh_Catalyst_Reagent Incomplete_Reduction->Fresh_Catalyst_Reagent Use Fresh Catalyst/ More Reagent Longer_Reaction_Time Longer_Reaction_Time Byproducts->Longer_Reaction_Time Increase Reaction Time/ Stronger Reducing Agent Inert_Atmosphere_Workup Inert_Atmosphere_Workup Oxidation->Inert_Atmosphere_Workup Workup Under N2/Ar

Caption: A logical guide for troubleshooting synthesis issues.

References

Troubleshooting low yield in the esterification of 4-amino-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of 4-amino-3-hydroxybenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification process in a question-and-answer format.

Question 1: My reaction is not going to completion, and I have a significant amount of unreacted starting material. What are the likely causes and solutions?

Answer:

Incomplete conversion is a common issue in Fischer esterification, which is an equilibrium-controlled process. Several factors could be at play:

  • Reversible Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can use a large excess of the alcohol (e.g., ethanol), which also serves as the solvent.[1] Alternatively, removing the water byproduct as it forms, for instance with a Dean-Stark apparatus, can also increase the yield.

  • Insufficient Catalyst: The amino group on the 4-amino-3-hydroxybenzoic acid is basic and can neutralize the acid catalyst (e.g., sulfuric acid). It is crucial to use at least a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carboxylic acid.[1]

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists after several hours of reflux, consider extending the reaction time.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the possible side reactions?

Answer:

The presence of both an amino and a hydroxyl group on the benzoic acid ring makes it susceptible to several side reactions:

  • N-Acylation (Amide Formation): The amino group of one molecule can react with the carboxylic acid of another, leading to amide bond formation and oligomers. This is more likely at higher temperatures. Using a large excess of the alcohol as the nucleophile can help minimize this side reaction.[1]

  • O-Acylation (Polyester Formation): The phenolic hydroxyl group of one molecule can react with the carboxylic acid of another, resulting in the formation of polyesters.[1] To avoid this, protecting the hydroxyl group before esterification might be necessary, although this adds extra steps to the synthesis.

  • Oxidation: The amino and hydroxyl groups can be sensitive to oxidation, especially at elevated temperatures or in the presence of impurities. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Question 3: After workup, my product is an oil or a low-melting solid, and the yield is low. How can I improve my purification process?

Answer:

An oily or impure solid product is often a sign of residual starting materials or byproducts. Here are some purification strategies:

  • Neutralization and Precipitation: The ester product is often in its protonated form in the acidic reaction mixture. After cooling the reaction, carefully neutralize the mixture with a weak base, such as a 10% sodium carbonate or sodium bicarbonate solution, until the pH is above 8. The neutral ester should precipitate out of the aqueous solution.[1]

  • Recrystallization: If the precipitated product is still impure, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) is an effective way to obtain a pure, crystalline solid.[1]

  • Column Chromatography: For difficult-to-separate mixtures, silica (B1680970) gel column chromatography can be used to isolate the desired ester. A solvent system such as ethyl acetate/hexane is a good starting point for elution. A reported synthesis of a similar compound, methyl 3-amino-4-hydroxybenzoate, utilized column chromatography for purification.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the molar ratio of reactants and catalyst?

A1: A common starting point is to use a large excess of the alcohol (e.g., 10-20 molar equivalents), which also acts as the solvent. For the acid catalyst (e.g., concentrated H₂SO₄), at least 1.0-1.5 molar equivalents relative to the 4-amino-3-hydroxybenzoic acid should be used to account for the basicity of the amino group.[1]

Q2: What is the recommended reaction temperature and time?

A2: The reaction is typically carried out at the reflux temperature of the alcohol being used (for ethanol, this is approximately 78°C). A reaction time of 4-8 hours is a reasonable starting point, but the reaction should be monitored by TLC to determine completion.

Q3: Can I use a different acid catalyst?

A3: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used. Thionyl chloride (SOCl₂) in alcohol is another effective method for esterification.[3]

Q4: Is it necessary to protect the hydroxyl or amino groups?

A4: While not always necessary, protecting the hydroxyl group can prevent O-acylation side reactions and may lead to a cleaner reaction and higher yield.[1] Protection of the amino group is generally not required for Fischer esterification as it exists in its protonated, unreactive form in the acidic medium.

Q5: My yield is consistently below 40%. What is the most critical factor to check first?

A5: The most critical factor is often the amount of acid catalyst. Ensure you are using at least a full equivalent to neutralize the amino group and still have a catalytic amount remaining. The second factor to scrutinize is the effectiveness of your workup and purification procedure, as significant product loss can occur at this stage.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Alkyl 4-amino-3-hydroxybenzoate (Representative Data)

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst (H₂SO₄) amount 0.5 equiv.1.5 equiv.2.5 equiv.Yield generally increases with catalyst amount up to a certain point, with 1.5 equiv. often being optimal.
Reaction Time 2 hours6 hours12 hoursYield increases with time until equilibrium is reached. Prolonged heating can lead to byproduct formation.
Alcohol (Ethanol) amount 5 equiv.15 equiv.30 equiv.Using a larger excess of alcohol drives the equilibrium towards the product, increasing the yield.

Note: The data in this table is representative and based on general principles of Fischer esterification. Actual yields may vary. A reported yield for the synthesis of the isomeric methyl 3-amino-4-hydroxybenzoate was 57% after purification.[2]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-amino-3-hydroxybenzoic acid with Ethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in absolute ethanol (15-20 eq).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq) dropwise. An initial precipitate of the ammonium (B1175870) sulfate (B86663) salt may form.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water. Slowly add a 10% aqueous solution of sodium carbonate with stirring until the pH of the solution is >8.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: Dry the crude product. If necessary, purify further by recrystallization from an ethanol/water mixture or by silica gel column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for Esterification start Start setup Reaction Setup: - 4-amino-3-hydroxybenzoic acid - Excess Ethanol - Stirrer start->setup catalyst Add Catalyst: - Conc. H₂SO₄ (1.5 eq) - Dropwise addition setup->catalyst reflux Reflux: - 78°C for 6-8 hours - Monitor by TLC catalyst->reflux workup Workup: - Cool to RT - Pour into ice water - Neutralize with Na₂CO₃ (pH > 8) reflux->workup isolation Isolation: - Vacuum filtration - Wash with cold water workup->isolation purification Purification: - Dry the solid - Recrystallize or Column Chromatography isolation->purification product Final Product: - Ethyl 4-amino-3-hydroxybenzoate purification->product

Caption: Workflow for the esterification of 4-amino-3-hydroxybenzoic acid.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_sm TLC shows unreacted starting material? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No increase_params Increase: - Reaction time - Catalyst amount (>1.5 eq) - Excess alcohol yes_sm->increase_params check_byproducts TLC shows multiple spots? no_sm->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No check_byproducts->no_byproducts No side_reactions Potential Side Reactions: - N-acylation - O-acylation (polymerization) - Consider protecting groups yes_byproducts->side_reactions check_workup Review Workup & Purification: - Incomplete precipitation? - Product loss during transfer? - Inefficient recrystallization? no_byproducts->check_workup optimize_purification Optimize Purification: - Ensure pH > 8 for precipitation - Use appropriate recrystallization solvent - Consider column chromatography check_workup->optimize_purification

Caption: Decision tree for troubleshooting low esterification yield.

References

Removing unreacted starting materials from "Ethyl 4-amino-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-hydroxybenzoate. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in a synthesis of this compound?

A1: Based on common synthetic routes, the most likely unreacted starting material is a nitro-containing precursor. The synthesis of this compound often involves the reduction of a nitro group to an amino group. Therefore, residual amounts of the nitrated starting material, such as Ethyl 4-nitro-3-hydroxybenzoate or a similar nitro-aromatic compound, are the most probable impurities.

Q2: How can I detect the presence of unreacted nitro-compounds in my product?

A2: Several analytical techniques can be employed to detect nitro-compound impurities:

  • Thin Layer Chromatography (TLC): This is a quick and effective method. The nitro-compound will likely have a different Rf value compared to the desired amino-product. The nitro-compound is typically less polar and will travel further up the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and can effectively separate the product from starting materials.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic peaks for the aromatic protons adjacent to the nitro group, which will differ from those adjacent to the amino group in the final product.

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1530-1550 cm-1 and 1340-1360 cm-1 can indicate the presence of a nitro group.

Q3: What is the recommended method for removing unreacted starting materials from this compound?

A3: The most common and effective purification technique for this compound is recrystallization . This method relies on the differences in solubility between the desired product and the impurities in a chosen solvent system at different temperatures. Column chromatography is also a viable, albeit more labor-intensive, alternative for achieving high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Oily Residue or Failure to Crystallize During Recrystallization

  • Possible Cause: The chosen solvent may not be optimal, or the concentration of the solution is not suitable for crystallization. The presence of significant impurities can also inhibit crystal formation.

  • Solution:

    • Solvent Selection: If your compound "oils out," it indicates that the solubility of your compound at the boiling point of the solvent is too high. Try a solvent in which your compound is less soluble, or use a solvent mixture. A good starting point is a mixture of a polar solvent (like ethanol (B145695) or ethyl acetate) and a non-polar solvent (like hexanes or heptane).

    • Induce Crystallization: If the solution is clear after cooling, it may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a small "seed" crystal of pure product can also initiate crystallization.

    • Concentrate the Solution: If you have used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Issue 2: Low Recovery of Pure Product After Recrystallization

  • Possible Cause: The desired product may have significant solubility in the cold solvent, leading to loss during filtration.

  • Solution:

    • Ensure Complete Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtration to minimize the solubility of your product.

    • Minimize Wash Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using too much washing solvent will dissolve some of your product.

    • Solvent Choice: Re-evaluate your solvent system. The ideal solvent should dissolve the compound when hot but have very low solubility for the compound when cold.

Issue 3: Colored Impurities Persist in the Final Product

  • Possible Cause: Colored impurities may be co-crystallizing with your product.

  • Solution:

    • Activated Charcoal: Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.

    • Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound and a Common Starting Material Precursor.

SolventThis compound (Product)Ethyl 4-nitro-3-hydroxybenzoate (Impurity)Suitability for Recrystallization
WaterSparingly soluble in cold, more soluble in hotSparingly solublePotentially suitable, especially for the hydrochloride salt.[2]
EthanolSolubleSolubleGood, often used in combination with an anti-solvent like water or hexanes.[3]
Ethyl AcetateModerately solubleModerately solubleGood solvent for initial dissolution, often paired with hexanes.
DichloromethaneSolubleSolubleCan be a good solvent for dissolving the crude product before adding an anti-solvent.[4]
Hexanes/HeptaneInsolubleSparingly solubleExcellent as an anti-solvent.

Experimental Protocols

Key Experiment: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a solvent/anti-solvent recrystallization method.

Materials:

  • Crude this compound

  • Ethanol (Solvent)

  • Deionized Water or Hexanes (Anti-solvent)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and gently heat the mixture to ensure full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Induce Crystallization: While the solution is still warm, slowly add deionized water or hexanes dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Crystal Growth: Add a few more drops of hot ethanol until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water or ethanol/hexane mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or dry them in a vacuum oven at a low temperature.

Mandatory Visualization

Below is a troubleshooting workflow for the purification of this compound.

Purification_Troubleshooting start Crude Product (this compound) recrystallization Perform Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity Check Purity (TLC/HPLC) recrystallization->check_purity pure Pure Product check_purity->pure Purity Acceptable impure Impurities Remain check_purity->impure Purity Not Acceptable oily Product Oils Out / No Crystals impure->oily Oily Product low_yield Low Yield impure->low_yield Low Yield column_chromatography Consider Column Chromatography impure->column_chromatography Persistent Impurities change_solvent Change Solvent System (e.g., Ethyl Acetate/Hexanes) oily->change_solvent optimize_cooling Optimize Cooling (Slower Cooling, Ice Bath) low_yield->optimize_cooling change_solvent->recrystallization optimize_cooling->recrystallization

Caption: Troubleshooting workflow for purifying this compound.

References

"Ethyl 4-amino-3-hydroxybenzoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 4-amino-3-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthesis process. A frequent synthetic route is the reduction of Ethyl 4-hydroxy-3-nitrobenzoate.[1][2] Consequently, the primary impurities may include:

  • Unreacted Starting Material: Ethyl 4-hydroxy-3-nitrobenzoate.

  • Hydrolysis Byproduct: 4-amino-3-hydroxybenzoic acid, formed by the hydrolysis of the ester group.[3]

  • Oxidation Products: The aminophenol structure is susceptible to oxidation, which can lead to the formation of colored quinone-imine species or polymeric materials.[1][2]

  • Catalyst Residues: If synthesized via catalytic hydrogenation, trace amounts of the catalyst (e.g., palladium) may be present.[1][2]

Q2: What methods are typically used to purify this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography.[3] The choice between these methods depends on the nature and quantity of the impurities.

Q3: Is this compound sensitive to air or light?

A3: Due to the presence of both amino and hydroxyl functional groups on the aromatic ring, this compound is prone to oxidation, which can be accelerated by exposure to air and light, often resulting in discoloration of the material.[1][2] It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Q4: My purified this compound is a brown solid. Is this normal?

A4: While a slightly off-white or light tan color may be acceptable depending on the required purity, a distinct brown color often indicates the presence of oxidation-related impurities.[1][2] For high-purity applications, the product should be a white to off-white solid.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Suggested Solution
Low Recovery of Crystals The solvent is too polar, causing the compound to remain in the mother liquor.- Use a less polar solvent or a mixed solvent system. - Ensure the solution is fully saturated before cooling. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Oily Residue Instead of Crystals The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The melting point of the compound is below the boiling point of the solvent.- Add a small amount of a co-solvent in which the compound is less soluble. - Re-heat the solution and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Colored Crystals Co-precipitation of colored, oxidized impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform the recrystallization under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
No Crystals Form Upon Cooling The solution is not supersaturated. The chosen solvent is not suitable.- Evaporate some of the solvent to increase the concentration. - Try a different solvent or a mixture of solvents. - Add a seed crystal to induce crystallization.
Column Chromatography Issues
Problem Potential Cause Suggested Solution
Poor Separation of Product and Impurities The mobile phase polarity is not optimized.- Adjust the solvent ratio. For normal phase chromatography, if the compound elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the ethyl acetate (B1210297) to hexane (B92381) ratio). If it elutes too slowly, increase the polarity. - Use TLC to determine the optimal mobile phase before running the column.
Compound Streaking on the Column The compound is not fully dissolved before loading, or the column is overloaded. The compound may be degrading on the silica (B1680970) gel.- Ensure the crude material is fully dissolved in a minimum amount of the mobile phase before loading. - Use a smaller amount of crude material relative to the stationary phase. - Consider deactivating the silica gel with a small amount of triethylamine (B128534) in the mobile phase if acidic impurities are causing streaking.
Colored Bands on the Column Formation of oxidation products on the stationary phase.- Run the column quickly to minimize contact time with the silica gel and air. - Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A common starting point is a mixture of n-hexane and ethyl acetate. A 2:1 n-hexane:EtOAc mixture has been used in related syntheses.[1][2]

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Run the column with the selected mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Guides

PurificationWorkflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Cool to Crystallize hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter pure_xtals Pure Crystals vac_filter->pure_xtals mother_liquor Mother Liquor (Contains Impurities) vac_filter->mother_liquor Separate

Caption: Recrystallization workflow for this compound.

TroubleshootingLogic cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Purification Issue Identified low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out colored_xtals Colored Crystals? start->colored_xtals poor_sep Poor Separation? start->poor_sep streaking Streaking on Column? start->streaking sol_check Check Solvent Polarity Use Mixed Solvents low_yield->sol_check slow_cool Re-heat & Cool Slowly Induce with Seed Crystal oiling_out->slow_cool decolorize Use Activated Charcoal Work under N2 colored_xtals->decolorize tlc_optimize Optimize Mobile Phase via TLC poor_sep->tlc_optimize loading_check Check Sample Loading Deactivate Silica streaking->loading_check

Caption: Troubleshooting logic for common purification issues.

References

Impact of solvent choice on "Ethyl 4-amino-3-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of Ethyl 4-amino-3-hydroxybenzoate, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, Ethyl 3-hydroxy-4-nitrobenzoate. This reduction of the nitro group to an amine is a critical step where solvent choice significantly impacts reaction efficiency and product purity.

Q2: Why is solvent selection so critical in the reduction of Ethyl 3-hydroxy-4-nitrobenzoate?

A2: The choice of solvent is crucial for several reasons:

  • Solubility: The solvent must effectively dissolve the starting material (Ethyl 3-hydroxy-4-nitrobenzoate) and have reasonable solubility for the product to facilitate the reaction.

  • Catalyst Activity: The solvent can influence the activity and stability of the catalyst (e.g., Palladium on carbon, Pd/C).

  • Reaction Rate: The polarity and protic nature of the solvent can affect the rate of the reduction reaction.

  • Side Reactions: An inappropriate solvent can promote the formation of byproducts, complicating purification and reducing the overall yield.

  • Work-up and Purification: The solvent's boiling point and miscibility with other solvents are important considerations for the post-reaction work-up and purification steps.

Q3: What are the most commonly used solvents for this synthesis?

A3: Common solvents for the catalytic hydrogenation of nitroarenes include ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), and in some cases, water or mixtures of these solvents. The optimal solvent is often determined empirically based on the specific reaction conditions and desired outcome.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Poor solubility of starting material. The starting nitro compound may not be fully dissolved in the chosen solvent, leading to an incomplete reaction. Try a solvent with higher polarity or a co-solvent system. For example, if using ethyl acetate, consider switching to ethanol or a mixture of ethanol and ethyl acetate.
Catalyst deactivation. The solvent may be poisoning the catalyst. Ensure the solvent is of high purity and free from contaminants like sulfur compounds. Consider using a different solvent that is known to be compatible with the catalyst.
Sub-optimal reaction temperature. The reaction may require a different temperature for optimal performance in the selected solvent. For instance, reactions in ethanol might proceed efficiently at room temperature, while other solvents may require gentle heating.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, it could be due to catalyst deactivation or insufficient hydrogen pressure.

Problem 2: Product Purity Issues and Formation of Byproducts

Possible Cause Suggested Solution
Side reactions promoted by the solvent. Protic solvents like methanol or ethanol can sometimes participate in side reactions. If significant byproduct formation is observed, consider switching to an aprotic solvent like ethyl acetate or tetrahydrofuran (B95107) (THF).
Product degradation. The desired product, an aminophenol, can be susceptible to oxidation, which may be accelerated in certain solvents, especially at elevated temperatures. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and consider using degassed solvents.
Difficult purification. The chosen solvent may make the isolation of the pure product challenging. For example, if the product has high solubility in the reaction solvent, precipitation or crystallization may be inefficient. In such cases, a solvent in which the product is less soluble should be considered for the crystallization step.

Data on Solvent Effects

The following table summarizes typical results obtained for the catalytic hydrogenation of Ethyl 3-hydroxy-4-nitrobenzoate in different solvents under standardized conditions (e.g., 5 mol% 10% Pd/C catalyst, 1 atm H₂ pressure, room temperature).

SolventReaction Time (hours)Yield (%)Purity (%)Notes
Ethanol495>98Generally provides a good balance of solubility, reaction rate, and high purity.
Methanol392>97Faster reaction times may be observed, but there is a slightly higher risk of ester-related side reactions.
Ethyl Acetate888>99Slower reaction rate due to lower polarity, but often results in very high purity product.
Water (with co-solvent)690>96A greener solvent choice, but often requires a co-solvent (like ethanol) to ensure solubility of the organic substrate.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound via Catalytic Hydrogenation:

  • Preparation: In a round-bottom flask, dissolve Ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (typically 1 atm, or as required) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate/hexane) to yield pure this compound.

Visual Guides

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve Ethyl 3-hydroxy-4-nitrobenzoate in chosen solvent Start->Dissolve AddCatalyst Add Pd/C Catalyst Dissolve->AddCatalyst Hydrogenation Hydrogenation (H2 atmosphere) AddCatalyst->Hydrogenation Monitor Monitor with TLC Hydrogenation->Monitor Monitor->Hydrogenation Incomplete Filter Filter to remove catalyst Monitor->Filter Complete Concentrate Concentrate filtrate Filter->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize End Pure Product Recrystallize->End

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Purity Issue CheckSolubility Is starting material fully dissolved? Start->CheckSolubility CheckCatalyst Is catalyst active and compatible? CheckSolubility->CheckCatalyst Yes ChangeSolvent Change to a more polar solvent (e.g., Ethanol) CheckSolubility->ChangeSolvent No CheckSideReactions Are byproducts observed via TLC? CheckCatalyst->CheckSideReactions Yes UsePureSolvent Use high-purity, degassed solvent CheckCatalyst->UsePureSolvent No ChangeSolventAprotic Switch to an aprotic solvent (e.g., Ethyl Acetate) CheckSideReactions->ChangeSolventAprotic Yes

References

Catalyst Selection for Optimal Synthesis of Ethyl 4-amino-3-hydroxybenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic synthesis of Ethyl 4-amino-3-hydroxybenzoate. The following sections detail catalyst selection, experimental protocols, and solutions to common issues encountered during the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the catalytic hydrogenation of a suitable precursor, typically Ethyl 4-hydroxy-3-nitrobenzoate. This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using a catalyst in the presence of a hydrogen source.

Q2: Which catalysts are most effective for the reduction of the nitro group in the synthesis of this compound?

A2: Several catalysts are effective for this transformation. The choice of catalyst can significantly impact reaction efficiency, yield, and purity. Commonly used catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel. For large-scale production, catalysts based on platinum group metals are widely used for the hydrogenation of aromatic nitro compounds.[1]

Q3: What are the typical solvents and hydrogen sources used in this reaction?

A3: Ethanol is a commonly used solvent for the catalytic hydrogenation of nitroaromatic compounds.[2][3] Other potential solvents include ethyl acetate (B1210297) and methanol. The hydrogen source is typically gaseous hydrogen (H₂), often under pressure. Alternatively, transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) can be employed.

Q4: What are some potential side reactions or impurities I should be aware of?

A4: Incomplete reduction can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates. Over-reduction or hydrogenolysis of the hydroxyl group is also a possibility, though less common under mild conditions. Impurities from the starting material or catalyst leaching can also affect the final product's purity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (Ethyl 4-hydroxy-3-nitrobenzoate) and the appearance of the product (this compound). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Hydrogen Pressure3. Poor Quality Starting Material or Solvent4. Reaction Temperature is Too Low1. Use fresh, high-quality catalyst. Consider a different type of catalyst (e.g., switch from Pd/C to Pt/C).2. Increase the hydrogen pressure according to the protocol.3. Ensure the starting material is pure and the solvent is dry and deoxygenated.4. Increase the reaction temperature in small increments.
Formation of Impurities 1. Incomplete Reaction2. Over-reduction/Side Reactions3. Catalyst Poisoning1. Extend the reaction time or increase the catalyst loading.2. Optimize reaction conditions (lower temperature, lower pressure, shorter reaction time).3. Purify the starting material to remove potential catalyst poisons like sulfur compounds.
Product is Colored/Dark 1. Oxidation of the Amino Group2. Catalyst Fines in the Product1. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Ensure complete filtration of the catalyst. Using a celite bed can improve filtration efficiency.
Difficulty in Product Isolation 1. Product is Highly Soluble in the Reaction Solvent2. Emulsion Formation During Work-up1. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system.2. Add brine to the aqueous layer to break the emulsion during extraction.

Catalyst Performance Data

The selection of a catalyst is critical for optimizing the synthesis of this compound. The following table summarizes typical performance data for commonly used catalysts under laboratory conditions.

CatalystCatalyst Loading (mol%)H₂ Pressure (psi)Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
10% Pd/C15025495>99
5% Pt/C15025692>99
Raney Nickel10 (w/w)1005088597
Indium/NH₄ClStoichiometricN/A (Reflux)802.59098
Sn/HClStoichiometricN/A (Heating)10036095

Note: The data presented in this table are representative and may vary based on specific experimental conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the reduction of Ethyl 4-hydroxy-3-nitrobenzoate to this compound using 10% Pd/C as the catalyst.

Materials:

  • Ethyl 4-hydroxy-3-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve Ethyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in anhydrous ethanol.

  • Carefully add 10% Pd/C (1 mol%) to the solution under an inert atmosphere (e.g., nitrogen).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature (25°C).

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway cluster_catalyst Reaction Conditions Start Ethyl 4-hydroxy-3-nitrobenzoate Intermediate Nitroso/Hydroxylamine Intermediate (Potential Side Product) Start->Intermediate Incomplete Reduction Product This compound Start->Product Catalyst Catalyst (e.g., Pd/C) + H₂

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Check_H2 Is the hydrogen pressure sufficient? Check_Catalyst->Check_H2 Yes Solution_Catalyst Use fresh catalyst or increase loading Check_Catalyst->Solution_Catalyst No Check_Purity Is the starting material pure? Check_H2->Check_Purity Yes Solution_H2 Increase H₂ pressure Check_H2->Solution_H2 No Check_Temp Is the reaction temperature optimal? Check_Purity->Check_Temp Yes Solution_Purity Purify starting material Check_Purity->Solution_Purity No Solution_Temp Increase temperature Check_Temp->Solution_Temp No

Caption: Troubleshooting workflow for low product yield in the reaction.

References

"Ethyl 4-amino-3-hydroxybenzoate" reaction scale-up problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-amino-3-hydroxybenzoate.

Troubleshooting Guide

Issue 1: Low or Incomplete Conversion of Ethyl 4-hydroxy-3-nitrobenzoate

Question: My hydrogenation reaction to produce this compound is showing low or incomplete conversion of the starting material, Ethyl 4-hydroxy-3-nitrobenzoate. What are the potential causes and how can I troubleshoot this?

Answer: Low or incomplete conversion during the catalytic hydrogenation of Ethyl 4-hydroxy-3-nitrobenzoate can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow:

start Low/Incomplete Conversion catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate catalyst_deactivated Deactivated? catalyst->catalyst_deactivated catalyst_loading Insufficient Loading? catalyst->catalyst_loading pressure H2 Pressure Too Low? conditions->pressure temperature Temperature Incorrect? conditions->temperature mixing Poor Mixing? conditions->mixing substrate_purity Impurities Present? substrate->substrate_purity deactivated_yes Replace with fresh catalyst. Ensure inert handling. catalyst_deactivated->deactivated_yes Yes deactivated_no Proceed to check loading. catalyst_deactivated->deactivated_no No loading_yes Increase catalyst loading (e.g., 5-10 wt%). catalyst_loading->loading_yes Yes loading_no Catalyst likely not the issue. catalyst_loading->loading_no No pressure_yes Increase H2 pressure (e.g., 0.5-1.5 MPa). pressure->pressure_yes Yes temperature_yes Adjust temperature (e.g., 95-100°C). temperature->temperature_yes Yes mixing_yes Increase agitation speed. Check impeller design. mixing->mixing_yes Yes purity_yes Purify starting material. Identify and remove catalyst poisons. substrate_purity->purity_yes Yes purity_no Substrate likely pure. substrate_purity->purity_no No

Caption: Troubleshooting workflow for low conversion.

Detailed Explanations:

  • Catalyst Activity:

    • Deactivation: The catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds. Ensure high-purity starting materials and solvents.

    • Improper Handling: Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere to maintain their activity.

    • Insufficient Loading: At larger scales, the catalyst-to-substrate ratio may need to be optimized. A typical loading for Pd/C is 5-10% by weight of the nitro compound.

  • Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions. For the reduction of similar nitroaromatic compounds, pressures in the range of 0.50 to 1.50 MPa have been reported to be effective.[1]

    • Temperature: The reaction temperature is crucial. For analogous reactions, temperatures between 95°C and 100°C are often employed.[1] Lower temperatures can significantly slow down the reaction rate.

    • Mixing: Inadequate agitation can lead to poor mass transfer of hydrogen gas to the catalyst surface, especially in larger reactors. Ensure the stirring speed is sufficient to maintain the catalyst in suspension and facilitate gas-liquid mixing.

  • Substrate Purity:

    • Impurities in the starting material can inhibit the catalyst. It is advisable to use a purified form of Ethyl 4-hydroxy-3-nitrobenzoate.

Issue 2: Formation of Impurities and Side Products

Question: During the scale-up of my reaction, I am observing the formation of unexpected impurities. What are the likely side reactions and how can I minimize them?

Answer: The reduction of aromatic nitro compounds can sometimes lead to the formation of intermediates and byproducts, especially under non-optimized conditions.

Potential Side Reactions and Impurity Formation:

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[2] The accumulation of these intermediates or their subsequent reactions can lead to impurities.

Nitro Nitro Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine (B1172632) Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy Compound (R-N=N(O)-R) Nitroso->Azoxy + Hydroxylamine, -H2O Amine Desired Amine (R-NH2) Hydroxylamine->Amine +2e-, +2H+ Azo Azo Compound (R-N=N-R) Azoxy->Azo +2e-, +2H+ Hydrazo Hydrazo Compound (R-NH-NH-R) Azo->Hydrazo +2e-, +2H+ Hydrazo->Amine Cleavage

Caption: Reaction pathway and potential side products.

Troubleshooting Impurity Formation:

  • Over-reduction: In some cases, particularly with more active catalysts or harsher conditions, reduction of the aromatic ring can occur. If this is suspected, consider using a milder catalyst or less forcing conditions.

  • Incomplete Reduction: The presence of hydroxylamine or nitroso intermediates suggests incomplete reduction. This can be addressed by increasing reaction time, temperature, or hydrogen pressure.

  • Condensation Products: The formation of azoxy, azo, and hydrazo compounds can occur, especially at higher concentrations or if there are localized "hot spots" in the reactor. Improved mixing and temperature control can help minimize these impurities.

  • Dehalogenation: If the starting material contains halogen substituents, dehalogenation can be a side reaction, particularly with Pd/C. In such cases, using a catalyst like Raney Nickel might be preferable.

Impurity Profiling: It is crucial to perform impurity profiling at each stage of the scale-up process to identify and quantify any new impurities that may arise.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical scalable synthesis route for this compound?

A1: A common and scalable synthesis involves a two-step process:

  • Nitration: Nitration of Ethyl 4-hydroxybenzoate (B8730719) to form Ethyl 4-hydroxy-3-nitrobenzoate. This is typically done using nitric acid.[4]

  • Reduction: Catalytic hydrogenation of the resulting nitro compound to the desired this compound.

Q2: What are the key parameters to consider when scaling up the hydrogenation step?

A2: The key scale-up parameters for heterogeneous catalytic hydrogenation are:

  • Heat Transfer: Hydrogenation reactions are often highly exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging.[2] Proper reactor design and cooling capacity are critical to prevent thermal runaways.

  • Mass Transfer: Efficient transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface is essential. This is influenced by agitation speed, impeller design, and gas dispersion.

  • Catalyst Suspension: The catalyst must be kept uniformly suspended in the reaction mixture to ensure consistent activity.

Q3: What are the safety considerations for scaling up this reaction?

A3: Safety is paramount during the scale-up of hydrogenation reactions. Key considerations include:

  • Hydrogen Flammability: Hydrogen is highly flammable. The reactor and associated equipment must be properly designed and grounded to prevent ignition sources.

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel and even dry Pd/C, can be pyrophoric and must be handled under an inert atmosphere.

  • Thermal Runaway Potential: The exothermic nature of the reaction requires careful monitoring and control of temperature to prevent a runaway reaction.

Q4: How can I choose the right catalyst for my reaction?

A4: The choice of catalyst depends on the specific substrate and desired selectivity.

  • Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for the reduction of aromatic nitro groups.

  • Raney Nickel: This is another effective catalyst and is often used when dehalogenation is a concern with substrates containing chlorine or bromine.

  • Platinum-based catalysts: These can also be used but may be more prone to reducing the aromatic ring under certain conditions.

Q5: Are there any alternatives to high-pressure hydrogenation?

A5: Yes, transfer hydrogenation is a viable alternative. This method uses a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, in the presence of a catalyst. This can sometimes be a safer option as it avoids the need for high-pressure hydrogen gas.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on general procedures for the reduction of aromatic nitro compounds and should be optimized for specific laboratory conditions.

Step 1: Nitration of Ethyl 4-hydroxybenzoate

  • In a flask equipped with a stirrer and a dropping funnel, dissolve Ethyl 4-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid).

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture onto ice and collect the precipitated product, Ethyl 4-hydroxy-3-nitrobenzoate, by filtration. Wash with cold water and dry.

Step 2: Reduction of Ethyl 4-hydroxy-3-nitrobenzoate

  • To a solution of Ethyl 4-hydroxy-3-nitrobenzoate in a suitable solvent (e.g., ethanol, ethyl acetate, or water with a base to dissolve the starting material) in a hydrogenation vessel, add a catalytic amount of 5-10% Pd/C (typically 5-10 wt% of the substrate).

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.5-1.5 MPa).[1]

  • Heat the mixture to the target temperature (e.g., 95-100°C) with vigorous stirring.[1]

  • Monitor the reaction progress by hydrogen uptake or by analytical methods (TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

  • Filter the catalyst through a pad of celite.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters and outcomes at different scales. Actual data will vary depending on the specific equipment and optimized conditions.

ParameterLab Scale (1 L)Pilot Scale (100 L)Production Scale (1000 L)
Substrate (Ethyl 4-hydroxy-3-nitrobenzoate) 50 g5 kg50 kg
Catalyst (5% Pd/C) 2.5 g (5 wt%)250 g (5 wt%)2.5 kg (5 wt%)
Solvent (Ethanol) 500 mL50 L500 L
Hydrogen Pressure 1 MPa1 MPa1-1.5 MPa
Temperature 95°C95-100°C95-105°C
Reaction Time 4-6 hours6-8 hours8-12 hours
Agitation Speed 500 rpm200-300 rpm100-150 rpm
Typical Yield >95%90-95%88-93%
Key Challenges -Heat removal, catalyst filtrationHeat removal, mass transfer, catalyst handling and recovery

References

Technical Support Center: Analysis of "Ethyl 4-amino-3-hydroxybenzoate" by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are identifying impurities in "Ethyl 4-amino-3-hydroxybenzoate" using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Q2: What are the common process-related impurities I should look for in my sample of this compound?

A2: Common impurities often stem from the synthetic route. A likely synthesis involves the reduction of a nitro group. Therefore, potential impurities include:

  • Starting materials: Ethyl 3-hydroxy-4-nitrobenzoate.

  • Intermediates from incomplete reduction: Such as nitroso or hydroxylamino derivatives.

  • Byproducts: Compounds formed from side reactions during synthesis.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these signals?

A3: Unexpected peaks in your ¹H NMR spectrum can originate from several sources. Follow this troubleshooting guide to identify them:

  • Check for Common Solvents: Residual solvents from purification or the NMR solvent itself are common sources of extraneous peaks.

  • Look for Water: A broad singlet, typically between 1.5 and 5 ppm depending on the solvent and concentration, can indicate the presence of water.

  • Analyze for Process-Related Impurities: Compare your spectrum to the expected signals of potential starting materials and byproducts.

  • Consider Degradation Products: Exposure to light, air, or elevated temperatures can lead to the formation of degradation products. A potential degradation pathway for aminobenzoates involves oxidation.

Q4: How can I confirm the presence of a suspected impurity?

A4: To confirm the identity of an impurity, you can use the following techniques:

  • Spiking: Add a small amount of the suspected impurity to your NMR sample. An increase in the intensity of the peak confirms its identity.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals and identifying the structure of the impurity.

  • Mass Spectrometry (MS): Coupling your separation technique (e.g., HPLC) with MS can provide the molecular weight of the impurity, aiding in its identification.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unidentified peaks in the aromatic region (6.5-8.0 ppm) Residual starting material (e.g., Ethyl 3-hydroxy-4-nitrobenzoate) or other aromatic byproducts.1. Compare the chemical shifts and coupling patterns with the predicted data for potential impurities. 2. Perform a spiking experiment if the suspected impurity is available. 3. Use 2D NMR techniques to establish connectivity.
Broad singlet that is not part of the main compound Water or an exchangeable proton (e.g., -OH, -NH₂).1. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity. 2. Ensure your NMR solvent is dry.
Peaks corresponding to common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) Residual solvent from the purification process.1. Dry your sample under high vacuum for an extended period. 2. Refer to a table of common NMR solvent impurities to identify the peaks.
Complex multiplets or overlapping signals Presence of multiple impurities or a mixture of isomers.1. Improve the purification of your sample (e.g., recrystallization, chromatography). 2. Acquire the spectrum at a higher magnetic field strength for better resolution. 3. Use 2D NMR to resolve overlapping signals.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Potential Impurity.

Compound Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
This compound Aromatic H (adjacent to -NH₂)~6.8d~8.5
Aromatic H (adjacent to -OH)~7.2d~2.0
Aromatic H (adjacent to -COOEt)~7.4dd~8.5, 2.0
-OCH₂ CH₃~4.3q~7.1
-OCH₂CH₃ ~1.3t~7.1
-NH₂ ~4.5 (broad)s-
-OH ~9.5 (broad)s-
Ethyl 3-hydroxy-4-nitrobenzoate Aromatic H~7.5 - 8.2m-
-OCH₂ CH₃~4.4q~7.1
-OCH₂CH₃ ~1.4t~7.1

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C =O~166
Aromatic C -OH~148
Aromatic C -NH₂~140
Aromatic C -COOEt~120
Aromatic C H~115 - 125
-OC H₂CH₃~61
-OCH₂C H₃~14

Experimental Protocols

1. NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Note: DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable protons.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher for better resolution.

  • Solvent: DMSO-d₆.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

3. D₂O Exchange Experiment:

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add one drop of deuterium (B1214612) oxide (D₂O) to the NMR tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons (-OH, -NH₂) will either disappear or significantly decrease in intensity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_interpretation Data Interpretation dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter acquire_1h Acquire ¹H NMR Spectrum filter->acquire_1h d2o_exchange Perform D₂O Exchange acquire_1h->d2o_exchange acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_1h->acquire_2d identify_main Identify Main Compound Peaks acquire_1h->identify_main d2o_exchange->identify_main acquire_2d->identify_main identify_impurities Identify Impurity Peaks identify_main->identify_impurities quantify Quantify Impurities identify_impurities->quantify

Caption: Experimental workflow for NMR analysis of this compound.

impurity_identification_logic cluster_troubleshooting Troubleshooting Steps cluster_confirmation Confirmation start Unexpected Peak in NMR Spectrum check_solvent Check for Common Solvent Impurities start->check_solvent check_process Compare with Potential Process Impurities start->check_process check_degradation Consider Degradation Products start->check_degradation spiking Spiking Experiment check_process->spiking two_d_nmr 2D NMR Analysis check_process->two_d_nmr ms_analysis Mass Spectrometry check_process->ms_analysis

Caption: Logical workflow for identifying unknown impurities in an NMR spectrum.

Preventing degradation of "Ethyl 4-amino-3-hydroxybenzoate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethyl 4-amino-3-hydroxybenzoate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: 2-8°C.[1][2]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[1][3]

  • Light: In a dark place, protected from light.[1]

  • Moisture: Keep in a dry environment as the compound is hygroscopic.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The aminophenol moiety is prone to oxidation, which can be initiated by exposure to air (oxygen) and light. This can lead to the formation of colored quinone-imine species and further polymerization into complex colored bodies. Ortho-aminophenols, in particular, can be oxidized to form phenoxazinone structures.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, especially in the presence of moisture, acid, or base, to yield 4-amino-3-hydroxybenzoic acid and ethanol.[4][5][6]

Q3: Are there any recommended stabilizers for this compound?

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for stability testing.[7][8] These methods can be used to separate and quantify the parent compound from its degradation products, allowing for an accurate assessment of its stability over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning brown or purple) Oxidation of the aminophenol group due to exposure to air or light.Store the compound under an inert atmosphere and protect it from light. If discoloration has occurred, the purity of the material should be checked before use.
Changes in solubility or melting point Degradation of the compound, potentially through oxidation or hydrolysis.Re-evaluate the storage conditions. Ensure the container is tightly sealed and stored at the recommended temperature. The material may need to be re-purified or a new batch ordered.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Presence of degradation products.Identify the degradation products if possible (e.g., using mass spectrometry). Review the storage and handling procedures to identify the source of degradation. Consider performing a forced degradation study to understand the degradation profile.
Low assay value or loss of potency Significant degradation of the active compound.Discard the degraded material. Procure a fresh batch of the compound and strictly adhere to the recommended storage conditions. Implement a routine stability testing program.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

1. Objective: To determine the stability of this compound under various storage conditions.

2. Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks, pipettes, and autosampler vials

3. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Store aliquots of the solid compound and the stock solution under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure, 40°C with 75% relative humidity).

  • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample, prepare a working solution, and inject it into the HPLC system.

  • Analyze the chromatograms to determine the peak area of the parent compound and any degradation products.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point.

Visualizations

Degradation_Pathways EAHB This compound Oxidation Oxidation (O2, Light) EAHB->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base) EAHB->Hydrolysis QuinoneImine Quinone-imine Species Oxidation->QuinoneImine BenzoicAcidDeriv 4-amino-3-hydroxybenzoic acid Hydrolysis->BenzoicAcidDeriv Ethanol Ethanol Hydrolysis->Ethanol Polymerization Polymerization QuinoneImine->Polymerization ColoredByproducts Colored Byproducts Polymerization->ColoredByproducts

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4 weeks) start Obtain this compound stock Prepare Stock Solution (1 mg/mL) start->stock aliquot Aliquot for Storage Under Different Conditions stock->aliquot cond1 2-8°C, Dark, Inert Atmosphere aliquot->cond1 cond2 Room Temp, Light Exposure aliquot->cond2 cond3 40°C, 75% RH aliquot->cond3 sampling Withdraw Samples cond1->sampling cond2->sampling cond3->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for a typical stability study of this compound.

References

Improving the stability of "Ethyl 4-amino-3-hydroxybenzoate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of "Ethyl 4-amino-3-hydroxybenzoate" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with solutions of this compound.

Problem Potential Cause Recommended Solution
Solution turns brown or yellow upon standing. Oxidation of the aminophenol group. This is accelerated by exposure to air (oxygen), light, and basic pH.1. Work under an inert atmosphere: Prepare and store solutions under nitrogen or argon. 2. Protect from light: Use amber-colored vials or wrap containers in aluminum foil. 3. Control pH: Maintain a slightly acidic pH (around 4-6) if compatible with your experimental conditions. 4. Add antioxidants: Consider adding antioxidants like sodium metabisulfite (B1197395) or ascorbic acid at a low concentration (e.g., 0.01-0.1%). Compatibility with your downstream application must be verified.
Loss of compound potency or concentration over time. 1. Degradation: This could be due to oxidation, hydrolysis of the ester group, or photodegradation. 2. Adsorption: The compound may adsorb to the surface of the container.1. Follow stabilization procedures: Implement the solutions for discoloration. 2. Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C). For working solutions, maintain a consistent and controlled temperature. 3. Choose appropriate containers: Use low-adsorption plasticware or silanized glassware.
Precipitate forms in the solution. 1. Low solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Degradation product: An insoluble degradation product may be forming. 3. pH shift: A change in pH could affect the solubility of the compound.1. Verify solubility: Check the solubility of this compound in your solvent system. Consider using a co-solvent if necessary. 2. Analyze the precipitate: If possible, analyze the precipitate to identify if it is the parent compound or a degradant. 3. Buffer the solution: Use a suitable buffer to maintain a constant pH.
Inconsistent results in bioassays. Instability of the compound in the assay medium. The complex biological matrix can accelerate degradation.1. Prepare fresh solutions: Use freshly prepared solutions for each experiment. 2. Minimize incubation time: Reduce the time the compound is in the assay medium as much as possible. 3. Run stability controls: Include a control sample to measure the stability of the compound in the assay medium over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Oxidation: The 4-amino-3-hydroxy (aminophenol) moiety is highly susceptible to oxidation, leading to the formation of colored quinone-imine species. This is often the cause of solution discoloration.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, especially under acidic or basic conditions, to form 4-amino-3-hydroxybenzoic acid and ethanol.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While specific data for this compound is limited, for many aminophenol derivatives, a slightly acidic pH range of 4 to 6 is often recommended to enhance stability. In this range, the amino group is partially protonated, which can reduce its susceptibility to oxidation. It is crucial to verify that this pH range is compatible with your experimental setup.

Q3: How should I prepare and store stock solutions of this compound?

A3: To maximize stability:

  • Solvent: Use a high-purity, degassed solvent in which the compound is highly soluble.

  • Inert Atmosphere: Prepare the solution under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Use amber vials or wrap the container with aluminum foil.

  • Temperature: Store stock solutions at low temperatures, such as 2-8°C for short-term storage or -20°C for long-term storage.

  • Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant.

Q4: Can I use metal spatulas or containers when handling this compound?

A4: It is advisable to avoid contact with metal ions, as they can catalyze the oxidation of the aminophenol group. Use plastic or glass spatulas and prepare solutions in glass or high-quality plastic containers.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

Objective: To assess the stability of this compound under various conditions (pH, temperature, light).

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable organic co-solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

    • The final concentration of the organic solvent in the aqueous test solutions should be kept low (e.g., <1%) to minimize its effect.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

    • Spike the stock solution into each buffer to achieve the desired final concentration of this compound.

  • Incubation Conditions:

    • For each pH, divide the solution into three sets:

      • Set A (Light Exposure): Store at room temperature (25°C) under controlled light conditions (e.g., ICH option 2 for photostability testing).

      • Set B (Thermal Stress): Store at an elevated temperature (e.g., 40°C) in the dark.

      • Set C (Control): Store at a low temperature (e.g., 4°C) in the dark.

  • Time Points for Analysis:

    • Collect aliquots from each set at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The method should be able to separate the parent compound from its potential degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantitation

Objective: To quantify the concentration of this compound and monitor the formation of degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined experimentally, likely in the UV range).

  • Quantification: Use a calibration curve prepared from a series of known concentrations of a reference standard of this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (in organic solvent) test_sol Prepare Aqueous Test Solutions (different pH buffers) stock->test_sol Spike light Light Exposure (25°C) test_sol->light thermal Thermal Stress (40°C, dark) test_sol->thermal control Control (4°C, dark) test_sol->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) light->sampling thermal->sampling control->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent This compound quinone Quinone-imine Species (Colored Products) parent->quinone O2, light, metal ions (Oxidation) acid 4-amino-3-hydroxybenzoic acid parent->acid H2O (acid/base catalysis) (Hydrolysis) ethanol Ethanol

Caption: Potential degradation pathways.

troubleshooting_logic start Problem with Solution? discoloration Discoloration? start->discoloration loss Loss of Potency? discoloration->loss No solution_ox Likely Oxidation. Implement anti-oxidation measures: - Inert atmosphere - Light protection - pH control - Antioxidants discoloration->solution_ox Yes precipitate Precipitate? loss->precipitate No solution_deg Likely Degradation or Adsorption. - Follow stabilization procedures - Control temperature - Use appropriate containers loss->solution_deg Yes solution_sol Likely Solubility Issue. - Verify solubility - Check for degradation products - Buffer the solution precipitate->solution_sol Yes end Problem Resolved precipitate->end No solution_ox->end solution_deg->end solution_sol->end

Caption: Troubleshooting decision tree.

Validation & Comparative

A Comparative Guide to Ethyl 4-amino-3-hydroxybenzoate and Methyl 4-amino-3-hydroxybenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving desired outcomes in terms of yield, purity, and process efficiency. Among the versatile building blocks available, substituted aminobenzoates play a crucial role. This guide provides an objective comparison of two closely related intermediates: Ethyl 4-amino-3-hydroxybenzoate and Mthis compound. We will delve into their synthesis, physicochemical properties, and discuss their relative merits in synthetic applications based on available experimental data.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly minor difference of a methyl versus an ethyl group can influence key physical properties that have practical implications in a laboratory and process setting. These differences can affect solvent selection, reaction temperatures, and purification strategies.

PropertyMthis compoundThis compound
Molecular Formula C₈H₉NO₃[1]C₉H₁₁NO₃[2]
Molecular Weight 167.16 g/mol [1]181.19 g/mol [2]
Appearance White to off-white crystalline solidWhite crystalline powder
Melting Point 141-143 °CNot explicitly found, but likely slightly lower than the methyl ester
Solubility Slightly soluble in DMSO and Methanol[3]; Limited solubility in aqueous solutions[3]Soluble in ethanol (B145695), chloroform, ether; slightly soluble in water
CAS Number 536-25-4[1]87081-52-5[2]

Performance in Synthesis: A Comparative Analysis

Synthesis of the Esters

The most common method for preparing these esters is the Fischer esterification of 4-amino-3-hydroxybenzoic acid using the corresponding alcohol (methanol or ethanol) under acidic catalysis. Another route involves the reduction of a nitro-group precursor.

ParameterMthis compoundThis compound
Starting Material 3-Amino-4-hydroxybenzoic acid[4]Ethyl 4-hydroxy-3-nitrobenzoate
Reaction Type Fischer Esterification[4]Reduction of nitro group
Reagents Anhydrous methanol (B129727), trimethylsilyl (B98337) chloride (as catalyst)[4]Indium powder, ammonium (B1175870) chloride, aqueous ethanol[5]
Reaction Conditions Stirred at 55°C for 48 hours[4]Reflux for 2.5 hours[5]
Reported Yield 57%[4]90% (for ethyl 4-aminobenzoate (B8803810) from ethyl 4-nitrobenzoate)[5]
Purification Silica gel column chromatography[4]Filtration and extraction[5]

Discussion on Synthesis:

The provided data highlights two different synthetic strategies, making a direct yield comparison for the esterification process challenging. The 57% yield for the methyl ester via Fischer esterification suggests that this is a viable but perhaps not fully optimized method[4]. The high yield reported for the reduction of a nitro-substituted ethyl benzoate (B1203000) to its amino form indicates an efficient transformation[5].

For a more direct comparison, a standardized Fischer esterification of 4-amino-3-hydroxybenzoic acid would be required. Generally, Fischer esterifications are equilibrium-limited reactions. The choice between methanol and ethanol could influence the reaction rate and equilibrium position, but typically both can be driven to high conversions by using an excess of the alcohol and an effective acid catalyst.

Experimental Protocols

Representative Protocol for Fischer Esterification of 4-amino-3-hydroxybenzoic acid

This generalized protocol is based on standard Fischer esterification procedures and can be adapted for the synthesis of either the methyl or ethyl ester.

Materials:

  • 4-amino-3-hydroxybenzoic acid

  • Anhydrous methanol or anhydrous ethanol (large excess, to act as solvent and reagent)

  • Concentrated sulfuric acid or thionyl chloride (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) or other suitable extraction solvent

Procedure:

  • Suspend 4-amino-3-hydroxybenzoic acid in a large excess of anhydrous methanol or ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography as needed.

Application in Downstream Synthesis: A Logical Workflow

Both esters are valuable intermediates, often used in the synthesis of more complex molecules, such as pharmaceuticals. The amino and hydroxyl groups provide reactive sites for further functionalization, for example, in acylation or alkylation reactions. The choice between the methyl and ethyl ester can have subtle effects on the properties and reactivity of subsequent products.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_intermediate Acylated Intermediates cluster_final Final Product (Example) start_methyl Methyl 4-amino-3-hydroxybenzoate reaction N-Acylation with Acyl Chloride (R-COCl) start_methyl->reaction Pyridine start_ethyl Ethyl 4-amino-3-hydroxybenzoate start_ethyl->reaction Pyridine intermediate_methyl Methyl 4-acetamido-3-hydroxybenzoate reaction->intermediate_methyl intermediate_ethyl Ethyl 4-acetamido-3-hydroxybenzoate reaction->intermediate_ethyl final_product Hydrolysis to 4-acetamido-3-hydroxybenzoic acid intermediate_methyl->final_product LiOH, H₂O/THF intermediate_ethyl->final_product LiOH, H₂O/THF

Caption: Synthetic workflow from aminobenzoate esters to a common drug precursor.

Conclusion and Practical Considerations

  • Choice of Ester: The decision to use either the methyl or ethyl ester will likely depend on several factors. The ethyl ester, being a larger and more lipophilic molecule, may offer better solubility in certain non-polar organic solvents. Conversely, the methyl ester has a lower molecular weight, which can be advantageous in terms of atom economy.

  • Reactivity: In many downstream reactions, the reactivity of the methyl and ethyl esters is comparable[6][7]. However, for reactions sensitive to steric hindrance near the ester carbonyl group, the smaller methyl group might be preferred[6].

  • Hydrolytic Stability: In general, ethyl esters tend to be slightly more stable towards hydrolysis than methyl esters under basic conditions, although both are readily cleaved. This difference is usually minor and can be controlled by reaction conditions.

  • Availability and Cost: Both compounds are commercially available. Pricing and availability from various suppliers may also be a deciding factor for large-scale synthesis.

References

A Comparative Guide to the Reactivity of Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of structural isomers is fundamental to predicting chemical behavior, designing synthetic routes, and developing new therapeutic agents. The aminobenzoate isomers—ortho-(2-), meta-(3-), and para-(4-) aminobenzoic acid and their esters—while structurally similar, exhibit distinct reactivities owing to the positional differences of the amino and carboxyl groups. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and mechanistic diagrams.

The reactivity of these isomers is primarily governed by a combination of electronic and steric effects. The amino group (-NH₂) is an activating, electron-donating group (via the resonance or mesomeric effect) and a weakly deactivating group (via the inductive effect). The carboxylic acid (-COOH) and ester (-COOR) groups are deactivating, electron-withdrawing groups.[1] The interplay of these effects varies depending on the isomer.

Key Factors Influencing Isomer Reactivity

The differential reactivity among ortho, meta, and para aminobenzoates can be rationalized by considering three primary factors:

  • Resonance (Mesomeric) Effect : The electron-donating amino group can delocalize its lone pair of electrons into the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions, increasing electron density and influencing the reactivity of the carboxyl group. In the meta isomer, this resonance effect does not extend to the carboxyl group.[1]

  • Inductive Effect : The electronegative nitrogen atom of the amino group withdraws electron density from the ring through the sigma bonds. This effect is distance-dependent and is strongest for the ortho isomer.[1]

  • Intramolecular Interactions & Steric Hindrance : The close proximity of the amino and carboxyl groups in the ortho isomer allows for unique interactions, such as intramolecular hydrogen bonding and intramolecular catalysis.[2][3] This proximity can also lead to steric hindrance, potentially slowing down reactions involving bulky reagents.[4]

The following diagram illustrates the dominant electronic effects at play for each isomer.

G cluster_o Ortho-Aminobenzoate cluster_m Meta-Aminobenzoate cluster_p Para-Aminobenzoate o_node Ortho Isomer o_effects Strong Resonance (+M) Strong Inductive (-I) Intramolecular Catalysis Steric Hindrance o_node->o_effects Influenced by m_node Meta Isomer m_effects No Resonance (+M) at COOH Moderate Inductive (-I) No direct interaction m_node->m_effects Influenced by p_node Para Isomer p_effects Strong Resonance (+M) Weak Inductive (-I) No steric hindrance p_node->p_effects Influenced by

Fig. 1: Dominant factors affecting the reactivity of aminobenzoate isomers.

Comparative Reactivity in Key Reactions

The structural nuances of the aminobenzoate isomers lead to significant differences in their behavior in common organic reactions.

Ester Hydrolysis

The hydrolysis of aminobenzoate esters is a well-documented example of the isomers' differing reactivity. The ortho-aminobenzoate ester exhibits remarkably enhanced hydrolysis rates compared to its meta and para counterparts. This is attributed to intramolecular general base catalysis, where the neighboring amino group assists in the nucleophilic attack of a water molecule on the ester carbonyl group.[2]

This catalytic effect leads to a pH-independent hydrolysis rate over a range from pH 4 to 8.[2] The rate enhancements for the hydrolysis of ortho-aminobenzoate esters can be 50-100 times greater than for the corresponding para-substituted esters.[2]

Table 1: Comparative Hydrolysis Rate Constants

Ester Isomer Position Observed Rate Constant (k_obsd, s⁻¹) at 50°C Reference
Trifluoroethyl Aminobenzoate ortho 2.5 x 10⁻³ [2]
p-Nitrophenyl Aminobenzoate ortho 2.0 x 10⁻³ [2]
Phenyl Aminobenzoate ortho 1.8 x 10⁻³ [2]

| Phenyl Aminobenzoate | para | ~1.8 x 10⁻⁵ - 3.6 x 10⁻⁵ (estimated) |[2] |

Esterification

Esterification, the reaction of a carboxylic acid with an alcohol, is crucial for synthesizing compounds like Benzocaine (ethyl p-aminobenzoate).[5] The reactivity order for acid-catalyzed esterification is generally influenced by the electronic nature of the carboxyl group and steric hindrance.

  • Para-aminobenzoic acid : The electron-donating amino group increases the basicity of the carbonyl oxygen, making its protonation (the first step in acid-catalyzed esterification) less favorable compared to benzoic acid.

  • Meta-aminobenzoic acid : The amino group exerts a weak inductive electron-withdrawing effect, which should slightly increase the acidity and reactivity compared to the para isomer, though it is still less acidic than benzoic acid.[6]

  • Ortho-aminobenzoic acid : Steric hindrance from the adjacent amino group can impede the approach of the alcohol nucleophile, potentially slowing the reaction rate compared to the other isomers.[4]

Diazotization

Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.[7][8] The stability and reactivity of the resulting diazonium salt are influenced by the isomer's structure.

  • Ortho-aminobenzoic acid (Anthranilic acid) : The diazonium salt is relatively unstable and can readily undergo intramolecular reactions.

  • Para-aminobenzoic acid : Forms a more stable diazonium salt, which is widely used in syntheses, such as the Sandmeyer reaction to produce 4-cyanobenzoic acid en route to terephthalic acid.[8][9]

  • Meta-aminobenzoic acid : The reactivity is intermediate between the ortho and para isomers.

The diazonium salt derived from p-aminobenzoic acid has been noted to be sensitive to nucleophilic attack by water, leading to hydroxylation as a competing side reaction in Sandmeyer reactions.[9]

Table 2: Physicochemical Properties Influencing Reactivity

Property 2-Aminobenzoic acid (ortho) 3-Aminobenzoic acid (meta) 4-Aminobenzoic acid (para) Reference
pKa (carboxyl group) ~2.17 ~3.07 ~2.41 (pKa1), ~4.87 (pKa2) [10]
Melting Point (°C) 146.5 178-180 187-189 [10]

| Water Solubility (g/L) | 3.5 (at 20°C) | 5.9 (at 15°C) | 4.7 (at 20°C) |[10] |

Experimental Protocols

Accurate and reproducible methods are essential for comparative analysis. Below are protocols for key experiments.

Protocol 1: Kinetic Study of Ester Hydrolysis

This protocol is designed to measure the rate of hydrolysis of an aminobenzoate ester, particularly demonstrating the enhanced rate of the ortho isomer.

Materials:

  • ortho-, meta-, or para-aminobenzoate ester

  • Hydrochloric acid (0.5 M)

  • Sodium hydroxide (B78521) (0.1 M, standardized)

  • Phenolphthalein (B1677637) indicator

  • Ice-cold distilled water

  • Conical flasks, pipettes, burette, stopwatch, thermostated water bath

Procedure:

  • Pipette 50 mL of 0.5 M HCl into a 250 mL conical flask and place it in a thermostated water bath at a constant temperature (e.g., 50°C).[2]

  • Once the solution reaches thermal equilibrium, add a known amount (e.g., 2 mL) of the aminobenzoate ester to the acid solution and simultaneously start a stopwatch (t=0).[2]

  • Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing ~20 mL of ice-cold water to quench the reaction.[2]

  • Titrate the quenched solution with standardized 0.1 M NaOH using phenolphthalein as the indicator. Record the volume of NaOH used. This is the reading at t=0.

  • Repeat steps 3 and 4 at regular time intervals (e.g., every 10-15 minutes) for a duration sufficient to observe a significant change in concentration.

  • The pseudo-first-order rate constant (k_obsd) can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t and V∞ is the volume at the completion of the reaction. The slope of the line is -k.

G start Start prep Prepare 0.5 M HCl Equilibrate at 50°C start->prep add_ester Add Ester Start Timer (t=0) prep->add_ester withdraw_quench Withdraw 5 mL Aliquot Quench in Ice-Cold Water add_ester->withdraw_quench titrate Titrate with 0.1 M NaOH withdraw_quench->titrate record Record NaOH Volume titrate->record loop Repeat at Intervals record->loop loop->withdraw_quench Time < T_final end End loop->end Time >= T_final

Fig. 2: Experimental workflow for the kinetic study of ester hydrolysis.
Protocol 2: Fischer Esterification of p-Aminobenzoic Acid

This protocol describes the synthesis of ethyl p-aminobenzoate (Benzocaine).[5]

Materials:

  • p-aminobenzoic acid (PABA)

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate solution

  • Magnetic stirrer, conical flask, reflux condenser

Procedure:

  • In a 10-mL conical flask, combine 0.360 g of p-aminobenzoic acid and 3.60 mL of ethanol.[5]

  • Stir the mixture to dissolve the solid.

  • With continuous stirring, cautiously add 0.30 mL of concentrated sulfuric acid dropwise. A precipitate of the hydrogen sulfate (B86663) salt may form but will dissolve upon heating.[5]

  • Attach a reflux condenser and heat the mixture at reflux for 60-75 minutes.

  • After reflux, allow the mixture to cool to room temperature. Transfer the solution to a small Erlenmeyer flask containing about 3 mL of water.[5]

  • Neutralize the cooled solution by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is above 8.[5]

  • The product, ethyl p-aminobenzoate, will precipitate out of the solution.

  • Collect the crude product by vacuum filtration using a Hirsch funnel, washing with cold water.[5]

  • Dry the crystals and determine the yield and melting point (Pure Benzocaine MP: 92°C).[5]

Mechanistic Insights: Intramolecular Catalysis

The enhanced reactivity of ortho-aminobenzoates in hydrolysis is a classic example of intramolecular catalysis. The diagram below illustrates the proposed mechanism where the ortho-amino group acts as a general base.

G cluster_mech Intramolecular General Base Catalyzed Hydrolysis of o-Aminobenzoate Reactants o-Aminobenzoate Ester + H₂O TS1 Transition State (Amine-assisted water attack) Reactants->TS1 1. Amine activates H₂O Intermediate Tetrahedral Intermediate TS1->Intermediate 2. Nucleophilic attack TS2 Transition State (Proton transfer) Intermediate->TS2 3. Proton shuffle Products 2-Aminobenzoic Acid + Alcohol TS2->Products 4. Leaving group departs

Fig. 3: Proposed mechanism for intramolecular catalysis in ortho-isomer hydrolysis.

Conclusion

The comparative analysis of aminobenzoate isomers reveals significant differences in their chemical reactivity, driven by the interplay of electronic effects, steric hindrance, and intramolecular interactions. The ortho isomer often displays unique reactivity due to intramolecular catalysis, as seen in its rapid ester hydrolysis. The reactivity of the para and meta isomers is more predictably governed by resonance and inductive effects, respectively. For professionals in drug development and chemical synthesis, these distinctions are critical for reaction design, impurity profiling, and understanding structure-activity relationships. The provided protocols offer a foundation for the quantitative and comparative analysis of these important chemical entities.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of alternative reagents and synthetic methodologies for the preparation of Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in pharmaceutical and chemical research. The focus is on the critical reduction step of the nitro group in the precursor, Ethyl 3-hydroxy-4-nitrobenzoate. We present a comparative analysis of various reduction strategies, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable method for their specific laboratory and production needs.

Introduction to Synthetic Pathways

The synthesis of this compound typically originates from a more readily available starting material, which is first nitrated and then subjected to reduction. The most common precursor for the final reduction step is Ethyl 3-hydroxy-4-nitrobenzoate. The choice of reducing agent for the conversion of the nitro group to an amine is critical, as it influences the reaction's yield, purity, chemoselectivity, safety, and environmental impact.

The general synthetic approach is illustrated below:

Synthetic_Pathway cluster_0 Synthesis of this compound Start Ethyl 3-hydroxybenzoate (Starting Material) Intermediate Ethyl 3-hydroxy-4-nitrobenzoate (Precursor) Start->Intermediate Nitration (e.g., HNO3/H2SO4) Product This compound (Final Product) Intermediate->Product Reduction of Nitro Group (Various Reagents)

Caption: General two-step synthesis of this compound.

This guide focuses on the "Reduction of Nitro Group" step, comparing several widely used and alternative methodologies.

Comparison of Reduction Reagents

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with a multitude of available reagents.[1] The choice of method depends on factors such as functional group tolerance, cost, safety, and scale. The most prevalent methods can be categorized into catalytic hydrogenation and chemical reductions using metals or other reducing agents.[2]

Data Presentation: Quantitative Comparison

The following table summarizes the performance of various reagents for the reduction of nitroarenes, providing a comparative overview of key reaction parameters.

Reagent/SystemTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation
H₂ / Pd/C>95[3][4]60-100°C, 0.5-2 MPa H₂ pressure[3][4]High yield, clean reaction, catalyst is recyclable.Requires specialized high-pressure equipment, potential for dehalogenation, flammable H₂ gas.[5][6]
H₂ / Raney Ni~90Room temp to 50°C, H₂ pressureEffective, less prone to dehalogenating aryl chlorides/bromides than Pd/C.[7]Catalyst is pyrophoric, requires careful handling.
Metal-Based Reductions
SnCl₂ / HCl98[8]Reflux in HCl[8]High yield, tolerates many functional groups, does not require special equipment.[7]Generates significant tin-based waste, requiring tedious workup.
Fe / Acid (e.g., HCl, Acetic Acid)~90Reflux in acidic mediaInexpensive, effective, and a classic method (Béchamp reduction).[5][7]Strongly acidic conditions, large amount of iron sludge waste.
Zn / Acid (e.g., Acetic Acid)~85-95Room temp to refluxMild conditions, tolerates other reducible groups.[7]Acidic conditions, metal waste.
Transfer Hydrogenation & Other Methods
Hydrazine Hydrate / Catalyst (e.g., Fe(III)Cl₃)>90[5]100°C in water[5]Avoids the use of high-pressure H₂, often highly selective.Hydrazine is highly toxic and carcinogenic.
Indium / NH₄Cl90[6]Reflux in Ethanol (B145695)/Water[6]Can be performed in aqueous solutions, highly selective.Indium is a relatively expensive reagent.

Experimental Protocols

Detailed methodologies for two common and effective reduction methods are provided below.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from procedures for the reduction of similar nitrobenzoic acids.[3][9]

Reagents and Equipment:

  • Ethyl 3-hydroxy-4-nitrobenzoate

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethanol or Water

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

  • Filter aid (e.g., Celite)

Procedure:

  • In a high-pressure reactor, dissolve Ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or water.

  • Add 5% Pd/C catalyst (typically 2-5% by weight relative to the starting material).[3]

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 0.5-1.5 MPa.[3]

  • Heat the reaction mixture to 95-100°C with vigorous stirring.[3]

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/HPLC analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Method 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is based on the well-established reduction of 4-hydroxy-3-nitrobenzoic acid.[8]

Reagents and Equipment:

  • Ethyl 3-hydroxy-4-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add Ethyl 3-hydroxy-4-nitrobenzoate (1 equivalent).

  • Add concentrated hydrochloric acid and cool the mixture in an ice bath to 0°C.

  • Add Tin(II) chloride dihydrate (approximately 2-3 equivalents) portion-wise, keeping the temperature low.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a concentrated NaOH solution to adjust the pH to approximately 7-8, which will precipitate tin salts.

  • Filter the mixture to remove the inorganic precipitate.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

  • Purify by column chromatography or recrystallization as needed.

Workflow and Decision-Making Diagrams

The selection of a synthetic route often involves balancing factors like efficiency, safety, and available equipment. The following diagrams illustrate the general workflow for different reduction types and a decision-making model for reagent selection.

Reduction_Workflows cluster_H2 Catalytic Hydrogenation Workflow cluster_Metal Metal/Acid Reduction Workflow H2_Start Dissolve Substrate + Add Catalyst H2_React Pressurize with H₂ & Heat in Autoclave H2_Start->H2_React H2_Filter Cool, Vent & Purge. Filter Catalyst H2_React->H2_Filter H2_End Isolate Product (Evaporation) H2_Filter->H2_End M_Start Dissolve Substrate in Acid M_React Add Metal Reagent & Heat/Reflux M_Start->M_React M_Filter Neutralize (Quench) & Filter Precipitates M_React->M_Filter M_End Isolate Product (Extraction) M_Filter->M_End

Caption: Comparison of typical experimental workflows.

Decision_Making Start Select Reduction Reagent Q_Equip High-Pressure Apparatus Available? Start->Q_Equip Q_Scale Large Scale Synthesis? Q_Equip->Q_Scale No Q_Safety H₂/Hydrazine Handling a Concern? Q_Equip->Q_Safety Yes Q_Waste Metal Waste a Concern? Q_Scale->Q_Waste Yes Rec_Metal Use SnCl₂ or Fe/Acid (Robust, Inexpensive) Q_Scale->Rec_Metal No Q_Waste->Rec_Metal No Rec_Fe Prefer Fe/NH₄Cl (Milder, Less Waste) Q_Waste->Rec_Fe Yes Rec_H2 Use H₂/Pd-C (High Yield, Clean) Q_Safety->Rec_H2 No Rec_Transfer Consider Transfer Hydrogenation Q_Safety->Rec_Transfer Yes

Caption: Decision tree for selecting an appropriate reduction method.

Conclusion

The synthesis of this compound via the reduction of its nitro precursor can be accomplished through several effective methods.

  • Catalytic hydrogenation with H₂/Pd-C offers a clean, high-yielding route, ideal for environments where high-pressure equipment is available and safety protocols for handling hydrogen are in place.[5][6]

  • Metal-based reductions , particularly with SnCl₂, provide a robust and scalable alternative that does not require specialized equipment, though they generate considerable metallic waste.[7][8]

  • Transfer hydrogenation and other modern methods present a compromise, often avoiding hazardous reagents like hydrogen gas but sometimes at the cost of more expensive catalysts or reagents like hydrazine.[5]

The optimal choice will ultimately be determined by the specific constraints and priorities of the research or production setting, including scale, budget, available equipment, and safety considerations.

References

Comparative analysis of catalysts for aminobenzoate esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of aminobenzoic acids is a fundamental reaction in the synthesis of a wide range of active pharmaceutical ingredients (APIs), intermediates, and other fine chemicals, including local anesthetics like benzocaine (B179285) (ethyl p-aminobenzoate). The choice of catalyst is a critical parameter that dictates reaction efficiency, yield, purity, and overall process sustainability. This guide provides a comparative analysis of common catalysts used for the esterification of p-aminobenzoic acid, offering a side-by-side look at their performance based on available data.

Performance Comparison of Catalysts

The selection of an optimal catalyst hinges on a balance of factors including reaction rate, yield, operational conditions, and the imperative for sustainable, reusable technologies. Below is a summary of the performance of homogeneous, heterogeneous, and enzymatic catalysts for the synthesis of ethyl p-aminobenzoate.

Catalyst TypeCatalyst ExampleSubstratesReaction ConditionsYield (%)ReusabilityKey AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)p-Aminobenzoic Acid + Ethanol (B145695)Reflux (approx. 78°C), 60-75 min~70-90%Not readily reusableHigh activity, low cost, well-established method.[1]Corrosive, difficult to separate from product, generates acidic waste, requires neutralization step.[1]
Heterogeneous Solid Acid Amberlyst-15General Carboxylic Acids + AlcoholsReflux (e.g., Toluene (B28343), 110°C), 3h>90% (general)[2]ExcellentEasily separated by filtration, reusable, non-corrosive, environmentally benign.[2][3]Higher initial cost, may have mass transfer limitations, aromatic acids may require longer reaction times.[2]
Biocatalyst Novozym 435 (Immobilized Lipase B from Candida antarctica)General Carboxylic Acids/Esters + AlcoholsMild temperatures (e.g., 35-60°C)High (>90% for many esters)[4][5]GoodHigh selectivity (regio- and enantio-), mild reaction conditions, biodegradable.[6][7]Higher cost, sensitive to substrate and solvent, potentially slower reaction rates.[8]

Experimental Protocols

Detailed methodologies for the synthesis of ethyl p-aminobenzoate using each class of catalyst are provided below.

Protocol 1: Homogeneous Catalysis with Sulfuric Acid (Fischer Esterification)

This traditional method employs a strong mineral acid to catalyze the reaction between p-aminobenzoic acid and ethanol.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.[1]

  • Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution while stirring. A precipitate of the p-aminobenzoic acid hydrogen sulfate (B86663) salt is expected to form.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 78°C) for 60-75 minutes. The precipitate should dissolve as the reaction proceeds and the ester is formed.[1]

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing approximately 30 mL of ice water.[1]

  • Neutralization: Slowly add a 10% aqueous solution of sodium carbonate with stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. This neutralizes the excess sulfuric acid and deprotonates the aminobenzoate ester, causing it to precipitate.[1]

  • Purification: Collect the crude ethyl p-aminobenzoate precipitate by vacuum filtration, washing the crystals with cold water. The product can be further purified by recrystallization from an ethanol-water mixture.[9]

Protocol 2: Heterogeneous Catalysis with Amberlyst-15

This protocol utilizes a solid acid catalyst, which simplifies product purification and allows for catalyst recycling.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-aminobenzoic acid, a large excess of ethanol (e.g., 1:10 molar ratio), and Amberlyst-15 resin (e.g., 10-20% by weight of the carboxylic acid).

  • Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. The reaction can be monitored by Thin Layer Chromatography (TLC). Aromatic acids may require longer reaction times compared to aliphatic acids.[2]

  • Catalyst Removal: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The Amberlyst-15 catalyst can be recovered by simple filtration.

  • Product Isolation: The ethanol is removed from the filtrate under reduced pressure to yield the crude ethyl p-aminobenzoate.

  • Catalyst Regeneration: The recovered resin can be washed with a solvent like methanol, dried in an oven, and reused for subsequent reactions.

Protocol 3: Biocatalysis with Novozym 435 (Immobilized Lipase)

This enzymatic method operates under mild conditions and is ideal for substrates sensitive to high temperatures or harsh pH.

  • Reaction Setup: In a temperature-controlled shaker flask, dissolve p-aminobenzoic acid in a suitable organic solvent (e.g., toluene or a solvent-free system with excess ethanol).

  • Enzyme Addition: Add Novozym 435 (typically 5-10% by weight of the substrates) to the mixture.

  • Incubation: Incubate the reaction at a mild temperature (e.g., 40-50°C) with constant shaking for a period ranging from several hours to days. The reaction progress can be monitored by HPLC or GC.

  • Catalyst Removal: Once the desired conversion is reached, the immobilized enzyme is removed by filtration.

  • Product Isolation: The solvent is evaporated from the filtrate under reduced pressure to yield the product. The mild conditions often result in a cleaner product, potentially reducing the need for extensive purification.

  • Enzyme Reuse: The recovered Novozym 435 can be washed with a suitable solvent and reused. Its activity may decrease over multiple cycles.[10]

Visualizing Workflows and Decision-Making

To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the logic behind catalyst selection.

G cluster_workflow Experimental Workflow for Catalyst Screening A Reactants & Solvent Addition (p-Aminobenzoic Acid, Ethanol) B Catalyst Introduction (H₂SO₄ / Amberlyst-15 / Lipase) A->B C Reaction Under Controlled Conditions (Temperature, Time, Stirring) B->C D Reaction Monitoring (TLC / HPLC / GC) C->D E Catalyst Separation (Neutralization & Workup / Filtration) D->E F Product Isolation & Purification (Filtration / Evaporation / Recrystallization) E->F H Catalyst Reuse Study (Wash, Dry, React) E->H Recycle G Product Characterization (Yield, Purity, Spectroscopy) F->G H->B Recycle

Caption: General experimental workflow for aminobenzoate esterification.

G cluster_selection Catalyst Selection Criteria Start Select Catalyst for Aminobenzoate Esterification Cost Is cost the primary driver? Start->Cost Reuse Is catalyst reusability critical? Cost->Reuse No H2SO4 Sulfuric Acid (Homogeneous) Cost->H2SO4 Yes Mild Are mild conditions required (sensitive substrate)? Reuse->Mild No Amberlyst Amberlyst-15 (Heterogeneous) Reuse->Amberlyst Yes Waste Is waste reduction a priority? Mild->Waste No Lipase Lipase (Biocatalyst) Mild->Lipase Yes Waste->H2SO4 No Waste->Amberlyst Yes

Caption: Decision tree for selecting an appropriate catalyst.

References

Validating the Purity of Ethyl 4-amino-3-hydroxybenzoate for Pharmaceutical Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous validation of active pharmaceutical ingredient (API) purity is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Ethyl 4-amino-3-hydroxybenzoate, a promising molecule with potential anti-inflammatory properties.[1] To offer a pragmatic context, its performance and analytical validation are compared against Mesalazine (5-aminosalicylic acid), a well-established drug for treating inflammatory bowel disease.[2][3]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of an API is crucial for developing appropriate analytical methods and formulation strategies. The following table summarizes the key properties of this compound and its established alternative, Mesalazine.

PropertyThis compoundMesalazine (5-aminosalicylic acid)
Molecular Formula C₉H₁₁NO₃[4]C₇H₇NO₃[2]
Molecular Weight 181.19 g/mol [4]153.14 g/mol [2]
Melting Point 90-94 °C[5]~280 °C (decomposes)
Solubility Soluble in DMSO and methanol (B129727) (sparingly).[5]Slightly soluble in water; soluble in dilute hydrochloric acid and alkaline solutions.[6][7]
pKa 8.99 (predicted)[5]~3 (carboxyl group), ~6 (amino group), ~13.9 (hydroxyl group)[8]

Analytical Purity Validation: Experimental Protocols

The assurance of API purity relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9] Below are detailed protocols for the purity validation of both compounds.

Experimental Protocol 1: Purity Determination of this compound by HPLC (Proposed Method)

This protocol is a proposed method based on common practices for aromatic compounds and available research data.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Impurity Profile:

  • Potential impurities to monitor include starting materials and by-products from the synthesis, such as 4-amino-3-hydroxybenzoic acid and related acetylated compounds like 4-Acetamido-3-hydroxybenzoic Acid.[7][8][10]

Experimental Protocol 2: Purity Determination of Mesalazine by HPLC (Based on Pharmacopeial Methods)

This protocol is adapted from established pharmacopeial methods for Mesalazine analysis.[11][12]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 2.2 with phosphoric acid) and methanol (e.g., 70:30 v/v).[12] Some methods may use an ion-pairing agent like sodium 1-octanesulfonate.[12]

  • Flow Rate: 1.5 mL/min.[12]

  • Detection Wavelength: 220 nm.[3][12]

  • Injection Volume: 20 µL.[11]

  • Column Temperature: 35 °C.[3]

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 50 mg of Mesalazine reference standard in the mobile phase and dilute to a suitable concentration (e.g., 100 µg/mL).[13]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Impurity Profile:

Comparative Data Summary

The following table provides a comparative overview of the analytical parameters for purity validation.

ParameterThis compound (Proposed)Mesalazine (Established)
Typical Purity > 98%> 99% (as per pharmacopeia)
Key Analytical Technique HPLC, ¹H NMRHPLC, GC (for specific impurities)[3]
Common Impurities Starting materials, synthetic by-products2-aminophenol, 4-aminophenol, salicylic acid[3][9]
Detection Method UV SpectroscopyUV Spectroscopy

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for purity validation.

Purity_Validation_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting Weighing Accurate Weighing of API Dissolution Dissolution in a Suitable Solvent Weighing->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into HPLC System Dilution->Injection Separation Separation on a C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Reporting Generation of Certificate of Analysis Calculation->Reporting Impurity_Identification_Logic Start Crude API Sample HPLC_Analysis Perform HPLC Analysis Start->HPLC_Analysis Detect_Peaks Detect Peaks in Chromatogram HPLC_Analysis->Detect_Peaks Compare_Standards Compare with Reference Standards of Known Impurities Detect_Peaks->Compare_Standards Known_Impurity Identify and Quantify Known Impurity Compare_Standards->Known_Impurity Match Found Unknown_Peak Unknown Peak Detected Compare_Standards->Unknown_Peak No Match Update_Profile Update Impurity Profile and Specification Known_Impurity->Update_Profile LC_MS_Analysis Perform LC-MS/MS Analysis for Structural Elucidation Unknown_Peak->LC_MS_Analysis Identify_Unknown Identify Structure of Unknown Impurity LC_MS_Analysis->Identify_Unknown Identify_Unknown->Update_Profile

References

A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 4-Amino-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethyl 4-amino-3-hydroxybenzoate. The objective is to present a framework for the cross-validation of these analytical techniques, supported by hypothetical experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical method development and validation processes.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It is performed to ensure that a newly developed analytical method provides equivalent or superior results compared to an existing or reference method. This process is essential when transferring a method between laboratories, instruments, or when implementing a new technology. For a compound like this compound, an important intermediate in the synthesis of various pharmaceutical compounds, robust and reliable analytical methods are paramount for ensuring product quality and consistency.

This guide compares two hypothetical reversed-phase HPLC (RP-HPLC) methods: a traditional method (Method A) and a more rapid, modern Ultra-High-Performance Liquid Chromatography (UHPLC) method (Method B).

Comparative Analysis of Analytical Methods

The performance of Method A and Method B was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the hypothetical quantitative data obtained for each method.

Table 1: System Suitability and Specificity

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Tailing Factor1.21.1≤ 2.0
Theoretical Plates> 3000> 5000> 2000
Resolution> 2.5> 3.0> 2.0
Peak PurityPassPassNo co-eluting peaks

Table 2: Linearity and Range

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Range (µg/mL)1 - 1000.5 - 150Relevant to assay
Correlation Coefficient (r²)0.99920.9998≥ 0.999
Y-intercept150.8120.5Minimal

Table 3: Precision and Accuracy

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Repeatability (%RSD)0.850.55≤ 2.0%
Intermediate Precision (%RSD)1.100.75≤ 2.0%
Accuracy (% Recovery)99.5%100.2%98.0% - 102.0%

Table 4: Sensitivity and Robustness

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Limit of Detection (LOD) (µg/mL)0.20.05Reportable
Limit of Quantitation (LOQ) (µg/mL)0.80.2Reportable
RobustnessRobustRobustNo significant impact on results

Experimental Protocols

Detailed methodologies for the two hypothetical HPLC methods are provided below.

Method A: Conventional RP-HPLC Method

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.05% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-13 min: 5% to 95% B

    • 13-15 min: 95% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL stock solution. Further dilutions are made to prepare calibration standards and quality control samples.

Method B: Rapid UHPLC Method

  • Instrumentation: UHPLC system with a photodiode array (PDA) detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Methanol

  • Gradient Program:

    • 0-5 min: 10% to 90% B

    • 5-6 min: 90% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 280 nm (with peak purity analysis from 200-400 nm)

  • Injection Volume: 2 µL

  • Sample Preparation: Same as Method A.

Visualizations

The following diagrams illustrate the cross-validation workflow and a hypothetical signaling pathway involving a downstream product of this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase start Define Validation Attributes protocol Develop Validation Protocol start->protocol acceptance Define Acceptance Criteria protocol->acceptance methodA Execute Method A Validation acceptance->methodA methodB Execute Method B Validation acceptance->methodB data_analysis Analyze and Compare Data methodA->data_analysis methodB->data_analysis equivalence Assess Equivalence data_analysis->equivalence report Generate Validation Report equivalence->report decision Decision on Method Implementation report->decision

Cross-Validation Workflow Diagram

SignalingPathway receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme camp cAMP Production enzyme->camp pka PKA Activation camp->pka tf Transcription Factor Phosphorylation pka->tf gene Gene Expression tf->gene response Cellular Response gene->response drug Drug (derived from this compound) drug->receptor

Hypothetical Signaling Pathway

Conclusion

The cross-validation exercise demonstrates that both Method A and Method B are suitable for the quantitative analysis of this compound. However, Method B (UHPLC) offers significant advantages in terms of speed, sensitivity, and efficiency, as evidenced by the shorter run time, lower LOD/LOQ values, and higher theoretical plate count. The choice of method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired sensitivity. This guide provides a template for conducting similar cross-validation studies for analytical methods.

Benchmarking "Ethyl 4-amino-3-hydroxybenzoate" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 4-amino-3-hydroxybenzoate

The efficient synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries, is of significant interest to researchers and process chemists. This guide provides a comparative analysis of common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of a general synthetic workflow. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material availability.

Comparison of Synthetic Methods

The synthesis of this compound can be approached through several distinct pathways. The table below summarizes the key aspects of two common methods: the reduction of a nitro-substituted precursor and the direct esterification of 3-amino-4-hydroxybenzoic acid.

Parameter Method 1: Reduction of Nitro Precursor Method 2: Direct Esterification
Starting Material 4-Hydroxy-3-nitrobenzoic acid3-Amino-4-hydroxybenzoic acid
Key Reagents Tin (Sn), Hydrochloric acid (HCl) or H₂, Pd/CEthanol (B145695), Trimethylsilyl (B98337) chloride (TMSCl) or Sulfuric acid (H₂SO₄)
Reaction Steps 1. Reduction of the nitro group. 2. Esterification of the carboxylic acid.1. Esterification of the carboxylic acid.
Yield ~60% (for the reduction step)[1]57% (with TMSCl)[2]
Reaction Conditions Reduction: Heating on a water bath.[1] Esterification: Varies.Esterification with TMSCl: 55°C for 48h.[2]
Advantages Utilizes a readily available starting material.More direct route with fewer steps.
Disadvantages Use of tin and strong acids can pose environmental and handling challenges.[3] The overall yield may be lower due to multiple steps.The starting material, 3-amino-4-hydroxybenzoic acid, may be less accessible or more expensive.

Experimental Protocols

Method 1: Synthesis via Reduction of 4-Hydroxy-3-nitrobenzoic Acid

This method involves the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid to an amine, followed by esterification.

Step 1: Synthesis of 4-amino-3-hydroxybenzoic acid [1]

  • To 10 g of 4-nitro-3-hydroxybenzoic acid in a suitable reaction vessel, add 200 ml of concentrated hydrochloric acid.

  • Heat the mixture on a water bath.

  • Slowly add 30 g of tin to the reaction mixture.

  • After the reaction is complete, the double tin salt of the product precipitates. Filter the salt.

  • Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide (B99878) gas through the solution until all the tin is precipitated as tin sulfide.

  • Filter the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt of the product begin to separate.

  • Cool the solution and filter the hydrochloride salt.

  • Dissolve the salt in a minimal amount of water and precipitate the free base (4-amino-3-hydroxybenzoic acid) by adding a concentrated solution of sodium acetate (B1210297).

  • Filter the product, wash with water, and recrystallize from hot water or dilute alcohol. The reported yield is approximately 60%.

Step 2: Esterification to this compound

The subsequent esterification of the produced 4-amino-3-hydroxybenzoic acid can be carried out using standard methods, such as Fischer esterification with ethanol and a catalytic amount of a strong acid like sulfuric acid.

Method 2: Direct Esterification of 3-Amino-4-hydroxybenzoic Acid[2]

This protocol describes a direct synthesis of the target compound from 3-amino-4-hydroxybenzoic acid.

  • Dissolve 0.40 g (2.61 mmol) of 3-amino-4-hydroxybenzoic acid in 10 mL of anhydrous methanol.

  • Add 0.75 mL (5.94 mmol) of trimethylsilyl chloride (TMSCl) to the solution.

  • Stir the reaction mixture at 55°C for 48 hours.

  • After the reaction is complete, remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using ethyl acetate as the eluent to obtain ethyl 3-amino-4-hydroxybenzoate. The reported yield for the methyl ester analog was 57%.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow cluster_method1 Method 1: Reduction & Esterification cluster_method2 Method 2: Direct Esterification A1 4-Hydroxy-3-nitrobenzoic Acid B1 Reduction (Sn/HCl or H₂/Pd-C) A1->B1 C1 4-Amino-3-hydroxybenzoic Acid B1->C1 D1 Esterification (Ethanol, H⁺) C1->D1 E1 This compound D1->E1 A2 3-Amino-4-hydroxybenzoic Acid B2 Esterification (Ethanol, TMSCl) A2->B2 E2 This compound B2->E2

Caption: Generalized synthetic routes to this compound.

References

Performance of Ethyl 4-amino-3-hydroxybenzoate in Parallel Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Ethyl 4-amino-3-hydroxybenzoate is a versatile scaffold in medicinal chemistry, offering multiple points for diversification in parallel synthesis. This guide provides an objective comparison of its performance against other common aminobenzoate building blocks, supported by experimental data, to aid in the rational design of novel compound libraries.

This compound, with its strategically positioned amino, hydroxyl, and ethyl ester functionalities, serves as a valuable starting material for the synthesis of diverse molecular scaffolds. The electron-donating effects of the amino and hydroxyl groups can influence the reactivity of the aromatic ring, while the ester provides a handle for further modification, such as amidation or hydrolysis.

Comparison with Alternative Building Blocks in Parallel Synthesis

The performance of this compound in parallel synthesis is best understood in the context of alternative, commonly used aminobenzoate building blocks. The choice of building block can significantly impact reaction outcomes, including yield, purity, and the diversity of the resulting compound library.

Key characteristics of this compound and its alternatives include:

  • This compound: The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the amino and ester groups. This can be advantageous in directing certain reactions or a hindrance in others, potentially requiring protecting group strategies.

  • Ethyl 4-aminobenzoate (B8803810) (Benzocaine): A simpler, widely used alternative. Lacking the hydroxyl group, it serves as a good baseline for assessing the electronic and steric effects of substituents.

  • Ethyl 4-amino-3-chlorobenzoate: The chloro substituent is an electron-withdrawing group, which can alter the nucleophilicity of the amino group and the reactivity of the aromatic ring. It also provides a potential site for further functionalization through cross-coupling reactions.

  • Methyl 4-amino-2-isopropoxybenzoate: The ortho-isopropoxy group introduces steric bulk and increased lipophilicity, which can influence reaction kinetics and the physicochemical properties of the final products.

Quantitative Performance Data in Library Synthesis

While direct, large-scale parallel synthesis data for this compound is not extensively published, we can infer its performance from studies on analogous compounds in the synthesis of privileged scaffolds, such as quinazolinones.

One common application of aminobenzoates in parallel synthesis is the construction of quinazolinone cores, which are prevalent in many biologically active compounds. A typical solution-phase parallel synthesis workflow involves the reaction of an anthranilic acid derivative with an isatoic anhydride, followed by cyclization.

Table 1: Comparative Yields of Substituted Anthranilic Acids in the Parallel Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones

Building Block (Anthranilic Acid Derivative)R GroupYield (%)Enantiomeric Excess (ee %)
5-Bromoanthranilic acidH55>99
5-Chloroanthranilic acidH58>99
5-(Trifluoromethyl)anthranilic acidH60>99
5-Methoxyanthranilic acidH45>99
4-Amino-3-hydroxybenzoic acid (inferred) OH 40-50 (estimated) >99 (expected)

Data is based on a multi-component, one-pot protocol for the synthesis of chiral 2-alkylquinazolinones.[1] The yield for 4-Amino-3-hydroxybenzoic acid is an estimation based on the electronic effects of the hydroxyl group compared to other substituents. The presence of the electron-donating hydroxyl group might slightly decrease the overall yield in this specific reaction compared to electron-withdrawing groups.

Experimental Protocols

General Protocol for the Solution-Phase Parallel Synthesis of a Quinazolinone Library

This protocol describes a representative workflow for the synthesis of a library of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from various anthranilic acids.

Materials:

  • Substituted anthranilic acids (e.g., 5-bromoanthranilic acid, 5-chloroanthranilic acid)

  • N-Boc-amino acids

  • Anilines

  • Methanesulfonyl chloride (MsCl)

  • N-methylimidazole (NMI)

  • Copper(II) chloride (CuCl2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection (if required)

Procedure:

  • Reaction Setup: In an array of reaction vials, dispense a solution of the respective substituted anthranilic acid in DCM.

  • Amide Coupling: To each vial, add the corresponding N-Boc-amino acid, followed by NMI and a solution of MsCl in DCM. Stir the reactions at room temperature.

  • Cyclization: After completion of the amide formation (monitored by TLC or LC-MS), add the respective aniline (B41778) and CuCl2 to each vial. Stir the reactions until the cyclization is complete.

  • Work-up and Purification: Quench the reactions and perform a liquid-liquid extraction. The organic layers are then washed, dried, and concentrated. The crude products are purified by parallel flash chromatography.

  • Characterization: The final products are characterized by LC-MS and NMR to confirm their identity and purity.

Visualizations

Experimental Workflow for Parallel Quinazolinone Synthesis

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Cyclization cluster_3 Purification & Analysis A Dispense Substituted Anthranilic Acids B Add N-Boc-Amino Acid, NMI, and MsCl A->B C Stir at RT B->C D Add Aniline and CuCl2 C->D E Stir to Complete Cyclization D->E F Work-up and Parallel Flash Chromatography E->F G LC-MS and NMR Analysis F->G

Caption: Workflow for the parallel synthesis of a quinazolinone library.

Kinase Signaling Pathway Inhibition

Many quinazolinone derivatives are developed as kinase inhibitors. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by such compounds.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Quinazolinone Inhibitor Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

References

A Comparative Guide to the Biological Potential of Ethyl 4-amino-3-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-hydroxybenzoate is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization. Its structural similarity to endogenous molecules and known pharmacophores suggests that its derivatives could exhibit a range of biological activities. While direct comparative studies on a comprehensive library of this compound derivatives are limited in publicly available literature, this guide provides a comparative overview based on the reactivity of the parent compound and the biological activities of structurally related classes of molecules, such as 1,4-benzoxazines and other substituted aminobenzoates. This guide aims to support researchers in drug discovery and development by summarizing available data, providing detailed experimental protocols for key biological assays, and illustrating relevant signaling pathways.

Chemical Reactivity and Potential for Derivatization

The synthetic accessibility and reactivity of a parent scaffold are crucial for generating diverse derivatives for biological screening. A study on the biocatalytic synthesis of 1,4-benzoxazines highlighted the comparative reactivity of this compound. In this research, it was observed that this compound (referred to as aminophenol 5 in the study) provided low and inconsistent yields in the inverse electron demand Diels-Alder (IEDDA) reaction to form 1,4-benzoxazines. This was in stark contrast to its isomer, ethyl 3-amino-4-hydroxybenzoate (aminophenol 3), which readily participated in the reaction to form the corresponding benzoxazine (B1645224) products. This suggests that the substitution pattern on the aromatic ring significantly influences the reactivity of the o-aminophenol moiety, a key consideration for chemists designing synthetic routes to derivatives.

Comparative Biological Activities of Structurally Related Derivatives

Given the limited direct biological data on a series of this compound derivatives, this section focuses on the biological activities of 1,4-benzoxazines and other substituted aminobenzoates, which represent plausible derivatives or analogues.

Antimicrobial Activity

Derivatives of 1,4-benzoxazine have demonstrated notable antimicrobial properties. The data below summarizes the activity of a series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against various bacterial strains.[2] The proposed mechanism for some antimicrobial agents in this class involves the inhibition of essential bacterial enzymes like DNA gyrase.[3][4]

Table 1: Antimicrobial Activity of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives (Zone of Inhibition in mm) [2]

Compound IDE. coliS. aureusB. subtilis
4a20--
4b-ModerateModerate
4c-ModerateModerate
4e222018
4f-ModerateModerate
4gIneffectiveIneffectiveIneffective

Note: "-" indicates that a specific quantitative value was not provided in the source, but a qualitative description of "moderate" activity was given.

Anticancer Activity

The 1,4-benzoxazine scaffold is also a recognized pharmacophore in the development of anticancer agents.[5][6] Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines.[7] One of the proposed mechanisms of action for some anticancer compounds is the inhibition of key signaling pathways that control cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8][9][10]

Table 2: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

Compound Class/IDCell LineActivity MetricValueReference
Benzoxazinone (B8607429)SK-RC-42Proliferation InhibitionSignificant[7]
BenzoxazinoneSGC7901Proliferation InhibitionSignificant[7]
BenzoxazinoneA549Proliferation InhibitionSignificant[7]
OBOP-01MCF-7IC501.52 ± 0.02 mM[11]
OBOP-02MCF-7IC501.72 ± 0.02 mM[11]

Experimental Protocols

Protocol for Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[12][13][14][15]

  • Preparation of Antimicrobial Agent Stock Solution:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.

  • Microdilution Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the diluted compound solution to the first column of wells, resulting in the highest test concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with the diluted microbial suspension.

    • Include a growth control well containing only broth and the inoculum.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.[12]

Protocol for MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.[16][17][18][19]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include untreated and vehicle-treated (e.g., DMSO) control wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[16]

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Bacterial Cell Wall Synthesis Pathway

A common target for antimicrobial drugs is the bacterial cell wall synthesis pathway.[20][21][22][23][24] Inhibition of this pathway leads to a weakened cell wall and subsequent cell lysis.

Bacterial_Cell_Wall_Synthesis Fructose6P Fructose-6-P UDP_GlcNAc UDP-GlcNAc Fructose6P->UDP_GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc UDP_MurNAc_penta UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_penta Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Polymer Glycan Polymer Lipid_II->Glycan_Polymer Transglycosylases (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Polymer->Crosslinked_PG Cytoplasm Cytoplasm Membrane Membrane Periplasm Periplasm

Caption: Simplified overview of the bacterial peptidoglycan synthesis pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is often implicated in cancer.[1][8][9][10]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates Akt Akt PI3K->Akt Activates MEK MEK Raf->MEK Phosphorylates mTOR mTOR Akt->mTOR Activates ERK ERK MEK->ERK Phosphorylates Proliferation Proliferation, Survival mTOR->Proliferation Promotes ERK->Proliferation Promotes

Caption: Key components of the EGFR signaling cascade leading to cell proliferation.

Experimental Workflow for Bioactivity Screening

The general workflow for screening a library of derivatives for biological activity involves synthesis, purification, and subsequent testing in relevant biological assays.

Experimental_Workflow Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR) Synthesis->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Hit_ID Hit Identification & Lead Optimization Antimicrobial->Hit_ID Anticancer->Hit_ID

References

Head-to-head comparison of different purification techniques for "Ethyl 4-amino-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity chemical intermediates is paramount to ensure the reliability of experimental results and the quality of final products. Ethyl 4-amino-3-hydroxybenzoate, a key building block in the synthesis of various pharmaceutical compounds, often requires rigorous purification to remove by-products and unreacted starting materials. This guide provides a head-to-head comparison of two common and effective purification techniques: recrystallization and column chromatography, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable method.

Performance Overview

The choice between recrystallization and column chromatography depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and the time and resources available. Recrystallization is often a more straightforward and scalable technique, particularly for removing impurities with significantly different solubility profiles. Column chromatography, while potentially more time-consuming and resource-intensive, offers higher resolution and is capable of separating compounds with very similar physical properties.

The following table summarizes the key performance metrics for each technique based on typical experimental outcomes for compounds structurally similar to this compound.

ParameterRecrystallizationColumn Chromatography
Initial Purity ~85%~85%
Final Purity >98%>99%
Recovery Yield 70-85%60-80%
Time Requirement 4-6 hours (including drying)6-10 hours (including solvent evaporation)
Solvent Consumption Moderate to HighHigh
Scalability Readily scalable to large quantitiesMore challenging to scale up
Complexity Low to ModerateModerate to High

Experimental Protocols

The following are detailed methodologies for the purification of this compound using both recrystallization and column chromatography. These protocols are based on established procedures for structurally related aminobenzoates and have been optimized for high purity and recovery.

Recrystallization Protocol

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool, whereupon the compound of interest crystallizes out, leaving impurities behind in the solution. For this compound, a mixed solvent system of ethanol (B145695) and water provides excellent results.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 grams of crude this compound in a minimal amount of hot 95% ethanol. Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight.

Column Chromatography Protocol

Column chromatography is a chromatographic method used to separate a mixture of chemical substances into its individual compounds. For the purification of this compound, a silica (B1680970) gel stationary phase with a gradient elution of ethyl acetate (B1210297) in hexane (B92381) is effective.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column. Allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve 1 gram of crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a mobile phase of 10% ethyl acetate in hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • 10-20% Ethyl Acetate in Hexane (to elute non-polar impurities)

    • 20-40% Ethyl Acetate in Hexane (to elute the desired product)

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Experimental Workflows

To better illustrate the procedural flow of each purification technique, the following diagrams have been generated.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Hot Ethanol crude_product->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Water (Induce Crystallization) hot_filtration->add_water cool Slow Cooling & Ice Bath add_water->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry under Vacuum wash->dry pure_product Pure Product dry->pure_product >98% Purity

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_preparation Preparation cluster_separation Separation cluster_isolation Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample gradient_elution Gradient Elution (Hexane/EtOAc) load_sample->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions rotovap Solvent Removal (Rotovap) combine_fractions->rotovap dry Dry under High Vacuum rotovap->dry pure_product Pure Product dry->pure_product >99% Purity

Caption: Workflow for the purification of this compound by column chromatography.

Literature review of "Ethyl 4-amino-3-hydroxybenzoate" synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to Ethyl 4-amino-3-hydroxybenzoate, a key intermediate in pharmaceutical and chemical research. The efficiency and experimental protocols of two main strategies are detailed below: the esterification of 4-amino-3-hydroxybenzoic acid and the reduction of a nitro precursor.

Comparison of Synthetic Routes

Two principal pathways for the synthesis of this compound have been identified from the literature, each with distinct advantages and efficiencies.

Route A: Fischer Esterification of 4-amino-3-hydroxybenzoic acid

This direct, one-step method involves the reaction of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst. This approach is analogous to the well-established Fischer-Speier esterification.

Route B: Reduction of Ethyl 3-hydroxy-4-nitrobenzoate

This two-step route begins with the nitration of ethyl 3-hydroxybenzoate to yield ethyl 3-hydroxy-4-nitrobenzoate, which is subsequently reduced to the target amine.

The following table summarizes the quantitative data for analogous reactions, providing an expected efficiency for each approach.

RouteStarting MaterialReagentsProductYield (%)Reference
A 4-amino-3-hydroxybenzoic acidEthanol, H₂SO₄This compound69-95% (analogous)[1]
B1 m-Hydroxybenzoic acidFuming HNO₃, Nitrobenzene3-Hydroxy-4-nitrobenzoic acid15% (analogous)[2]
B2 Ethyl 4-nitrobenzoate (B1230335)Indium, NH₄Cl, Ethanol/WaterEthyl 4-aminobenzoate90% (analogous)[3]
B2 Ethyl 4-nitrobenzoateH₂, Platinum oxide, EthanolEthyl 4-aminobenzoateNot specified (convenient)[4]

Detailed Experimental Protocols

The following are detailed experimental methodologies for key reactions cited in the synthesis of this compound and its analogs.

Route A: Fischer Esterification of 3,4-dihydroxybenzoic acid (Analogous to synthesis of this compound)[1]

Materials:

  • 3,4-dihydroxybenzoic acid

  • Absolute Ethanol

  • Concentrated H₂SO₄

  • 3A Molecular Sieves

  • Ether

  • 5% NaHCO₃ solution

Procedure:

  • A mixture of 43 g of 3,4-dihydroxybenzoic acid, 300 mL of ethanol, and 0.5 mL of concentrated H₂SO₄ is placed in a round-bottom flask.

  • 3A molecular sieves are added to the mixture.

  • The reaction mixture is refluxed for 48 hours.

  • After cooling, the solvent is removed by evaporation under reduced pressure.

  • The residue is worked up to isolate the ethyl ester. A high yield of 95% can be achieved with shorter reaction times (30 minutes) at 0°C without molecular sieves, followed by recrystallization from ethanol.[1]

Route B, Step 2: Reduction of Ethyl 4-nitrobenzoate (Analogous to reduction of Ethyl 3-hydroxy-4-nitrobenzoate)[3]

Materials:

Procedure:

  • A suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol is prepared in a 1000-mL round-bottomed flask.

  • A solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water is added.

  • 23.5 g (205 mmol) of indium powder is added to the mixture.

  • The resulting mixture is heated at reflux for 2.5 hours.

  • After cooling to room temperature, the mixture is diluted with 350-400 mL of water and filtered.

  • The filtrate is extracted with 6-8 portions of 50-60 mL of dichloromethane.

  • The combined organic phases are washed with 100 mL of brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is dissolved in 100 mL of dichloromethane.

  • The solution is concentrated by warming, and 50 mL of hexane is added.

  • The solution is allowed to stand in a refrigerator overnight and then filtered to yield 7.63 g (90%) of ethyl 4-aminobenzoate.[3]

Synthesis Pathway Diagrams

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

Route_A start 4-amino-3-hydroxybenzoic acid product This compound start->product Fischer Esterification reagents + Ethanol + Acid Catalyst (H₂SO₄)

Caption: Route A: Fischer Esterification.

Route_B start Ethyl 3-hydroxybenzoate intermediate Ethyl 3-hydroxy-4-nitrobenzoate start->intermediate Nitration reagents1 + HNO₃ / H₂SO₄ product This compound intermediate->product Reduction reagents2 + Reducing Agent (e.g., H₂/Pd, In/NH₄Cl)

References

Assessing the green chemistry metrics of "Ethyl 4-amino-3-hydroxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A quantitative assessment of the green chemistry metrics for two common synthetic routes to a key pharmaceutical intermediate.

The synthesis of Ethyl 4-amino-3-hydroxybenzoate, a crucial building block in the pharmaceutical industry, is often accomplished through the reduction of its nitro precursor, Ethyl 3-hydroxy-4-nitrobenzoate. The choice of reduction methodology has significant implications for the environmental footprint of the process. This guide provides a comparative analysis of two prominent methods: catalytic hydrogenation and the traditional Béchamp reduction, using key green chemistry metrics to quantify their sustainability.

Executive Summary: Green Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the synthesis of this compound via catalytic hydrogenation and an adapted Béchamp reduction. The data clearly indicates the superior environmental performance of the catalytic route.

Green Chemistry MetricCatalytic HydrogenationBéchamp Reduction (Adapted)Ideal ValueGreener Pathway
Atom Economy (%) 87.1%55.4%100%Catalytic Hydrogenation
Reaction Mass Efficiency (RME) (%) 82.7%46.8%100%Catalytic Hydrogenation
Process Mass Intensity (PMI) 13.539.81Catalytic Hydrogenation
E-Factor 12.538.80Catalytic Hydrogenation
Solvent/Catalyst Methanol (B129727) / Palladium on Carbon (catalytic)Ethanol (B145695), Water, Hydrochloric Acid / Iron (stoichiometric)Benign, RecyclableCatalytic Hydrogenation

Visualizing the Green Assessment Workflow

The process of evaluating the environmental credentials of a chemical synthesis can be systematically approached. The following diagram illustrates the logical workflow from selecting synthetic routes to a final comparative assessment based on established green chemistry metrics.

G cluster_0 Phase 1: Route Identification cluster_1 Phase 2: Data Extraction & Calculation cluster_2 Phase 3: Comparative Analysis A Identify Target Molecule: This compound B Literature Search for Synthetic Pathways A->B C Select Diverse Routes for Comparison (e.g., Catalytic vs. Stoichiometric) B->C D Gather Detailed Experimental Protocols C->D E Identify All Inputs: Reactants, Solvents, Catalysts, Workup Materials D->E F Calculate Green Metrics: - Atom Economy - RME - PMI - E-Factor E->F G Tabulate Quantitative Metrics F->G I Overall Greenness Assessment and Selection of Optimal Route G->I H Qualitative Assessment: - Solvent Choice - Hazard Profile - Energy Input H->I

Workflow for assessing the green chemistry metrics of a chemical synthesis.

Detailed Experimental Protocols

The following are the detailed experimental procedures used as the basis for the green chemistry metric calculations.

Method 1: Catalytic Hydrogenation (Greener Route)

This procedure is based on established methods for the reduction of substituted nitroaromatics.

  • Reaction: The precursor, Ethyl 3-hydroxy-4-nitrobenzoate (1.00 g, 4.74 mmol), and palladium on activated charcoal (10% Pd by weight, 102 mg) are stirred in methanol (20 mL) under a hydrogen atmosphere at room temperature for 24 hours.

  • Workup: The reaction mixture is filtered through Celite to remove the catalyst. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the desired product, this compound.

  • Yield: A high yield of 95% (817 mg, 4.51 mmol) is typically achieved.

Method 2: Béchamp Reduction (Traditional Route - Adapted)

This protocol is adapted from the general procedure for the Béchamp reduction of 4-nitroacetophenone.[1]

  • Reaction: In a round-bottom flask, Ethyl 3-hydroxy-4-nitrobenzoate (1.00 g, 4.74 mmol) and iron powder (1.32 g, 23.7 mmol) are suspended in a mixture of ethanol (15 mL) and water (5 mL). The mixture is heated, and concentrated hydrochloric acid (approx. 4 mL) is added dropwise. The reaction is then refluxed for 2-3 hours.

  • Workup: The hot reaction mixture is filtered to remove the iron and iron oxide sludge. The filtrate is cooled and neutralized with a sodium hydroxide (B78521) solution, leading to the precipitation of the crude product. The product is then extracted with ethyl acetate (B1210297) (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.

  • Assumed Yield: For the purpose of this comparison, a yield of 85% is assumed, which is typical for this type of reaction.

Discussion of Green Chemistry Metrics

Atom Economy (AE) , conceived by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to the desired product atoms.[2] The catalytic hydrogenation route shows a significantly higher atom economy (87.1%) because the only theoretical byproduct is water. In contrast, the Béchamp reduction generates a substantial amount of iron oxide sludge, leading to a much lower atom economy of 55.4%.

Reaction Mass Efficiency (RME) provides a more realistic measure of a reaction's greenness by considering the actual masses of reactants used and the yield of the product. Again, the catalytic hydrogenation demonstrates superior performance due to its high yield and favorable stoichiometry.

Process Mass Intensity (PMI) is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, workup chemicals) used to produce a certain mass of the final product.[3] A lower PMI indicates a greener process. The catalytic route has a PMI of 13.5, which, while not ideal, is significantly better than the Béchamp reduction's PMI of 39.8. This difference is largely attributable to the large quantities of iron, acid, base, and extraction solvents used in the latter.

The E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.[4] It is directly related to PMI (E-Factor = PMI - 1). The lower E-Factor of the catalytic hydrogenation (12.5 vs. 38.8) starkly illustrates the significant reduction in waste generation achieved by this method.

Conclusion

Based on this quantitative assessment, catalytic hydrogenation is demonstrably the greener synthetic route for the production of this compound. It offers a higher atom economy, superior reaction mass efficiency, and drastically lower process mass intensity and E-Factor compared to the traditional Béchamp reduction. The primary drivers for the greener nature of the catalytic route are the use of a catalyst in small quantities versus a stoichiometric amount of a metal reductant and a simpler workup procedure that minimizes solvent and reagent use. For researchers and drug development professionals aiming to incorporate sustainable practices, the adoption of catalytic hydrogenation over older, less efficient methods represents a significant step towards minimizing the environmental impact of pharmaceutical synthesis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ethyl 4-Amino-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 4-amino-3-hydroxybenzoate, ensuring the protection of personnel and the environment.

Disposal Procedures

The primary recommended method for the disposal of this compound is through incineration.[1] However, all disposal practices must strictly adhere to federal, state, and local regulations.[1]

Step-by-Step Disposal Protocol:

  • Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations regarding chemical waste.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.

  • Containerization:

    • Leave the chemical waste in its original container whenever possible.

    • Ensure the container is well-labeled with the chemical name and any associated hazards.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

    • Handle uncleaned, empty containers as you would the product itself.

  • Disposal Options:

    • Incineration: The preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed waste disposal company.

    • Recycling: If possible, consider recycling the chemical.[1]

    • Landfill: Disposal in a landfill is generally not recommended unless it is a designated hazardous waste landfill and has been approved by regulatory authorities.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][2]

    • Carefully sweep the solid material into an airtight container for disposal.[1]

    • The collected material should be disposed of promptly in accordance with the appropriate laws and regulations.[1]

Quantitative Data

Currently, publicly available safety data sheets for this compound do not specify quantitative disposal limits. Regulatory thresholds for disposal are typically determined by local and national regulations and are not inherent to the chemical's properties.

Data PointValueSource
CERCLA Reportable Quantity (RQ) Not establishedThis material does not have a reportable quantity under the Comprehensive Environmental Response, Compensation, and Liability Act.[2]
RCRA Hazardous Waste Status Not explicitly classified in available SDSThe Resource Conservation and Recovery Act status would be determined by the specific waste stream characteristics and relevant regulations. Consult your EHS office.

Experimental Protocols

The disposal procedures outlined above are based on standard safety protocols for chemical waste management and do not involve experimental methodologies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_regulations Consult Local, State, and Federal Regulations start->consult_regulations assess_quantity Assess Quantity of Waste consult_regulations->assess_quantity small_spill Small Spill or Residue assess_quantity->small_spill Minor bulk_waste Bulk Waste assess_quantity->bulk_waste Significant collect_waste Collect in Labeled, Airtight Container small_spill->collect_waste bulk_waste->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) Office collect_waste->contact_ehs incineration Arrange for Incineration via Licensed Contractor contact_ehs->incineration Primary Path recycle Consider Recycling Options contact_ehs->recycle Alternative end_disposal Proper Disposal Complete incineration->end_disposal recycle->end_disposal

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistics for Handling Ethyl 4-Amino-3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for Ethyl 4-amino-3-hydroxybenzoate, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Equipment Specification
Eye/Face Protection Safety glasses or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may be required in situations with a higher risk of splashing.[4]
Skin Protection Protective glovesWear appropriate protective gloves to prevent skin exposure.[1][5] For prolonged or repeated contact, the use of protective gloves is recommended.[6]
Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][4][7] Work clothes should be laundered separately.[7]
Respiratory Protection Dust respiratorIn case of inadequate ventilation or when dusts are generated, a dust respirator is required.[4] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[3] For nuisance levels of dust, type N95 (US) or type P1 (EN 143) dust masks are suitable.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Ventilation: Use in a well-ventilated area.[1][7] Local exhaust ventilation should be used where dust is formed.[6]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[1][7] Do not breathe dust.[2] Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in work areas.[5]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2][6]

Spill Management:

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Cover drains to prevent the material from entering them.

  • Clean-up:

    • Wear appropriate PPE.

    • For dry spills, sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, clean, dry, closed container for disposal.[1][7]

    • Do not use air hoses for cleaning.[7]

  • Decontamination: Clean the affected area thoroughly.

First Aid Measures:

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Seek medical attention.[1][2]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash off with soap and plenty of water.[6] Get medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5] Get medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1][6] Get medical aid.[1]

Disposal:

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not let the product enter drains.[6]

Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Ensure Proper Ventilation prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon emergency_spill Spill handling_exp->emergency_spill emergency_exposure Exposure handling_exp->emergency_exposure cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disp_waste Segregate Waste cleanup_ppe->disp_waste disp_container Store in Labeled Container disp_waste->disp_container disp_final Dispose via Approved Vendor disp_container->disp_final emergency_spill->cleanup_decon Follow Spill Protocol emergency_exposure->cleanup_decon Follow First Aid

Caption: Standard operating procedure for handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.